molecular formula C5H6N2O3 B3022598 Methyl 2-aminooxazole-5-carboxylate CAS No. 934236-40-5

Methyl 2-aminooxazole-5-carboxylate

Cat. No.: B3022598
CAS No.: 934236-40-5
M. Wt: 142.11 g/mol
InChI Key: VQBWVCIAVLMOOS-UHFFFAOYSA-N
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Description

Methyl 2-aminooxazole-5-carboxylate is a useful research compound. Its molecular formula is C5H6N2O3 and its molecular weight is 142.11 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-aminooxazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-aminooxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminooxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-1,3-oxazole-5-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VQBWVCIAVLMOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650080
Record name Methyl 2-amino-1,3-oxazole-5-carboxylate
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Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-40-5
Record name Methyl 2-amino-5-oxazolecarboxylate
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Record name Methyl 2-amino-1,3-oxazole-5-carboxylate
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Record name methyl 2-amino-1,3-oxazole-5-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of significant interest, serving as a versatile and valuable building block in the realms of pharmaceutical and agricultural chemistry.[1] Its unique oxazole core, featuring both an amino group and a carboxylate ester, provides a reactive scaffold for the synthesis of complex bioactive molecules.[1] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of Methyl 2-aminooxazole-5-carboxylate. We will delve into the common synthetic challenges associated with the 2-aminooxazole moiety, propose a robust synthetic strategy with detailed experimental protocols, and outline a multi-technique analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven understanding of this important chemical intermediate.

Introduction: The Strategic Importance of the 2-Aminooxazole Scaffold

In modern medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The 2-aminooxazole nucleus is increasingly recognized as such a scaffold.[2] It often serves as a bioisostere for the more common 2-aminothiazole moiety, potentially offering advantages such as improved solubility and a different metabolic profile by replacing the oxidizable sulfur atom.[3]

Methyl 2-aminooxazole-5-carboxylate, in particular, is a key intermediate due to its bifunctional nature. The amino group can be readily derivatized, while the methyl ester provides a handle for amide bond formation or further chemical modification. This has led to its application in the development of novel therapeutic agents, including anti-inflammatory, antimicrobial, and neurological drugs, as well as in the formulation of advanced agrochemicals.[1]

Synthetic Strategies and Mechanistic Considerations

The synthesis of substituted 2-aminooxazoles presents unique challenges that distinguish it from the preparation of its thiazole analogs. The classical Hantzsch reaction, a highly reliable method for producing 2-aminothiazoles from α-haloketones and thioureas, is notoriously less effective when ureas are substituted for thioureas, often resulting in poor yields or failing entirely.[2][3] This necessitates alternative and optimized synthetic approaches.

A prevalent and effective strategy for constructing the 2-aminooxazole ring involves the condensation of a suitable three-carbon precursor with a source of the "N-C-N" unit, typically cyanamide or its derivatives.

Proposed Synthetic Pathway: Condensation Route

A robust pathway to Methyl 2-aminooxazole-5-carboxylate involves the cyclocondensation of a β-alkoxy-α,β-unsaturated ester with cyanamide. This method provides a direct and efficient route to the target heterocycle.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization A Methyl Propiolate D Methyl 3-methoxyacrylate (β-enolether intermediate) A->D Conjugate Addition B Methanol (MeOH) B->D C Base (e.g., NaOMe) C->D F Methyl 2-aminooxazole-5-carboxylate (Final Product) D->F Cyclocondensation E Cyanamide (H₂NCN) E->F

Caption: Proposed synthesis workflow for Methyl 2-aminooxazole-5-carboxylate.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol describes a representative procedure for the synthesis of Methyl 2-aminooxazole-5-carboxylate.

Step 1: Formation of the Enol Ether Intermediate

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere (N₂ or Ar), add methyl propiolate (1.0 equivalent) dropwise over 30 minutes.

    • Causality: This step performs a conjugate addition of the methoxide ion to the electron-deficient alkyne of methyl propiolate. Using a catalytic amount of a strong base like sodium methoxide ensures the formation of the thermodynamically stable E-isomer of the resulting methyl 3-methoxyacrylate intermediate.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Carefully neutralize the mixture with glacial acetic acid and remove the methanol under reduced pressure. The crude enol ether can be used directly in the next step or purified by distillation.

Step 2: Cyclization to form the 2-Aminooxazole Ring

  • Dissolve the crude methyl 3-methoxyacrylate intermediate in a suitable solvent such as ethanol or isopropanol.

  • Add cyanamide (1.2 equivalents) to the solution.

  • Add a catalytic amount of a non-nucleophilic base, such as sodium acetate or triethylamine, to facilitate the reaction.

    • Causality: The base deprotonates the cyanamide, increasing its nucleophilicity to attack the electrophilic β-carbon of the enol ether. This is followed by an intramolecular cyclization and elimination of methanol to form the stable aromatic oxazole ring.

  • Heat the mixture to reflux (typically 60-80 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield Methyl 2-aminooxazole-5-carboxylate as a crystalline solid.[4]

Comprehensive Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the structural integrity and purity of the synthesized Methyl 2-aminooxazole-5-carboxylate. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

G cluster_0 Analytical Workflow A Synthesized Crude Product B Purification (Recrystallization/Chromatography) A->B C Pure Compound B->C D ¹H & ¹³C NMR (Structural Confirmation) C->D E HRMS (Elemental Composition) C->E F FT-IR (Functional Groups) C->F G HPLC (Purity Assay >98%) C->G H Melting Point (Purity Indicator) C->H I Validated Product Batch D->I E->I F->I G->I H->I

Caption: Logical workflow for the characterization of the final product.

Physicochemical Properties
PropertyValueSource
CAS Number 934236-40-5[5]
Molecular Formula C₅H₆N₂O₃[5]
Molecular Weight 142.11 g/mol [5]
Appearance White to pale yellow crystalline solidInferred
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra for the title compound are based on data from structurally similar oxazole derivatives.[6][7]

¹H NMR Expected δ (ppm)MultiplicityAssignment
Oxazole H-4~7.3-7.5Singlet (s)CH of the oxazole ring
Amino~5.5-6.0Broad Singlet (br s)NH₂ protons
Methyl Ester~3.8-3.9Singlet (s)OCH₃ protons
¹³C NMR Expected δ (ppm)Assignment
C=O (Ester)~160-165C =O
C-2 (Oxazole)~158-162C -NH₂
C-5 (Oxazole)~135-140C -COOCH₃
C-4 (Oxazole)~125-130C H
Methyl Ester~51-53OC H₃

2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to confirm the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3300-3500Symmetric & Asymmetric Stretch
C=O (Ester)1715-1730Stretch
C=N / C=C (Oxazole)1550-1650Ring Stretch
C-O (Ester/Ring)1100-1300Stretch

3. High-Resolution Mass Spectrometry (HRMS) HRMS provides an exact mass measurement, confirming the elemental composition.

  • Expected Mass: For C₅H₆N₂O₃, the calculated exact mass [M+H]⁺ is 143.0451. The experimental value should be within ±5 ppm of this value.[7]

  • Fragmentation: The fragmentation pattern in mass spectrometry for 2-aminooxazoles is significantly influenced by the electron-donating amino group.[8]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment An HPLC method is essential for determining the purity of the final compound.

  • Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength determined by UV-Vis spectrophotometry (typically between 254-280 nm).

  • Acceptance Criterion: Purity is generally expected to be ≥98.0% for use as a research-grade intermediate.

Conclusion and Future Outlook

The synthesis of Methyl 2-aminooxazole-5-carboxylate, while presenting challenges not typically encountered with its thiazole bioisosteres, is readily achievable through a well-designed cyclocondensation pathway. The strategic importance of this compound as a versatile building block for creating diverse molecular libraries ensures continued interest in optimizing its synthesis and exploring its applications. The comprehensive characterization workflow outlined in this guide provides a robust framework for ensuring the quality and identity of the material, which is a critical prerequisite for its successful application in drug discovery, agrochemical research, and material science.[1] Future work may focus on developing catalytic or one-pot synthetic procedures to further improve efficiency and reduce environmental impact.

References

  • Chem-Impex. Methyl 2-aminooxazole-5-carboxylate. Available from: [Link]

  • National Institutes of Health (NIH). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),.... Available from: [Link]

  • ACS Publications. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Available from: [Link]

  • Penang Pharmacy Academy. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available from: [Link]

  • ResearchGate. Steps towards the formation of 2-aminooxazole 5. Available from: [Link]

  • Penang Pharmacy Academy. Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties, Specifications, and Applications. Available from: [Link]

  • PubChem. Methyl 2-aminothiazole-5-carboxylate. Available from: [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • ScienceOpen. Supporting Information. Available from: [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]

  • ResearchGate. Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl.... Available from: [Link]

  • HETEROCYCLES. mass spectrometry of oxazoles. Available from: [Link]

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • AKM Industry. Methyl 2-aminooxazole-5-carboxylate. Available from: [Link]

  • Springer. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available from: [Link]

  • National Institutes of Health (NIH). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available from: [Link]

  • NIST WebBook. Thiazole, 2-amino-5-methyl-. Available from: [Link]

  • Alchem Pharmtech. CAS 934236-40-5 | Methyl 2-aminooxazole-5-carboxylate. Available from: [Link]

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]

Sources

Methyl 2-aminooxazole-5-carboxylate: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and agrochemical research, the strategic design and synthesis of novel molecular entities with enhanced biological activity and optimized physicochemical properties are paramount. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents and crop protection solutions. Among these, the 2-aminooxazole scaffold has emerged as a privileged structure, conferring unique electronic and conformational properties upon molecules that incorporate it. This guide provides an in-depth technical overview of Methyl 2-aminooxazole-5-carboxylate, a key building block that offers a gateway to a diverse array of complex and biologically active molecules. We will delve into its chemical properties, reactivity, and practical applications, offering field-proven insights to empower researchers in their quest for innovation.

Physicochemical and Spectroscopic Profile

Methyl 2-aminooxazole-5-carboxylate is a white solid at room temperature, and its stability is maintained under refrigerated conditions (0-8°C)[1]. The unique arrangement of its oxazole ring, amino group, and carboxylate ester bestows upon it a distinct set of properties that are crucial for its role as a synthetic intermediate.

Core Chemical Properties

A summary of the fundamental chemical properties of Methyl 2-aminooxazole-5-carboxylate is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃[1][2]
Molecular Weight 142.11 g/mol [1][2]
Appearance White solid[1]
Purity ≥ 98% (HPLC)[1]
CAS Number 934236-40-5[1][2]
Storage Conditions 0-8°C[1]
Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons, the oxazole ring proton, and the methyl ester protons. The amino protons (-NH₂) would likely appear as a broad singlet. The single proton on the oxazole ring would be a sharp singlet, and the methyl protons (-OCH₃) of the ester would also present as a singlet.

  • ¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the ester, the two carbons of the oxazole ring double bond, the carbon attached to the amino group, and the methyl carbon of the ester.

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.5-8.0br s-NH₂
¹H~7.0-7.2sOxazole C4-H
¹H~3.8s-OCH₃
¹³C~160-165-C=O (ester)
¹³C~155-160-C2 (C-NH₂)
¹³C~140-145-C5
¹³C~110-115-C4
¹³C~52--OCH₃

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (Amine)
3100-3000C-HStretching (Aromatic)
1720-1700C=OStretching (Ester)
1650-1620C=NStretching (Oxazole ring)
1580-1550N-HBending (Amine)
1250-1200C-OStretching (Ester)

1.2.3. Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis of Methyl 2-aminooxazole-5-carboxylate

The synthesis of 2-aminooxazole derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of an α-haloketone with urea or a urea equivalent. While a specific protocol for Methyl 2-aminooxazole-5-carboxylate is not detailed in the provided search results, a plausible and robust synthetic workflow can be extrapolated from established procedures for analogous compounds[4].

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable β-ketoester.

Synthesis_Pathway Methyl_Acetoacetate Methyl Acetoacetate Alpha_Halo_Ester Methyl 2-halo-3-oxobutanoate Methyl_Acetoacetate->Alpha_Halo_Ester Halogenation (e.g., NBS, SO₂Cl₂) Target_Molecule Methyl 2-aminooxazole-5-carboxylate Alpha_Halo_Ester->Target_Molecule Condensation/Cyclization Urea Urea Urea->Target_Molecule

Caption: Proposed synthetic route to Methyl 2-aminooxazole-5-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established methodologies for the synthesis of similar 2-aminooxazole systems[4].

Step 1: Synthesis of Methyl 2-chloro-3-oxobutanoate

  • To a stirred solution of methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) at 0°C, add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-chloro-β-ketoester, which can be used in the next step without further purification.

Step 2: Cyclization to Methyl 2-aminooxazole-5-carboxylate

  • Dissolve the crude Methyl 2-chloro-3-oxobutanoate (1 equivalent) and urea (1.2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-aminooxazole-5-carboxylate.

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 2-aminooxazole-5-carboxylate is governed by the interplay of its three key functional groups: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic oxazole ring. This trifecta of reactivity makes it a versatile building block for the synthesis of a wide range of more complex molecules.

Reactions at the Amino Group

The 2-amino group is a primary site for chemical modification, readily undergoing reactions typical of aromatic amines.

3.1.1. N-Acylation

The amino group can be easily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This reaction is fundamental for introducing diverse side chains and modulating the biological activity of the resulting compounds[5][6].

N_Acylation Start Methyl 2-aminooxazole- 5-carboxylate Product Methyl 2-acylaminooxazole- 5-carboxylate Start->Product Reagent Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) Reagent->Product Base (e.g., Pyridine, Et₃N)

Caption: General scheme for the N-acylation of Methyl 2-aminooxazole-5-carboxylate.

3.1.2. Diazotization

Similar to other aromatic amines, the amino group can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂ in acidic medium). These diazonium intermediates are highly versatile and can be subsequently displaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions. The analogous reaction has been demonstrated on the corresponding 2-aminothiazole derivative[7].

Reactions Involving the Ester Group

The methyl ester group can undergo standard transformations, providing another handle for molecular diversification.

3.2.1. Saponification

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic conditions (e.g., using NaOH or KOH). The resulting 2-aminooxazole-5-carboxylic acid can then be coupled with various amines to form amides using standard peptide coupling reagents.

3.2.2. Reduction

The ester can be reduced to the corresponding primary alcohol, 2-amino-5-(hydroxymethyl)oxazole, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Reactivity of the Oxazole Ring

The oxazole ring itself is a relatively stable aromatic system. However, it can participate in certain reactions, and its electronic nature influences the reactivity of its substituents. The electron-withdrawing nature of the ester group at the 5-position deactivates the ring towards electrophilic substitution.

Applications in Research and Development

Methyl 2-aminooxazole-5-carboxylate is a valuable starting material in several areas of chemical research, primarily in the development of new pharmaceuticals and agrochemicals[1].

Pharmaceutical Development

The 2-aminooxazole moiety is a recognized pharmacophore found in numerous biologically active compounds. This scaffold is particularly prevalent in the design of:

  • Kinase Inhibitors: The 2-aminooxazole core can serve as a hinge-binding motif in the active site of various kinases, which are critical targets in oncology and inflammatory diseases.

  • Antimicrobial and Antiviral Agents: Derivatives have shown promise in combating infectious diseases by targeting essential microbial enzymes or viral replication processes[1].

  • Neurological Disorder Therapeutics: The compound serves as a building block for molecules targeting receptors and enzymes in the central nervous system[1].

Agrochemical Chemistry

In the agrochemical sector, the unique structural features of 2-aminooxazole derivatives are exploited to develop:

  • Herbicides and Pesticides: The scaffold can be elaborated to create selective and potent herbicides and pesticides with novel modes of action, contributing to improved crop yields and protection[1].

Conclusion and Future Outlook

Methyl 2-aminooxazole-5-carboxylate is a high-value chemical intermediate with a rich and versatile reactivity profile. Its strategic importance in the synthesis of complex, biologically active molecules is well-established in both the pharmaceutical and agrochemical industries. The ability to readily modify the amino and ester functionalities allows for the generation of large and diverse chemical libraries for high-throughput screening. As the demand for novel and effective drugs and crop protection agents continues to grow, the utility of this and related 2-aminooxazole building blocks is set to expand, paving the way for future innovations in chemical science.

References

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  • ResearchGate. (n.d.). The reaction of isolated 2-aminooxazole 5 with glycolaldehyde 6 under neutral unbuffered conditions in water. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (n.d.). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Retrieved from RSC Publishing. [Link]

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  • PubMed. (1975). [2-Aminooxazoles and 2-iminooxazolines. 8. Reactions with 2-Aminobenzoxazoles]. Pharmazie. [Link]

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  • ACS Publications. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Organic Letters. [Link]

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  • W Concept. (n.d.). Methyl 2-aminooxazole-5-carboxylate. Retrieved from W Concept. [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
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  • PubMed. (2012). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1][8][9]triazole-3-carboxylate. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl.... Retrieved from ResearchGate. [Link]

  • Chemsrc. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from Chemsrc. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NATURAL REUSABLE CLAY. [Link]

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

Spectroscopic Characterization of Methyl 2-aminooxazole-5-carboxylate: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of Methyl 2-aminooxazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to a scarcity of directly published experimental data for this specific molecule, this document employs a predictive and comparative approach. By leveraging comprehensive data available for its close structural analog, Methyl 2-aminothiazole-5-carboxylate, and fundamental principles of spectroscopic analysis, we present a robust, predicted spectroscopic profile (NMR, IR, and Mass Spectrometry). This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the anticipated spectral characteristics to aid in the synthesis, identification, and characterization of this important chemical entity.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of novel therapeutic agents. Its unique electronic and structural properties make it a valuable building block for creating bioactive molecules with potential applications in treating a range of diseases.[1] Methyl 2-aminooxazole-5-carboxylate (Figure 1), with the chemical formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol , serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[2] The predictable reactivity of its functional groups—the amino group, the ester, and the oxazole ring—allows for diverse chemical modifications.

A comprehensive understanding of its spectroscopic signature is paramount for researchers to confirm its identity and purity during and after synthesis. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Methodology: A Predictive Approach Grounded in Comparative Analysis

The spectroscopic data presented herein for Methyl 2-aminooxazole-5-carboxylate are predicted based on a comparative analysis with its well-characterized sulfur-containing analog, Methyl 2-aminothiazole-5-carboxylate. The foundational principle of this approach is that the substitution of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring induces predictable shifts in the spectroscopic data. These shifts are primarily due to the higher electronegativity of oxygen compared to sulfur, which influences the electron density distribution within the heterocyclic ring and, consequently, the magnetic and vibrational environment of the atoms.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments that would be performed to acquire the spectroscopic data for Methyl 2-aminooxazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition, use a high-resolution instrument (e.g., Orbitrap, FT-ICR).

Predicted Spectroscopic Data and Interpretation

This section details the predicted spectroscopic data for Methyl 2-aminooxazole-5-carboxylate and provides a rationale for these predictions based on the known data of its thiazole analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are highly sensitive to the electronic environment of the nuclei. The higher electronegativity of the oxygen atom in the oxazole ring compared to the sulfur atom in the thiazole ring is expected to deshield the adjacent protons and carbons, leading to downfield shifts (higher ppm values).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Methyl 2-aminooxazole-5-carboxylate is expected to show three distinct signals: a singlet for the oxazole ring proton, a singlet for the methyl ester protons, and a broad singlet for the amino protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Prediction
~8.0 - 8.5Singlet1HH-4 (oxazole ring)The proton at C4 is adjacent to the electron-withdrawing ester group and part of the aromatic system. The electronegative oxygen in the oxazole ring will cause a downfield shift compared to the corresponding proton in the thiazole analog.
~7.0 - 7.5Broad Singlet2H-NH₂The chemical shift of amine protons can vary and is dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
~3.8 - 4.0Singlet3H-OCH₃ (ester)This is a typical chemical shift for methyl ester protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbons in the oxazole ring are expected to be significantly affected by the replacement of sulfur with oxygen.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Prediction
~160 - 165C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~155 - 160C-2 (oxazole ring)This carbon is bonded to two heteroatoms (N and O) and the amino group, leading to a significant downfield shift. The highly electronegative oxygen will likely cause a further downfield shift compared to the thiazole analog.
~140 - 145C-5 (oxazole ring)This carbon is attached to the ester group and is part of the aromatic ring.
~115 - 120C-4 (oxazole ring)The carbon bearing the single proton on the ring.
~52 - 55-OCH₃ (ester)Typical chemical shift for a methyl ester carbon.
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of Methyl 2-aminooxazole-5-carboxylate will be characterized by absorption bands corresponding to N-H, C=O, C=N, and C-O bonds.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale for Prediction
3400 - 3200Medium-Strong, BroadN-H stretching (amino group)The presence of two bands in this region is characteristic of a primary amine (symmetric and asymmetric stretching).
~1720 - 1740StrongC=O stretching (ester)This is a characteristic strong absorption for an ester carbonyl group.
~1640 - 1680Medium-StrongC=N stretching (oxazole ring)The imine bond within the oxazole ring will have a characteristic stretching frequency.
~1550 - 1600MediumN-H bending (amino group)The scissoring vibration of the primary amine.
~1200 - 1300StrongC-O stretching (ester and oxazole ring)A strong band is expected due to the C-O single bonds of the ester and the oxazole ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2-aminooxazole-5-carboxylate, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (142.11).

Predicted Fragmentation Pattern

The fragmentation of 2-aminooxazoles is often influenced by the amino group. A key fragmentation pathway is expected to involve the loss of the carbodiimide moiety (HN=C=NH) or related fragments.

Predicted m/z Possible Fragment Fragmentation Pathway
142[C₅H₆N₂O₃]⁺Molecular Ion (M⁺)
111[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
83[M - OCH₃ - CO]⁺Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ fragment.
56[C₂H₂NO]⁺Cleavage of the oxazole ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to confirm the elemental composition of the molecular ion.

  • Predicted HRMS (ESI⁺): Calculated for C₅H₇N₂O₃ [M+H]⁺: 143.0451, found: [Predicted value, to be confirmed by experiment].

Visualizing the Spectroscopic-Structural Correlations

The following diagrams illustrate the structure of Methyl 2-aminooxazole-5-carboxylate and the predicted correlations between its structure and spectroscopic data.

Figure 1: Chemical Structure and Properties of the Target Molecule.

nmr_correlation cluster_structure Molecular Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals struct H₂N - C₂ = N - C₄H - C₅ = O - OCH₃ H4 H-4 (~8.0-8.5 ppm) struct->H4 on C₄ NH2_H -NH₂ (~7.0-7.5 ppm) struct->NH2_H on C₂ OCH3_H -OCH₃ (~3.8-4.0 ppm) struct->OCH3_H of ester C2 C-2 (~155-160 ppm) struct->C2 C₂ C4 C-4 (~115-120 ppm) struct->C4 C₄ C5 C-5 (~140-145 ppm) struct->C5 C₅ CO C=O (~160-165 ppm) struct->CO of ester OCH3_C -OCH₃ (~52-55 ppm) struct->OCH3_C of ester

Caption: Predicted NMR correlations for Methyl 2-aminooxazole-5-carboxylate.

fragmentation_pathway M Molecular Ion [C₅H₆N₂O₃]⁺ m/z = 142 F1 Loss of -OCH₃ [C₄H₃N₂O₂]⁺ m/z = 111 M->F1 - OCH₃ F3 Ring Cleavage [C₂H₂NO]⁺ m/z = 56 M->F3 complex rearrangement F2 Loss of CO [C₃H₃N₂O]⁺ m/z = 83 F1->F2 - CO

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 2-aminooxazole-5-carboxylate. By drawing on established spectroscopic principles and comparative data from its thiazole analog, we have constructed a detailed and scientifically grounded prediction of its NMR, IR, and Mass Spec data. This information is intended to serve as a valuable resource for researchers, aiding in the efficient and accurate identification and characterization of this important synthetic intermediate. The experimental validation of these predictions will be a valuable contribution to the chemical literature.

References

  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from a relevant RSC publication.
  • ResearchGate. (n.d.). A Comparison of Thiazoles and Oxazoles. Retrieved from a relevant publication on ResearchGate.
  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from an MDPI journal.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Thiazole, 2-amino-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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Foreword: The Strategic Value of the 2-Aminooxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-aminooxazole-5-carboxylate (CAS 934236-40-5)

To the discerning researcher and drug development professional, the selection of a core scaffold is a decision of paramount importance, dictating the trajectory of a research program. Methyl 2-aminooxazole-5-carboxylate is not merely another heterocyclic building block; it represents a strategic entry point into a class of compounds with significant therapeutic potential. Its true value is revealed when viewed as a bioisosteric replacement for the well-trodden 2-aminothiazole moiety. The substitution of sulfur with oxygen imparts a subtle yet profound shift in physicochemical properties, notably an increase in hydrophilicity and an altered metabolic profile, which can be the key to overcoming the limitations of a lead compound series.[1] This guide is structured to provide not just the "what" and the "how," but the "why"—the underlying chemical principles and strategic considerations that empower you to leverage this scaffold to its fullest potential.

Core Molecular Attributes and Physicochemical Properties

Methyl 2-aminooxazole-5-carboxylate is a crystalline white solid at room temperature.[2] Its fundamental properties are summarized below, forming the basis for its handling, reactivity, and formulation considerations.

PropertyValueSource
CAS Number 934236-40-5[2][3]
Molecular Formula C₅H₆N₂O₃[2][3]
Molecular Weight 142.11 g/mol [3]
Appearance White solid[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8°C, protect from light[2][4]

The oxazole ring, while aromatic, exhibits a higher degree of reactivity compared to its thiazole counterpart due to the greater electronegativity of the oxygen atom.[3] This enhanced reactivity, combined with the nucleophilic amino group and the electrophilic ester, makes it a versatile synthon.

Synthesis of the 2-Aminooxazole Core: A Mechanistic Perspective

Proposed Synthetic Pathway: Cyclization of an α-Halo-β-ketoester with Urea

A robust and frequently employed method for the formation of the 2-aminooxazole ring is the condensation of an α-halocarbonyl compound with urea or a urea equivalent.[1] This approach is analogous to the Hantzsch thiazole synthesis.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyclization Dimethyl_oxalate Dimethyl oxalate Claisen_condensation Claisen Condensation (NaH, THF) Dimethyl_oxalate->Claisen_condensation Methyl_acetate Methyl acetate Methyl_acetate->Claisen_condensation DMK Dimethyl 2-ketosuccinate Claisen_condensation->DMK Halogenation Halogenation (e.g., NBS, CCl4) DMK->Halogenation alpha_halo_ketoester Methyl 2-bromo-3-oxosuccinate Halogenation->alpha_halo_ketoester Cyclization Cyclization/ Condensation (e.g., EtOH, Reflux) alpha_halo_ketoester->Cyclization Urea Urea Urea->Cyclization Target Methyl 2-aminooxazole-5-carboxylate Cyclization->Target

Caption: Proposed two-step synthesis of Methyl 2-aminooxazole-5-carboxylate.

Experimental Protocol (Illustrative):

  • Synthesis of the α-Bromo-β-ketoester Intermediate:

    • To a solution of dimethyl 2-ketosuccinate in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) in stoichiometric amounts.

    • Initiate the reaction with a radical initiator (e.g., AIBN or UV light) and reflux the mixture until TLC analysis indicates complete consumption of the starting material.

    • The rationale here is a free-radical bromination at the α-position, which is activated by the adjacent carbonyl groups.

    • Work up the reaction by filtering the succinimide byproduct and concentrating the filtrate under reduced pressure. The crude product can often be used directly in the next step.

  • Cyclization to Form the Oxazole Ring:

    • Dissolve the crude methyl 2-bromo-3-oxosuccinate in a protic solvent such as ethanol.

    • Add a slight excess of urea (e.g., 1.1 equivalents).

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC. The nucleophilic nitrogen of urea attacks the most electrophilic carbonyl, followed by an intramolecular nucleophilic attack of the other nitrogen onto the carbon bearing the bromine, leading to cyclization and subsequent dehydration to form the aromatic oxazole ring.

    • Upon completion, cool the reaction mixture and concentrate it. The product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Strategic Handling

The reactivity of Methyl 2-aminooxazole-5-carboxylate is governed by the interplay of its three key functional groups. Understanding this reactivity is crucial for its effective use in multi-step syntheses.

G cluster_reactions Key Reaction Sites Start Methyl 2-aminooxazole-5-carboxylate N_Acylation N-Acylation / Alkylation (Amino Group) Start->N_Acylation Nucleophilic Acyl Chlorides, Alkyl Halides Ester_Hydrolysis Ester Hydrolysis (Carboxylate) Start->Ester_Hydrolysis Basic (LiOH) or Acidic Ring_Reactions Electrophilic Aromatic Substitution (Ring C4) Start->Ring_Reactions Halogenation, Nitration Amide_Coupling Amide Coupling (Post-Hydrolysis) Ester_Hydrolysis->Amide_Coupling Coupling Agents (EDC, TBTU)

Caption: Reactivity map of Methyl 2-aminooxazole-5-carboxylate.

  • The 2-Amino Group: This is the most nucleophilic site on the molecule. It readily undergoes acylation with acid chlorides or anhydrides, and can be alkylated. It is also the key site for reactions like the Buchwald-Hartwig cross-coupling to form N-aryl derivatives, a common strategy in medicinal chemistry.[1]

  • The 5-Carboxylate Group: The methyl ester can be hydrolyzed under standard basic (e.g., LiOH in THF/water) or acidic conditions to yield the corresponding carboxylic acid. This acid is a critical handle for amide bond formation with various amines, facilitated by standard coupling reagents (e.g., EDC, TBTU).[1]

  • The Oxazole Ring: While aromatic, the oxazole ring is electron-rich due to the amino group and can undergo electrophilic aromatic substitution, likely at the C4 position. However, the ring can also be susceptible to cleavage under harsh conditions such as catalytic hydrogenation.[3]

Application in Drug Discovery: A Bioisosteric Scaffold

The primary application of Methyl 2-aminooxazole-5-carboxylate is as a versatile intermediate in the synthesis of biologically active molecules. Its structural similarity to the 2-aminothiazole scaffold allows it to be used as a bioisostere to fine-tune the properties of a drug candidate.

The workflow for incorporating this scaffold into a drug discovery program typically follows these steps:

G Start Methyl 2-aminooxazole-5-carboxylate (Scaffold) Step1 Functional Group Interconversion (e.g., Ester Hydrolysis) Start->Step1 Step2 Key Coupling Reaction (e.g., Amide Bond Formation) Step1->Step2 Step3 Diversity-Oriented Synthesis (Varying R-groups) Step2->Step3 Step4 Library of Analogues Step3->Step4 Step5 Biological Screening (SAR Studies) Step4->Step5 Step6 Lead Optimization Step5->Step6

Caption: Drug discovery workflow utilizing the 2-aminooxazole scaffold.

A prime example of the strategic importance of the related thiazole scaffold is its use in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor.[5] By substituting the thiazole core with our oxazole, medicinal chemists can explore new intellectual property space and potentially improve pharmacokinetic parameters such as solubility, which is often a challenge with flat, aromatic molecules.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, we can predict the key spectroscopic features with a high degree of confidence based on its structure and data from closely related analogues like ethyl 2-aminooxazole-4-carboxylate and ethyl 2-aminooxazole-5-carboxylate.[4][6]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.7s1HC4-HThe lone proton on the electron-rich oxazole ring.
~7.0 - 7.3br s2H-NH₂The protons of the amino group, typically broad and exchangeable with D₂O.
~3.8s3H-OCH₃The singlet corresponding to the methyl ester protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165C2Carbon attached to two heteroatoms (O and N) and the amino group.
~160C=O (ester)Carbonyl carbon of the methyl ester.
~140C5Carbon of the oxazole ring attached to the ester group.
~125C4The protonated carbon of the oxazole ring.
~52-OCH₃Carbon of the methyl ester.
Predicted Infrared (IR) Spectrum (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
~3100MediumC-H stretching (aromatic)
~1720StrongC=O stretching (ester carbonyl)
~1650StrongC=N stretching (oxazole ring)
1600 - 1450MediumC=C stretching (ring) & N-H bending
~1250StrongC-O stretching (ester)

Safety and Handling

As a prudent Senior Scientist, a thorough understanding of safety protocols is non-negotiable. While the toxicological properties of Methyl 2-aminooxazole-5-carboxylate have not been fully investigated, data from analogous structures, such as its ethyl ester and thiazole counterparts, suggest that it should be handled with care.[4][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Scaffold of Strategic Importance

Methyl 2-aminooxazole-5-carboxylate is more than a simple building block; it is a strategic tool for the modern medicinal chemist. Its utility as a bioisosteric replacement for the 2-aminothiazole core offers a proven pathway to modulate physicochemical properties and explore novel chemical space. By understanding its synthesis, reactivity, and spectroscopic signatures, researchers can confidently and effectively integrate this valuable scaffold into their drug discovery programs, accelerating the journey from concept to candidate.

References

  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. (n.d.). Autech Industry Co., Limited. Retrieved from [Link][5]

  • Helmy, S. W., Shahin, M., Samir, N., & abou el ella, D. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. Retrieved from [Link][8]

  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link][7]

  • Smith, A. B., & Jones, C. D. (2021). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl thiazole-5-carboxylate (2a) at various temperatures in THF. ResearchGate. Retrieved from [Link][9]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link][1]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (n.d.). Google Patents. Retrieved from [10]

  • Powner, M. W., et al. (2015). a) Formation of 2-aminooxazole 5 under basic conditions, and b) structures of tetrose aminooxazolines rac-15 and rac-16. ResearchGate. Retrieved from [Link][11]

  • Chemsrc. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link][12]

  • The Royal Society of Chemistry. (2019). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link][13]

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Methyl 2-aminooxazole-5-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular architectures with favorable pharmacological profiles is perpetual. Among these, heterocyclic compounds form the bedrock of many therapeutic agents. For decades, the 2-aminothiazole moiety has been a mainstay, celebrated for its wide-ranging biological activities. However, the emergence of its bioisostere, the 2-aminooxazole core, has opened new avenues for innovation. Methyl 2-aminooxazole-5-carboxylate, in particular, has garnered significant attention as a versatile and highly functionalized building block. Its unique electronic properties and synthetic accessibility make it a valuable starting point for the construction of diverse compound libraries.

This technical guide provides a comprehensive overview of Methyl 2-aminooxazole-5-carboxylate as a key heterocyclic building block. We will delve into its synthesis, explore its reactivity, and showcase its applications in the design and development of novel chemical entities. This document is intended to serve as a practical resource for researchers at the forefront of drug discovery and materials science, offering both foundational knowledge and actionable experimental insights. The 2-aminooxazole scaffold offers potential advantages over the more traditional 2-aminothiazole, including a lower lipophilicity (ClogP) and a reduced susceptibility to metabolic oxidation of the heteroatom, which can lead to improved pharmacokinetic properties.[1][2]

Synthesis of the Core Scaffold: A Step-by-Step Approach

Synthetic Scheme

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization with Urea Methyl Formate Methyl Formate Intermediate_A Methyl 2-chloro-3-oxopropanoate Methyl Formate->Intermediate_A 1. NaOMe, Ether, 0 °C to rt Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate->Intermediate_A Sodium Methoxide Sodium Methoxide Final_Product Methyl 2-aminooxazole-5-carboxylate Intermediate_A->Final_Product 2. Urea, EtOH, Reflux Urea Urea

Caption: Synthetic pathway to Methyl 2-aminooxazole-5-carboxylate.

Experimental Protocol: Synthesis of Methyl 2-aminooxazole-5-carboxylate (Adapted from Ethyl Ester Synthesis)

Materials:

  • Methyl chloroacetate

  • Methyl formate

  • Sodium methoxide

  • Urea

  • Anhydrous diethyl ether

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Synthesis of Methyl 2-chloro-3-oxopropanoate

  • To a stirred suspension of sodium methoxide in anhydrous diethyl ether, cooled to 0 °C, a mixture of methyl chloroacetate and methyl formate is added dropwise over 2 hours, maintaining the temperature below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The mixture is then poured into ice-water, and the layers are separated.

  • The aqueous layer is acidified with concentrated HCl to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Methyl 2-aminooxazole-5-carboxylate

  • A mixture of methyl 2-chloro-3-oxopropanoate and urea in ethanol is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford Methyl 2-aminooxazole-5-carboxylate.

Reactivity and Chemical Transformations

Methyl 2-aminooxazole-5-carboxylate is a trifunctional building block, offering multiple sites for chemical modification. The primary amine at the C2 position is a potent nucleophile, the ester at C5 can undergo hydrolysis and amidation, and the oxazole ring itself can participate in various transformations.

Key Reaction Sites

G Molecule N_Acylation N-Acylation/ N-Alkylation Molecule->N_Acylation C2-NH2 (Nucleophilic) Ester_Hydrolysis Ester Hydrolysis/ Amidation Molecule->Ester_Hydrolysis C5-COOMe (Electrophilic) Ring_Transformation Ring Transformation/ C-H Functionalization Molecule->Ring_Transformation Oxazole Ring

Caption: Reactive sites on Methyl 2-aminooxazole-5-carboxylate.

N-Acylation: A Gateway to Diverse Amides

The exocyclic amino group is readily acylated using standard conditions, providing access to a wide array of N-acyl derivatives. This transformation is fundamental for introducing diverse side chains and modulating the biological activity of the resulting compounds.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of Methyl 2-aminooxazole-5-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or THF), an equimolar amount of an acyl chloride or carboxylic acid anhydride is added.

  • A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the acid byproduct.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The product is purified by recrystallization or column chromatography.

Table 1: Representative N-Acylation Reactions

Acylating AgentBaseSolventProduct
Acetyl ChlorideTriethylamineDCMMethyl 2-acetamidooxazole-5-carboxylate
Benzoyl ChloridePyridineTHFMethyl 2-benzamidooxazole-5-carboxylate
Boc AnhydrideDMAPDCMMethyl 2-(tert-butoxycarbonylamino)oxazole-5-carboxylate

Application in the Synthesis of Bioactive Molecules

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Methyl 2-aminooxazole-5-carboxylate serves as an excellent starting material for the synthesis of such compounds.

Case Study: Bioisosteric Replacement of 2-Aminothiazoles in Antitubercular Agents

Recent studies have highlighted the potential of 2-aminooxazoles as effective bioisosteres for 2-aminothiazoles in the development of antitubercular agents. The oxazole derivatives often exhibit comparable or improved activity, coupled with more favorable physicochemical properties.[2]

Table 2: Physicochemical Property Comparison: Oxazole vs. Thiazole

Property2-Aminooxazole Core2-Aminothiazole CoreRationale for Improvement
ClogPGenerally LowerGenerally HigherOxygen is less lipophilic than sulfur.
Metabolic StabilityGenerally HigherSusceptible to S-oxidationLack of an easily oxidizable sulfur atom.
Hydrogen BondingSimilarSimilarBoth possess a hydrogen bond donor (NH2) and acceptor (ring N).

The synthesis of N-aryl-2-aminooxazoles, which have shown promising antitubercular activity, can be envisioned starting from Methyl 2-aminooxazole-5-carboxylate through a sequence of ester hydrolysis, amide coupling, and potentially a Curtius or Hofmann rearrangement to install the aryl group on the exocyclic nitrogen.

Future Outlook

Methyl 2-aminooxazole-5-carboxylate is a building block with immense potential that is still being unlocked. Its utility in the synthesis of complex molecular architectures is clear, and its role as a bioisosteric replacement for the well-trodden 2-aminothiazole scaffold offers exciting opportunities for the development of new therapeutics with improved properties. As synthetic methodologies continue to advance, we can expect to see this versatile building block featured in an increasing number of innovative drug discovery and materials science programs.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 63(15), 8494–8512. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 558521, 2-Aminooxazole. Retrieved December 12, 2024 from [Link].

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Aminooxazole Scaffolds

Abstract

The 2-aminooxazole core is a compelling heterocyclic scaffold that has transitioned from a synthetically challenging curiosity to a "privileged structure" in modern medicinal chemistry.[1][2] Initially overshadowed by its more accessible sulfur isostere, the 2-aminothiazole, the 2-aminooxazole has emerged as a valuable building block, offering potential advantages in physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of the history, synthetic evolution, and strategic application of the 2-aminooxazole scaffold. We will explore the initial synthetic hurdles that limited its exploration, the modern breakthroughs that unlocked its potential, and its intriguing role in prebiotic chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

The Genesis: A Tale of Isosterism and Synthetic Frustration

The journey of the 2-aminooxazole is intrinsically linked to its sulfur-containing counterpart, the 2-aminothiazole. Isosterism and bioisosterism—the concepts of substituting atoms or groups with similar physical or chemical properties to enhance desired biological or physical characteristics—are foundational to drug design.[3][4] The replacement of the sulfur atom in the widely used 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole is a classic isosteric substitution.[1][2] This seemingly simple swap promised potential benefits, including a lower calculated logP (ClogP) for better solubility and the removal of a readily oxidizable sulfur atom, potentially leading to improved metabolic stability.[1][2]

However, the synthesis of N-substituted 2-aminooxazoles was not as straightforward as that of their parent compounds.[3][4] The most versatile and direct method for preparing 2-aminothiazoles, the Hantzsch synthesis , involves the condensation of an α-haloketone with a thiourea derivative.[1][5] When chemists attempted to apply this trusted protocol using N-substituted ureas instead of thioureas, the reaction failed to produce the desired 2-aminooxazoles.[1]

The underlying causality for this failure lies in the difference in nucleophilicity between sulfur and oxygen. The sulfur atom in thiourea is a more potent nucleophile than the corresponding oxygen atom in urea, making it more reactive towards the α-haloketone in the key cyclization step.[1] Interestingly, this limitation was specific to N-substituted ureas; unsubstituted urea could react successfully to form N-unsubstituted 2-aminooxazoles.[1] This synthetic bottleneck meant that for many years, N,4-disubstituted 2-aminooxazoles—a substitution pattern of significant interest in medicinal chemistry—remained largely unexplored and were scarcely reported in scientific literature.[1][2]

A Prebiotic Interlude: The Cosmic Origins of a Key Scaffold

Beyond the laboratory, the 2-aminooxazole scaffold holds a place of distinction in the field of prebiotic chemistry. It is considered a key intermediate in the plausible, non-enzymatic synthesis of ribonucleotides on early Earth.[6][7] Research has shown that 2-aminooxazole can be formed from the reaction of cyanamide and glycolaldehyde, two simple molecules believed to have been present in the prebiotic environment.[6][7]

This primordial synthesis is thought to be facilitated by environmental factors, such as:

  • Photoredox Cycling: Plausible geological systems, like ferrocyanide-ferricyanide cycling, could have driven the oxidative conversion of thiourea to the necessary cyanamide.[6]

  • Radiolysis: High-energy radiation, such as γ-rays, could have promoted the formation of cyanamide and glycolaldehyde precursors from hydrogen cyanide (HCN).[8]

  • Environmental Cycling: Wet-dry cycles in terrestrial ponds could have concentrated the reactants, facilitating the necessary condensation reactions to form the oxazole ring.[8]

The discovery of 2-aminooxazole in the context of abiogenesis underscores the fundamental importance of this heterocycle, suggesting its role as a foundational building block for life's essential polymers.

Modern Synthetic Renaissance: Unlocking the Scaffold's Potential

The limited accessibility of N-substituted 2-aminooxazoles spurred the development of novel synthetic strategies. The most significant breakthrough came from a two-step approach that cleverly circumvents the limitations of the Hantzsch reaction.

The Two-Step Condensation/Cross-Coupling Protocol

This robust and versatile method has become the gold standard for accessing N-aryl, 4-aryl-2-aminooxazoles. It strategically separates the formation of the core ring from the introduction of the nitrogen substituent.[1]

  • Step 1: Condensation to form the N-Unsubstituted Core. An appropriate α-bromoacetophenone is condensed with unsubstituted urea. This reaction proceeds reliably because it avoids the problematic N-substituted urea, yielding the stable 4-aryl-2-aminooxazole intermediate.[1]

  • Step 2: Buchwald-Hartwig Cross-Coupling. The N-H bond of the 2-amino group is then functionalized via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an aryl halide (e.g., aryl bromide or chloride).[1][3] This powerful C-N bond-forming reaction allows for the introduction of a wide variety of aromatic and heteroaromatic substituents onto the nitrogen atom.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Buchwald-Hartwig Coupling A α-Bromoacetophenone C 4-Aryl-2-aminooxazole (N-Unsubstituted) A->C B Urea B->C D Aryl Halide F N,4-Diaryl-2-aminooxazole (Final Product) C->F D->F E Pd Catalyst + Ligand + Base E->F G cluster_0 Ugi 4-Component Reaction A Aldehyde/Ketone Imine Imine A->Imine Condensation B Amine B->Imine C Carboxylic Acid Nitrilium_Ion Nitrilium_Ion C->Nitrilium_Ion D Isocyanide Imine->Nitrilium_Ion + Isocyanide + H+ (from Acid) Ugi_Adduct α-Acylamino Amide (Ugi Adduct) Nitrilium_Ion->Ugi_Adduct + Carboxylate Post_Cyclization Post-Condensation Modification (e.g., Cyclization) Ugi_Adduct->Post_Cyclization Final_Product Heterocycle (e.g., 5-Aminooxazole) Post_Cyclization->Final_Product

Sources

A Theoretical and Computational Investigation of Methyl 2-aminooxazole-5-carboxylate: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the synthesis of novel therapeutic agents.[1] Its unique electronic and structural characteristics, stemming from the interplay of the amino, ester, and oxazole moieties, make it a valuable building block for developing drugs targeting a range of diseases, including neurological disorders and infectious diseases.[1][2] This in-depth technical guide provides a comprehensive theoretical framework for understanding the molecular properties of Methyl 2-aminooxazole-5-carboxylate. We will explore its structural geometry, electronic landscape, and reactivity through the lens of established computational chemistry protocols, primarily focusing on Density Functional Theory (DFT). The insights generated from these theoretical studies are invaluable for researchers and scientists in the field of drug development, offering a rational basis for the design of more potent and selective drug candidates.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The ability of the oxazole core to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, allows for effective binding to biological targets like enzymes and receptors.[3][4]

The 2-aminooxazole moiety, in particular, has been identified as a key pharmacophore. It is considered a bioisostere of the 2-aminothiazole scaffold, which is present in several approved drugs.[2] The substitution of the sulfur atom in the thiazole ring with an oxygen atom in the oxazole ring can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while retaining or even improving biological activity.[2] Methyl 2-aminooxazole-5-carboxylate (Figure 1) combines this important scaffold with a methyl carboxylate group, providing an additional site for chemical modification and interaction with biological targets.

Figure 1: Chemical structure of Methyl 2-aminooxazole-5-carboxylate.

Theoretical and computational studies on oxazole derivatives have become indispensable tools for elucidating their structure-activity relationships (SAR).[3] Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic signatures, providing insights that are often difficult to obtain through experimental means alone.[3][6]

Theoretical Framework and Computational Methodology

To conduct a thorough theoretical investigation of Methyl 2-aminooxazole-5-carboxylate, a systematic computational approach is required. This section outlines the recommended theoretical framework and a detailed, step-by-step protocol for the computational analysis.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density. This approach has been shown to provide reliable predictions for a wide range of molecular properties.[3]

For the study of oxazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[3][6] It combines the strengths of both Hartree-Fock theory and density functional approximations. To ensure an accurate description of the electronic structure, a sufficiently flexible basis set is crucial. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[3][7]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a comprehensive computational study of Methyl 2-aminooxazole-5-carboxylate.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of Methyl 2-aminooxazole-5-carboxylate using the graphical interface of the chosen software.

    • Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • This step will determine the lowest energy conformation of the molecule in the gas phase.

    • Causality: A full geometry optimization is critical to locate the equilibrium structure on the potential energy surface. This structure corresponds to the most stable arrangement of the atoms and serves as the foundation for all subsequent property calculations.

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy) and the theoretical infrared (IR) and Raman spectra.

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution.

    • Causality: FMO theory is fundamental to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate a Molecular Electrostatic Potential (MEP) map by plotting the electrostatic potential onto the electron density surface of the optimized molecule.

    • Causality: The MEP map provides a visual representation of the charge distribution within the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactions.

The logical flow of this computational workflow is depicted in the following diagram:

Computational_Workflow A 1. Molecule Building & Initial Optimization B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Initial Structure C 3. Frequency Analysis (Validation of Minimum Energy) B->C Optimized Geometry D 4. Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) C->D Validated Structure E 5. Molecular Electrostatic Potential (MEP) Mapping (Charge Distribution) C->E Validated Structure F Interpretation of Results & Correlation with Chemical Properties D->F E->F

Diagram 1: A step-by-step computational workflow for the theoretical analysis of Methyl 2-aminooxazole-5-carboxylate.

Predicted Molecular Properties and Their Implications

Optimized Molecular Geometry

The geometry optimization is expected to reveal a nearly planar oxazole ring. The amino group attached to the C2 position may exhibit a slight pyramidalization.[6] The ester group at the C5 position will likely have a preferred orientation to minimize steric hindrance. The key structural parameters to analyze are bond lengths, bond angles, and dihedral angles.

Parameter Expected Value Range Significance
C=N bond lengths (ring)~1.30 - 1.38 ÅIndicates the degree of double bond character and ring aromaticity.
C-O bond lengths (ring)~1.35 - 1.40 ÅReflects the electronic nature of the oxazole ring.
C-NH2 bond length~1.35 - 1.40 ÅShorter than a typical C-N single bond, indicating some double bond character due to resonance.
C=O bond length (ester)~1.20 - 1.25 ÅTypical carbonyl double bond length.
Amino group planarityDihedral angle close to 0° or 180°A non-planar amino group can influence hydrogen bonding capabilities.[6]
Electronic Structure and Reactivity

The electronic properties of Methyl 2-aminooxazole-5-carboxylate are key to understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (HOMO and LUMO):

The HOMO is expected to be localized primarily on the electron-rich 2-aminooxazole ring system, particularly on the nitrogen atom of the amino group and the π-system of the ring. This indicates that the molecule will likely act as a nucleophile or electron donor in chemical reactions. The LUMO, on the other hand, is anticipated to be distributed over the electron-withdrawing methyl carboxylate group and the C=N bond of the oxazole ring, making these sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity of a molecule. A smaller energy gap suggests higher reactivity.

FMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) (Electron Acceptor - Electrophilic Sites) Energy_Gap Energy Gap (ΔE) (Indicator of Reactivity) LUMO->Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) (Electron Donor - Nucleophilic Sites) Energy_Gap->HOMO

Diagram 2: Conceptual representation of Frontier Molecular Orbitals (FMOs) and their role in determining chemical reactivity.

Molecular Electrostatic Potential (MEP):

The MEP map will visually confirm the electronic distribution predicted by the FMO analysis. We expect to see:

  • Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylate group and the nitrogen atom of the oxazole ring. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors.

These features are critical for understanding how the molecule will interact with biological targets. For example, the ability to form specific hydrogen bonds is often a key determinant of drug-target binding affinity.

Implications for Drug Design and Development

The theoretical insights gained from the computational analysis of Methyl 2-aminooxazole-5-carboxylate have direct applications in the rational design of new drugs.

  • Scaffold Hopping and Bioisosterism: By understanding the electronic and steric properties of the 2-aminooxazole core, medicinal chemists can make informed decisions about replacing it with other bioisosteric groups to fine-tune the pharmacological profile of a drug candidate.[2]

  • Structure-Activity Relationship (SAR) Studies: The calculated properties can be used to build quantitative structure-activity relationship (QSAR) models. For instance, the HOMO and LUMO energies can be correlated with the biological activity of a series of related compounds to identify the key electronic features required for potency.

  • Lead Optimization: The MEP map can guide the modification of the molecule to enhance its interactions with a target receptor. For example, adding or modifying substituents to complement the electrostatic environment of the binding pocket can lead to improved affinity and selectivity.

Conclusion

Methyl 2-aminooxazole-5-carboxylate is a molecule with significant potential in the field of drug discovery. This guide has outlined a robust theoretical framework and a detailed computational protocol for investigating its structural and electronic properties. By leveraging the power of Density Functional Theory, researchers can gain a deep understanding of this important scaffold, enabling a more rational and efficient approach to the design and development of next-generation therapeutics. The insights derived from such theoretical studies are not merely academic; they are a cornerstone of modern, structure-based drug design, accelerating the journey from a promising molecule to a life-saving medicine.

References

  • DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. (2025). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... (n.d.). ResearchGate. Retrieved from [Link]

  • Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. (2025). RSC Publishing. Retrieved from [Link]

  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (n.d.). ResearchGate. Retrieved from [Link]

  • Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. (2025). ResearchGate. Retrieved from [Link]

  • Microwave spectrum of 2-aminooxazole, a compound of potential prebiotic and astrochemical interest. (n.d.). PubMed. Retrieved from [Link]

  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. (n.d.). LinkedIn. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005. (n.d.). PubChem. Retrieved from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate. Retrieved from [Link]

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An In-Depth Technical Guide to Methyl 2-aminooxazole-5-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-aminooxazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug development. This document consolidates available information on its chemical identity, including synonyms and key identifiers, and explores its significance as a precursor in the synthesis of complex bioactive molecules. While detailed experimental data remains proprietary in many instances, this guide synthesizes the current understanding of its properties, potential synthetic utility, and safety considerations for researchers and scientists in the pharmaceutical and agrochemical industries.

Chemical Identity and Nomenclature

Methyl 2-aminooxazole-5-carboxylate is a distinct heterocyclic compound featuring a 2-amino-substituted oxazole ring with a methyl carboxylate group at the 5-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in organic synthesis.

Table 1: Core Identifiers for Methyl 2-aminooxazole-5-carboxylate

IdentifierValueSource(s)
Primary Name Methyl 2-aminooxazole-5-carboxylate,
Synonym methyl 2-amino-1,3-oxazole-5-carboxylate
CAS Number 934236-40-5,
Molecular Formula C₅H₆N₂O₃,
Molecular Weight 142.11 g/mol
Appearance White solid

It is critical to distinguish Methyl 2-aminooxazole-5-carboxylate from its structural analog, Methyl 2-aminothiazole-5-carboxylate. The substitution of the oxygen atom in the oxazole ring with a sulfur atom in the thiazole analog leads to significant differences in chemical reactivity and biological activity. Much of the publicly available literature focuses on the thiazole derivative, and researchers should exercise caution to ensure they are working with the correct compound.

Synthetic Strategies and Methodologies

While specific, detailed, and publicly available protocols for the synthesis of Methyl 2-aminooxazole-5-carboxylate are scarce, general methodologies for the formation of substituted 2-aminooxazoles can provide insight into potential synthetic routes. The construction of the 2-aminooxazole core often involves the cyclization of precursors containing the requisite nitrogen, oxygen, and carbon atoms.

One common approach to forming 2-aminooxazoles involves the reaction of α-haloketones with urea or its derivatives.[1] Another established method is the reaction of α-hydroxyketones or their equivalents with cyanamide.

A plausible, though not explicitly documented, synthetic pathway to Methyl 2-aminooxazole-5-carboxylate could involve the cyclization of a suitably functionalized three-carbon precursor with a source of the 2-amino group.

Caption: Plausible synthetic pathway to Methyl 2-aminooxazole-5-carboxylate.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of Methyl 2-aminooxazole-5-carboxylate are summarized below. It is important to note that detailed experimental spectroscopic data is not widely published. The information presented here is based on data from commercial suppliers and predicted values.

Table 2: Physicochemical Properties

PropertyValueSource
Purity ≥ 98% (HPLC)
Storage Conditions 0-8°C

Spectroscopic Data (Predicted and Analog-Based)

A comprehensive experimental spectroscopic analysis of Methyl 2-aminooxazole-5-carboxylate is not publicly available. However, based on the known chemical shifts of similar oxazole structures, a predicted proton and carbon NMR spectrum can be approximated. For instance, in a related series of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the methine proton on the oxazole ring appears as a singlet around δ 8.46 ppm, and the oxazole ring carbons resonate at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm.[3]

For IR spectroscopy, characteristic peaks would be expected for the N-H stretches of the primary amine, the C=O stretch of the ester, and various stretches associated with the oxazole ring.

Researchers undertaking work with this compound are strongly advised to perform their own comprehensive characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, to confirm its identity and purity.

Reactivity and Applications in Synthesis

The synthetic utility of Methyl 2-aminooxazole-5-carboxylate stems from the presence of multiple reactive sites, which can be selectively functionalized. The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides. The oxazole ring itself can participate in various transformations, although it is generally considered to be a relatively stable aromatic system.

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4] Its derivatives are being explored for a range of therapeutic applications, including the development of novel agents targeting neurological disorders, as well as anti-inflammatory and antimicrobial drugs.[4] In the field of agrochemicals, it is used in the formulation of herbicides and pesticides.[4]

Caption: Key application areas of Methyl 2-aminooxazole-5-carboxylate.

While specific examples of marketed drugs derived from Methyl 2-aminooxazole-5-carboxylate are not readily identifiable in the public literature, its structural motifs are present in numerous bioactive compounds, underscoring its potential in drug discovery programs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-aminooxazole-5-carboxylate. A dedicated, comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available. However, an SDS for the related compound, 2-Aminooxazole-5-carboxylic acid, provides some guidance.[5]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] Commercial suppliers recommend storage at 0-8°C.[4]

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water.

    • Skin: Wash with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before commencing any work with this compound.

Conclusion

Methyl 2-aminooxazole-5-carboxylate is a valuable and versatile heterocyclic building block with significant potential in the fields of medicinal chemistry, drug discovery, and agrochemical research. Its unique structure offers multiple points for chemical modification, enabling the synthesis of a diverse range of complex molecules. While detailed public information on its synthesis and spectroscopic characterization is limited, this guide provides a foundational understanding of its identity, properties, and applications. As research in this area continues, the full potential of Methyl 2-aminooxazole-5-carboxylate as a key synthetic intermediate is likely to be further realized.

References

  • Helmy, S. W., Shahin, M., Samir, N., & abou el ella, D. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. ResearchGate. [Link]

  • Bruzgulienė, J., Račkauskienė, G., Bieliauskas, A., Milišiūnaitė, V., Dagilienė, M., Matulevičiūtė, G., ... & Šačkus, A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]

  • De Vito, D., La Mura, E., Taddei, M., & Biamonte, M. A. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1357–1363. [Link]

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A Senior Application Scientist's Guide to the Crystal Structure Analysis of Methyl 2-aminooxazole-5-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecule to Solid-State Architecture

In modern drug discovery and materials science, understanding a molecule's three-dimensional structure is not merely an academic exercise; it is the foundational blueprint for predicting its behavior, function, and potential. Methyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[1] Its oxazole core imparts specific electronic and steric properties that are crucial for molecular recognition and bioactivity.

However, the properties of the individual molecule are only half the story. The manner in which these molecules arrange themselves in the solid state—their crystal packing—is governed by a delicate interplay of non-covalent interactions.[2][3] This supramolecular architecture dictates critical bulk properties such as solubility, stability, and bioavailability. Therefore, a thorough crystal structure analysis is indispensable.

Part I: The Prerequisite — High-Quality Crystal Growth

The adage "garbage in, garbage out" is acutely true in crystallography. The quality of the final structural model is fundamentally limited by the quality of the initial crystal. A suitable crystal for SC-XRD should be a single, well-ordered specimen, typically 0.1-0.3 mm in each dimension, and free of cracks or defects.[5][6]

Causality in Solvent Selection and Crystallization Technique

The choice of crystallization method and solvent is a rational process based on the molecule's physicochemical properties. Methyl 2-aminooxazole-5-carboxylate contains both hydrogen-bond donors (the amino group) and acceptors (the ester and oxazole ring), along with a mix of polar and non-polar regions. This profile suggests solubility in moderately polar solvents.

Common Techniques:

  • Slow Evaporation: This is often the first method attempted due to its simplicity. A near-saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The key is to control the evaporation rate; too fast, and an amorphous powder or poorly-formed microcrystals will result. A mixture of solvents, such as Dichloromethane/Hexane or Ethyl Acetate/Methanol, is often effective. The more volatile solvent evaporates first, gradually decreasing the compound's solubility and promoting slow crystal growth.

  • Vapor Diffusion (Hanging or Sitting Drop): This technique offers finer control. A concentrated drop of the compound solution is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Cooling: For compounds whose solubility is highly temperature-dependent, a hot, saturated solution can be slowly cooled. The rate of cooling is critical for forming large, single crystals.

Protocol 1: Crystallization by Slow Evaporation

  • Purification: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane). Identify a solvent in which the compound is moderately soluble.

  • Preparation: Prepare a near-saturated solution by dissolving the compound in the chosen solvent. Gentle warming may be used to increase solubility, but ensure the compound does not decompose.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle 1-2 times. The number and size of the holes control the evaporation rate.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) and monitor it over several days.

Part II: The Experiment — From Crystal to Diffraction Pattern

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, angles, and unit cell dimensions.[7][8][9] The fundamental principle is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.[5]

Experimental Workflow Diagram

Below is a visualization of the end-to-end process for determining a crystal structure.

Crystal Structure Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Deposition Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening On Diffractometer Data_Collection Full Data Collection Screening->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Solution Structure Solution (Phasing) Data_Processing->Solution Processed Reflections Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Geometric & Interaction Analysis Validation->Analysis Validated Model CIF CIF File Generation Analysis->CIF Deposition Database Deposition (e.g., CSD) CIF->Deposition

Caption: High-level workflow from chemical synthesis to final structural analysis and deposition.

Protocol 2: Single-Crystal X-ray Data Collection

  • Crystal Mounting: Using a microscope, select a well-formed crystal. Secure it to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N).[8] Mount the pin onto a goniometer head.

  • Cryo-cooling (Standard Practice): For organic molecules, data is almost universally collected at low temperatures (typically 100 K). The mounted crystal is flash-cooled in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal motion, leading to higher resolution data and protecting the crystal from radiation damage.

  • Centering and Screening: The crystal is centered in the X-ray beam. A few initial diffraction images are taken to assess crystal quality, determine the unit cell, and establish a data collection strategy.[5]

  • Data Collection: The diffractometer, controlled by specialized software, rotates the crystal through a series of orientations while a detector records the diffraction pattern.[7] A complete dataset requires collecting reflections from all unique parts of the crystal's reciprocal space.

Part III: The Core Analysis — Structure Solution, Refinement, and Validation

Once a complete dataset is collected and processed, the real analytical work begins. This involves solving the "phase problem" to generate an initial electron density map, building a molecular model into this map, and refining it to best fit the experimental data.

Structure Solution and Refinement

The diffraction experiment measures the intensities of the reflections, but not their phases. The phase problem is solved using either direct methods (for small molecules) or Patterson methods. This yields an initial, often rough, electron density map. An experienced crystallographer can then identify atomic positions and build a preliminary model.

This initial model is then refined. Refinement is an iterative process of adjusting atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[10]

Trustworthiness: The Role of Validation Metrics

A refined structure is not automatically a correct one. Several metrics are used to validate the model's quality and its fit to the data.[11][12]

  • R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. For small molecules, a final R1 value below 5% (0.05) is considered excellent.[11]

  • Goodness-of-Fit (GooF): This value should be close to 1.0 for a well-refined structure. Significant deviations can indicate an incorrect model or improper data weighting.

  • Residual Electron Density: After refinement, a final difference electron density map should be largely featureless. Significant peaks or holes can indicate missing atoms, disordered components, or an incorrect assignment.

Table 1: Representative Crystal Data and Structure Refinement Parameters (Based on the analogous structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate)[4]

ParameterValueSignificance
Chemical FormulaC₁₄H₁₇F₃N₂O₆Defines the atomic composition of the asymmetric unit.
Formula Weight382.30 g/mol Molar mass of the asymmetric unit.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the specific symmetry operations within the crystal lattice.
a, b, c (Å)a = 8.012(3), b = 11.543(4), c = 18.231(6)The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
Volume (ų)1684.1(10)The volume of a single unit cell.
Z4The number of formula units in one unit cell.
Temperature100(2) KData collection temperature; low temperature reduces thermal motion.[11]
Wavelength (Mo Kα)0.71073 ÅThe wavelength of the X-rays used for the experiment.
Reflections collected/unique15012 / 3862 [R(int) = 0.045]Total data measured vs. symmetry-independent data. R(int) indicates data consistency.
Final R1 [I > 2σ(I)]0.0410A low R1 value indicates a good fit between the model and the experimental data.[10]
wR2 (all data)0.0952A weighted R-factor calculated on all data.
Goodness-of-fit (GooF)1.035A value close to 1 indicates a good refinement model.
Largest diff. peak/hole0.35 / -0.21 e⁻Å⁻³A relatively flat final difference map indicates no significant missing or misplaced electron density.

Part IV: Advanced Insights — The Supramolecular Landscape

A solved crystal structure is a gateway to understanding the complex network of non-covalent interactions that dictate the crystal's architecture.[13] These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, are crucial for the stability and properties of the solid state.[14][15]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[16][17] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal's electron density. Properties like the normalized contact distance (dnorm) can be mapped onto this surface.

  • Red spots on a dnorm map indicate close intermolecular contacts (shorter than the sum of van der Waals radii), often corresponding to hydrogen bonds.

  • Blue spots indicate longer contacts.

  • White areas represent contacts around the van der Waals separation.

This analysis can be decomposed into 2D "fingerprint plots," which provide a quantitative summary of the types of interactions present and their relative contributions to the overall crystal packing.[18][19]

Workflow for Analyzing Intermolecular Interactions

Interaction_Analysis CIF Validated CIF File CrystalExplorer Load into CrystalExplorer Software CIF->CrystalExplorer Hirshfeld Generate Hirshfeld Surface & Map d_norm CrystalExplorer->Hirshfeld Fingerprint Decompose into 2D Fingerprint Plots Hirshfeld->Fingerprint Quantify Quantify Interaction Percentages (e.g., H···O, H···H, C···H) Fingerprint->Quantify Report Report Key Interactions (e.g., H-Bond Table) Quantify->Report

Caption: Workflow for quantitative analysis of intermolecular interactions using Hirshfeld surfaces.

In the case of our example structure, the primary amino group and ester carbonyl group of the oxazole moiety, along with the piperidinium cation, would be expected to form a robust network of hydrogen bonds with the trifluoroacetate anion. Hirshfeld analysis would allow for the precise visualization and quantification of these critical interactions, confirming the hydrogen bonding motifs that stabilize the crystal lattice.

Conclusion

The crystal structure analysis of a molecule like Methyl 2-aminooxazole-5-carboxylate is a multi-stage process that combines meticulous experimental technique with rigorous computational analysis. It provides unparalleled insight into not only the molecule's intrinsic geometry but also the complex web of intermolecular forces that govern its solid-state behavior. This detailed structural knowledge is the bedrock upon which rational drug design, polymorph screening, and materials engineering are built. By following the validated protocols and analytical frameworks outlined in this guide, researchers can confidently translate a microscopic single crystal into a wealth of macroscopic chemical and physical understanding.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Wang, C., et al. (2022). Recent advances in studying the nonnegligible role of noncovalent interactions in various types of energetic molecular crystals. CrystEngComm. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • Yetnet. (n.d.). Refinement - X-Ray Crystallography. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

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  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Soberava. (2019). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. YouTube. Retrieved from [Link]

  • Ranjith, K. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)... Retrieved from [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Zarić, S. D. (2020). Study of noncovalent interactions using crystal structure data in the Cambridge Structural Database. IUCr Journals. Retrieved from [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Benali, A., et al. (2019). Understanding non-covalent interactions in larger molecular complexes from first principles. PMC - NIH. Retrieved from [Link]

  • Hobza, P. (2017). Introduction: Noncovalent Interactions. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Accelrys. (n.d.). Introduction to X-Ray Structure Analysis and Refinement. SCV. Retrieved from [Link]

  • University of Western Australia. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5: Non-covalent interactions. Retrieved from [Link]

  • Penlon. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl... Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Alchem Pharmtech. (n.d.). CAS 934236-40-5 | Methyl 2-aminooxazole-5-carboxylate. Retrieved from [Link]

  • Akmen. (n.d.). Methyl 2-aminooxazole-5-carboxylate. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0. Retrieved from [Link]

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Methodological & Application

Application Note: Strategic Synthesis of Kinase Inhibitors Using Methyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminooxazole Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, with over 70 small molecule kinase inhibitors approved by the USFDA, primarily for oncology.[1] A recurring challenge in this field is the development of selective inhibitors that possess favorable pharmacokinetic properties. Medicinal chemistry has identified certain molecular structures, termed "privileged scaffolds," that consistently appear in successful bioactive molecules. The 2-aminooxazole core is one such scaffold, prized for its ability to act as a bioisostere for the 2-aminothiazole moiety, which is present in numerous approved drugs and clinical candidates.[2][3]

The strategic importance of the 2-aminooxazole scaffold lies in its function as an effective "hinge-binder." The 2-amino group and the adjacent ring nitrogen form a bidentate hydrogen-bonding pattern that mimics the adenine portion of ATP, enabling potent and specific interactions with the kinase hinge region—a conserved backbone segment in the ATP-binding pocket.[4] This interaction is a cornerstone of many Type I and Type II kinase inhibitors. Furthermore, substituting the sulfur of a thiazole with oxygen can offer advantages such as reduced lipophilicity and altered metabolic profiles, potentially mitigating issues like nonspecific binding or metabolism-related toxicity sometimes associated with sulfur-containing heterocycles.[5]

This guide provides a detailed technical overview and actionable protocols for leveraging Methyl 2-aminooxazole-5-carboxylate , a versatile and powerful building block, in the rational design and synthesis of next-generation kinase inhibitors.

The Key Building Block: Methyl 2-aminooxazole-5-carboxylate

This commercially available starting material is the linchpin for the synthetic strategies discussed herein. A thorough understanding of its properties is crucial for successful and reproducible chemistry.

PropertyValueSource
CAS Number 934236-40-5[6]
Molecular Formula C₅H₆N₂O₃[6]
Molecular Weight 142.11 g/mol [6]
Appearance Off-white to light yellow solidTypical Observation
Key Reactive Sites 1. C2-Amino Group: Nucleophilic, primary site for arylation/acylation.[2][7]
2. C5-Ester Group: Can be hydrolyzed to a carboxylic acid for amide coupling.[7][8]

Handling & Storage: Store in a cool, dry place, away from strong oxidizing agents. The compound is generally stable, but the ester is susceptible to hydrolysis under strongly acidic or basic conditions. For reaction purposes, ensure solvents are anhydrous, particularly for coupling reactions sensitive to moisture.

Core Synthetic Strategies & Workflows

The synthesis of a typical kinase inhibitor from this building block can be conceptually divided into two primary diversification pathways: elaboration at the C5-position and functionalization of the C2-amino group. The order of these operations can be adapted based on the target molecule's structure and the compatibility of functional groups.

G cluster_0 Pathway A: C5-Position Elaboration start Methyl 2-aminooxazole-5-carboxylate hydrolysis Step 1: Saponification (LiOH or NaOH) start->hydrolysis n_arylation Step 3: N-Arylation (Buchwald-Hartwig Coupling) start->n_arylation acid 2-Aminooxazole-5-carboxylic Acid amide_coupling Step 2: Amide Coupling (HATU, EDC/HOBt, etc.) product_a C5-Amide Diversified Intermediate product_a->n_arylation final_product Final Kinase Inhibitor product_b N2-Aryl Diversified Intermediate product_b->hydrolysis

Caption: General synthetic workflow for kinase inhibitors from the core building block.

Pathway A: Elaboration at the C5-Position via Amide Coupling

The C5-ester is an ideal handle for introducing diversity elements that can target solvent-exposed regions of the kinase active site or improve physicochemical properties. This is typically a robust, two-step process.

Step 1: Saponification of the Methyl Ester

The conversion of the methyl ester to the corresponding carboxylic acid is the prerequisite for amide bond formation. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is the standard, field-proven method due to its high efficiency and clean conversion.

Step 2: Amide Bond Formation

Amide bond formation is one of the most common reactions in medicinal chemistry.[9][10] The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner. For general purposes, HATU offers high reactivity and is effective for coupling with a wide range of amines, including less nucleophilic anilines.

Protocol 1: Synthesis of a C5-Amide Intermediate

Part (a): 2-Aminooxazole-5-carboxylic acid

  • Setup: To a round-bottom flask, add Methyl 2-aminooxazole-5-carboxylate (1.0 eq).

  • Solvent: Add a 3:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidification: Carefully acidify the solution to pH ~3-4 using 1N HCl. A white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The resulting carboxylic acid is typically used in the next step without further purification.

Part (b): Amide Coupling with a Representative Amine (e.g., 4-Fluoroaniline)

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2-Aminooxazole-5-carboxylic acid (1.0 eq) from Part (a) in anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature.

  • Amine Addition: Add the desired amine (e.g., 4-Fluoroaniline, 1.1 eq) to the mixture.

  • Reaction: Stir at room temperature for 12-16 hours. Monitor by LC-MS.

  • Work-up: Pour the reaction mixture into water. Extract the product with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired C5-amide.

Pathway B: Functionalization of the C2-Amino Group

The C2-amino group is the critical hinge-binding element. Attaching an aryl or heteroaryl group at this position is a common strategy to occupy the hydrophobic "back pocket" of the kinase active site, a key feature of many Type II inhibitors. The Buchwald-Hartwig cross-coupling reaction is the premier method for this transformation, offering broad scope and functional group tolerance.[11][12]

Causality Behind Experimental Choices for Buchwald-Hartwig Coupling:

  • Catalyst System: A palladium(II) precatalyst (e.g., Pd(OAc)₂) combined with a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos) is often used. The ligand facilitates the crucial reductive elimination step and prevents catalyst decomposition.[13] Using a pre-formed G2 or G3 precatalyst can improve reproducibility.[13]

  • Base: A non-nucleophilic base is required to deprotonate the 2-aminooxazole without competing in the reaction. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently strong and have good solubility in common reaction solvents.[13]

  • Solvent: Anhydrous, high-boiling point, polar aprotic solvents like 1,4-dioxane or toluene are preferred to ensure all components remain in solution at the required reaction temperatures (typically 80-120 °C).

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling
  • Setup: To a dry Schlenk tube or microwave vial, add the 2-aminooxazole starting material (either the C5-ester or the C5-amide, 1.0 eq), the desired aryl bromide or chloride (1.2 eq), the phosphine ligand (e.g., XPhos, 0.1 eq), and the palladium source (e.g., Pd₂(dba)₃, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with nitrogen or argon three times.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 eq) followed by anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. For microwave-assisted reactions, 130 °C for 10-30 minutes is a good starting point.[13] Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated product.

The Kinase-Inhibitor Interaction: A Structural Perspective

The efficacy of the 2-aminooxazole scaffold is rooted in its ability to satisfy key pharmacophoric requirements for kinase binding. The diagram below illustrates this fundamental interaction.

G cluster_0 Kinase Hinge Region cluster_1 2-Aminooxazole Core hinge_nh Backbone NH hinge_co Backbone C=O inhibitor N-H ... O=C | N ... H-N inhibitor->hinge_nh H-Bond (Donor) inhibitor->hinge_co H-Bond (Acceptor) atp_pocket ATP Binding Pocket cluster_0 cluster_0 cluster_1 cluster_1

Caption: H-bond interactions between the 2-aminooxazole scaffold and the kinase hinge.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Saponification Incomplete reaction; degradation of the oxazole ring under harsh conditions.Ensure sufficient reaction time. Avoid excessive heat. If the substrate is sensitive, consider milder conditions like K₂CO₃ in methanol/water.
Failure of Amide Coupling Poor activation of the carboxylic acid; low nucleophilicity of the amine.Screen alternative coupling reagents (e.g., T3P, COMU). For poorly nucleophilic amines, increase the temperature or consider converting the acid to an acid chloride first (use with caution).
Low Yield in N-Arylation Catalyst deactivation; poor choice of ligand/base combination; impure reagents.Ensure all reagents and solvents are anhydrous and degassed.[12] Screen different ligands (e.g., SPhos, RuPhos) and bases (Cs₂CO₃, NaOtBu).[12][13] Use of a palladium precatalyst can improve consistency.[12]
Side Product Formation Hydrodehalogenation of the aryl halide; homocoupling of the starting material.Lower the reaction temperature. Ensure the reaction is run under a strictly inert atmosphere. Check the purity of the catalyst and ligand.[12]

Conclusion

Methyl 2-aminooxazole-5-carboxylate is a high-value starting material for the synthesis of kinase inhibitors. Its two orthogonal points of diversification—the C5-ester and the C2-amino group—allow for the rapid and systematic exploration of chemical space around a privileged, hinge-binding scaffold. By employing robust and well-understood synthetic transformations such as amide coupling and Buchwald-Hartwig amination, researchers can efficiently construct libraries of novel inhibitors for screening and lead optimization campaigns. The protocols and insights provided in this guide serve as a validated starting point for these endeavors.

References

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  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Semantic Scholar. [Link]

  • Aminothiazole inhibitors of cyclin dependent kinases.
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  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

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Application Notes and Protocols: Methyl 2-aminooxazole-5-carboxylate in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new classes of antibiotics.[1][2] The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Methyl 2-aminooxazole-5-carboxylate, a versatile and reactive building block, offers a unique entry point for the synthesis of a diverse library of potential antimicrobial agents.[3] Its structure allows for facile derivatization at the 2-amino position, enabling the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.

These application notes provide a comprehensive guide to utilizing Methyl 2-aminooxazole-5-carboxylate in the synthesis of novel antimicrobial agents. We will delve into the rationale behind its use, provide a detailed synthetic protocol for derivatization, present antimicrobial activity data for analogous compounds, and discuss a potential mechanism of action.

Scientific Rationale: Advantages of the 2-Aminooxazole Scaffold

The 2-aminooxazole motif presents several advantages over its isosteric counterpart, the 2-aminothiazole, a common scaffold in antimicrobial drug discovery. Isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring can lead to improved physicochemical properties.[1]

Key Advantages:

  • Improved Solubility: Oxazole derivatives often exhibit increased hydrophilicity and water solubility compared to their thiazole isosteres. This can lead to better pharmacokinetic profiles and bioavailability.[1]

  • Metabolic Stability: The absence of the easily oxidizable sulfur atom in the oxazole ring can result in enhanced metabolic stability, leading to a longer half-life in vivo.

  • Synthetic Versatility: The 2-amino group of Methyl 2-aminooxazole-5-carboxylate serves as a convenient handle for derivatization, most commonly through amide bond formation with a variety of carboxylic acids. This allows for the systematic modification of the molecule to probe interactions with biological targets.

Synthetic Workflow: From Building Block to Bioactive Compound

The general strategy for synthesizing antimicrobial agents from Methyl 2-aminooxazole-5-carboxylate involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine. This approach allows for the introduction of diverse functionalities to explore the chemical space for antimicrobial activity.

G cluster_0 Core Synthesis cluster_1 Screening & Optimization Methyl 2-aminooxazole-5-carboxylate Methyl 2-aminooxazole-5-carboxylate 2-Aminooxazole-5-carboxylic acid 2-Aminooxazole-5-carboxylic acid Methyl 2-aminooxazole-5-carboxylate->2-Aminooxazole-5-carboxylic acid Step 1: Hydrolysis (e.g., LiOH, H2O) N-Acyl-2-aminooxazole-5-carboxylate Derivatives N-Acyl-2-aminooxazole-5-carboxylate Derivatives 2-Aminooxazole-5-carboxylic acid->N-Acyl-2-aminooxazole-5-carboxylate Derivatives Step 2: Amide Coupling (Amine, Coupling Agent) Antimicrobial Screening Antimicrobial Screening N-Acyl-2-aminooxazole-5-carboxylate Derivatives->Antimicrobial Screening SAR Studies SAR Studies Antimicrobial Screening->SAR Studies

Caption: General workflow for the synthesis and screening of antimicrobial agents.

Detailed Synthetic Protocol: Preparation of N-(Pyridin-2-yl)-2-aminooxazole-5-carboxamide (An Exemplar Protocol)

This protocol details the synthesis of a representative N-acyl derivative of 2-aminooxazole-5-carboxylic acid. This is an adapted procedure based on standard amide coupling methodologies.

Part A: Hydrolysis of Methyl 2-aminooxazole-5-carboxylate

Materials:

  • Methyl 2-aminooxazole-5-carboxylate

  • Lithium hydroxide (LiOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolve Methyl 2-aminooxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture to pH ~7 with 1M HCl.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-aminooxazole-5-carboxylic acid.

Part B: Amide Coupling with 2-Aminopyridine

Materials:

  • 2-Aminooxazole-5-carboxylic acid (from Part A)

  • 2-Aminopyridine

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-aminooxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add 2-aminopyridine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add PyBOP (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(pyridin-2-yl)-2-aminooxazole-5-carboxamide.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Antimicrobial Activity of Analogous N-Oxazolyl-Carboxamides

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of N-oxazolyl-carboxamides, which are structurally analogous to derivatives of Methyl 2-aminooxazole-5-carboxylate. These compounds were tested against a panel of clinically relevant microbial strains.[1]

Compound IDR GroupM. tuberculosis H37Ra MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)C. albicans ATCC 90028 MIC (µg/mL)
6b 4-chlorophenyl3.13>100>100>100
7b 4-methoxyphenyl6.25>100>100>100
11b 2-fluorophenyl6.2550>100>100
15b 3-pyridyl12.5>100>100>100

Data extracted from Juhás et al., 2022.[1]

The data indicates that these oxazole-containing compounds exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The activity against other bacterial and fungal strains was less pronounced in this particular series, highlighting the importance of SAR studies to broaden the antimicrobial spectrum.

Proposed Mechanism of Action: Targeting Mycobacterial FabH

Molecular docking and dynamics simulations have suggested that the antimicrobial activity of these N-oxazolyl-carboxamides against Mycobacterium tuberculosis may be attributed to the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH).[4] FabH is a crucial enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a unique and vital component of the mycobacterial cell wall.

G N-Oxazolyl-carboxamide N-Oxazolyl-carboxamide Inhibition Inhibition N-Oxazolyl-carboxamide->Inhibition FabH Enzyme FabH Enzyme FabH Enzyme->Inhibition FAS-II Pathway FAS-II Pathway Inhibition->FAS-II Pathway blocks Mycolic Acid Synthesis Mycolic Acid Synthesis FAS-II Pathway->Mycolic Acid Synthesis leads to Disruption of Cell Wall Disruption of Cell Wall Mycolic Acid Synthesis->Disruption of Cell Wall disruption of Bactericidal Effect Bactericidal Effect Disruption of Cell Wall->Bactericidal Effect

Caption: Proposed mechanism of action via FabH inhibition.

By inhibiting FabH, these compounds disrupt the integrity of the mycobacterial cell wall, leading to cell death. This targeted approach offers the potential for selective toxicity against mycobacteria with minimal effects on host cells.

Conclusion and Future Directions

Methyl 2-aminooxazole-5-carboxylate is a valuable and promising starting material for the synthesis of novel antimicrobial agents. The inherent advantages of the 2-aminooxazole scaffold, including improved physicochemical properties and metabolic stability, make it an attractive platform for drug discovery. The synthetic versatility of this building block allows for the creation of diverse chemical libraries for screening and optimization.

Future research should focus on:

  • Expanding the chemical diversity of derivatives through a wider range of amide couplings and other synthetic transformations.

  • Comprehensive antimicrobial screening against a broader panel of pathogenic bacteria and fungi to identify compounds with a wider spectrum of activity.

  • In-depth mechanistic studies to confirm the molecular target and elucidate the precise mechanism of action.

  • In vivo efficacy and toxicity studies for the most promising lead compounds.

By leveraging the unique properties of Methyl 2-aminooxazole-5-carboxylate, researchers can contribute to the development of the next generation of antimicrobial agents to combat the growing threat of drug-resistant infections.

References

  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel), 15(5), 580. [Link]

  • Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed. [Link]

  • Chem-Impex. (n.d.). Methyl 2-aminooxazole-5-carboxylate. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1463-1469. [Link]

Sources

Methyl 2-aminooxazole-5-carboxylate: A Versatile Precursor for Novel Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutics.[2] Within the realm of inflammatory diseases, oxazole derivatives have shown significant promise, with some compounds exhibiting potent anti-inflammatory effects.[3] Methyl 2-aminooxazole-5-carboxylate, a key building block, offers a versatile starting point for the synthesis of diverse libraries of oxazole-containing compounds.[4] This guide provides detailed protocols for the synthesis of this precursor, its derivatization, and the subsequent evaluation of novel compounds as potential anti-inflammatory agents, with a focus on cyclooxygenase-2 (COX-2) inhibition.

Section 1: Synthesis of the Precursor: Methyl 2-aminooxazole-5-carboxylate

Protocol 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate

Materials:

  • Methyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Methyl 2-formyl-3-oxobutanoate

  • To a solution of methyl acetoacetate (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude product, methyl 2-(dimethylaminomethylene)-3-oxobutanoate, can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-aminooxazole-5-carboxylate

  • Dissolve the crude methyl 2-(dimethylaminomethylene)-3-oxobutanoate in methanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium methoxide (1.2 equivalents) in methanol to the reaction mixture.

  • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Methyl 2-aminooxazole-5-carboxylate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 2: Derivatization of Methyl 2-aminooxazole-5-carboxylate for SAR Studies

The 2-amino group and the 5-carboxylate ester of the precursor offer two convenient handles for chemical modification, allowing for the generation of a diverse library of compounds for Structure-Activity Relationship (SAR) studies. For instance, the amino group can be acylated, sulfonylated, or used in condensation reactions to introduce various substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides.

A series of novel methyl-2-(2-(arylideneamino) oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives have been synthesized and shown to possess anti-inflammatory properties. This highlights the potential of derivatizing the core structure to enhance biological activity.

Workflow for Derivative Synthesis and Screening

Caption: Workflow for derivative synthesis and screening.

Section 3: In Vitro Evaluation of Anti-Inflammatory Activity

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • In a 96-well plate, add the reaction mix to each well.

  • Add the test compounds at various concentrations (typically in a 10-point dose-response curve). Include wells for a vehicle control (DMSO) and a positive control.

  • Add the diluted COX-2 enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) in a kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

ParameterDescriptionTypical Value
IC₅₀ (COX-2) Concentration for 50% inhibition of COX-2Varies
IC₅₀ (COX-1) Concentration for 50% inhibition of COX-1Varies
Selectivity Index IC₅₀ (COX-1) / IC₅₀ (COX-2)>10 for selective inhibitors

Section 4: In Vivo Evaluation of Anti-Inflammatory Efficacy

Promising compounds from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy. The carrageenan-induced rat paw edema model is a widely used and well-validated acute inflammation model.

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

  • Administer the test compounds or vehicle orally (or by another appropriate route) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
Test Compound A100.65 ± 0.0423.5
Test Compound A300.41 ± 0.0351.8
Test Compound A1000.28 ± 0.0267.1

Section 5: The Inflammatory Signaling Pathway

The anti-inflammatory effects of COX-2 inhibitors are primarily mediated by the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever.

G A Inflammatory Stimuli (e.g., LPS, Cytokines) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A₂ D COX-2 (Cyclooxygenase-2) C->D E Prostaglandin H₂ (PGH₂) D->E F Prostaglandins (e.g., PGE₂) Prostacyclins E->F G Inflammation (Vasodilation, Edema, Pain, Fever) F->G H Methyl 2-aminooxazole-5-carboxylate Derivatives H->D Inhibition

Caption: The COX-2 inflammatory signaling pathway.

Conclusion

Methyl 2-aminooxazole-5-carboxylate is a valuable and versatile precursor for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis of this precursor, its derivatization, and the subsequent in vitro and in vivo evaluation of new chemical entities. By targeting the COX-2 enzyme, researchers can aim to develop safer and more effective treatments for a wide range of inflammatory conditions.

References

  • Patil, K.R., Mahajan, U.B., Unger, B.S., Goyal, S.N., Belemkar, S., Surana, S.J., Ojha, S., & Patil, C.R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... Retrieved from [Link]

  • Bio-protocol. (2022). Assessment of carrageenan-induced paw oedema. Retrieved from [Link]

  • McCarson, K. E. (2013). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in molecular biology (Clifton, N.J.), 944, 13–20. [Link]

  • ResearchGate. (2022). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Nanotechnology Perceptions. (2024). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl.... Retrieved from [Link]

  • PubMed Central. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • MDPI. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Retrieved from [Link]

  • NIH. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]

  • ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]

  • NIH. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). NIH. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. Retrieved from [Link]

  • Derivatives of 2-aminooxazoles showing antiinflammatory activity. (1972). ACS Publications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Acylation of Methyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated 2-Aminooxazoles in Drug Discovery

Methyl 2-aminooxazole-5-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] The 2-aminooxazole scaffold is considered a "privileged" structure, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme.[2][3] This scaffold is a bioisostere of the 2-aminothiazole moiety, offering potential advantages such as improved solubility and a different metabolic profile due to the replacement of the sulfur atom with oxygen.[2][3][4]

The N-acylation of Methyl 2-aminooxazole-5-carboxylate is a critical transformation, yielding a diverse array of amide derivatives. These derivatives are key intermediates in the synthesis of various biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.[5] This guide provides a comprehensive overview of the acylation reactions of this important substrate, including mechanistic insights, a summary of reaction conditions, and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Understanding the Reactivity of Methyl 2-aminooxazole-5-carboxylate

The chemical behavior of Methyl 2-aminooxazole-5-carboxylate in acylation reactions is governed by the interplay of the nucleophilic amino group and the electronic properties of the oxazole ring. The exocyclic amino group at the 2-position is the primary site of acylation. However, its nucleophilicity is modulated by the electron-withdrawing nature of the oxazole ring and the methyl carboxylate group at the 5-position. This electronic effect can render the amine less reactive than simple alkyl or aryl amines, necessitating careful selection of reaction conditions to achieve efficient acylation.[6]

The oxazole ring itself is a five-membered heterocycle with aromatic character, but it is more reactive and less stable towards both nucleophilic and electrophilic reagents compared to benzene. The presence of the amino group at the 2-position enhances the electron density of the ring, but this is counteracted by the ester group at the 5-position. Understanding this electronic balance is key to predicting reactivity and avoiding potential side reactions.

Mechanism of N-Acylation: A Nucleophilic Acyl Substitution Pathway

The N-acylation of Methyl 2-aminooxazole-5-carboxylate with an acylating agent, such as an acyl chloride or anhydride, proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically facilitated by a base to neutralize the acidic byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

A visual representation of the N-acylation mechanism:

N-Acylation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Amine Methyl 2-aminooxazole- 5-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic attack Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Collapse of intermediate Chloride_Ion Chloride Ion (Cl⁻) Tetrahedral_Intermediate->Chloride_Ion Loss of leaving group Final_Product N-Acylated Product Protonated_Amide->Final_Product Protonated_Amide->Final_Product Deprotonation Protonated_Base Protonated Base Base Base Base->Protonated_Base

Caption: General mechanism of N-acylation of Methyl 2-aminooxazole-5-carboxylate.

A Comparative Overview of Acylation Conditions

The choice of acylating agent, base, solvent, and temperature significantly impacts the yield and purity of the N-acylated product. Below is a summary of common conditions that can be adapted for the acylation of Methyl 2-aminooxazole-5-carboxylate, based on protocols for structurally similar compounds.

Acylating Agent Base Solvent Temperature Key Considerations & Insights
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride) Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA)Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)0 °C to Room TemperatureAcyl chlorides are highly reactive and reactions are often rapid. Using a non-nucleophilic organic base is crucial to prevent competitive reactions. Running the reaction at 0 °C initially can help control exothermicity.
Acid Anhydrides (e.g., Acetic Anhydride) Pyridine, 4-Dimethylaminopyridine (DMAP, catalytic)Dichloromethane (DCM), Acetic AcidRoom Temperature to RefluxAnhydrides are less reactive than acyl chlorides, potentially leading to cleaner reactions. For less reactive amines, heating may be necessary. DMAP can be used as a catalyst to accelerate the reaction.[7]
Carboxylic Acids (with coupling agents) HATU, HBTU, EDC with HOBtDichloromethane (DCM), Dimethylformamide (DMF)Room TemperatureAmide coupling reagents offer a milder alternative to acyl chlorides and anhydrides, which is beneficial for sensitive substrates. However, these reagents can be expensive.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a general method for the acylation of Methyl 2-aminooxazole-5-carboxylate using an acyl chloride in the presence of an organic base.

Materials:

  • Methyl 2-aminooxazole-5-carboxylate (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add Methyl 2-aminooxazole-5-carboxylate (1.0 eq) and anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine or triethylamine (2.0 - 3.0 eq).

  • Addition of Acylating Agent: Add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Self-Validation Checklist:

  • TLC Analysis: A new spot with a different Rf value compared to the starting material should appear and intensify over time, while the starting material spot diminishes.

  • Expected ¹H NMR Changes: Disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new amide N-H proton signal (typically a singlet or a broad singlet) at a downfield chemical shift. Appearance of new signals corresponding to the acyl group.

  • Mass Spectrometry: The observed molecular ion peak should correspond to the calculated mass of the N-acylated product.

A visual representation of the experimental workflow for N-acylation:

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Methyl 2-aminooxazole- 5-carboxylate in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add Pyridine/TEA Cool->Add_Base Add_Acyl_Chloride Add Acyl Chloride dropwise Add_Base->Add_Acyl_Chloride Stir Stir at room temperature Add_Acyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Purify Purify by column chromatography Wash_Dry->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for the N-acylation of Methyl 2-aminooxazole-5-carboxylate.

Protocol 2: Acylation using Acetic Anhydride

This protocol is suitable for the N-acetylation of Methyl 2-aminooxazole-5-carboxylate.

Materials:

  • Methyl 2-aminooxazole-5-carboxylate (1.0 eq)

  • Acetic anhydride (1.5 - 2.0 eq)

  • Anhydrous Pyridine (as solvent and base) or catalytic 4-DMAP with a stoichiometric base like TEA

  • Dichloromethane (DCM, if not using pyridine as solvent)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve Methyl 2-aminooxazole-5-carboxylate (1.0 eq) in anhydrous pyridine in a round-bottom flask with a magnetic stir bar.

  • Addition of Anhydride: Cool the solution to 0 °C and add acetic anhydride (1.5 - 2.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Neutralization and Extraction: Neutralize the mixture with 1 M HCl and then basify with saturated aqueous sodium bicarbonate solution until the pH is ~8. Extract the product with DCM (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization: Filter and concentrate the solution. Purify the crude product by recrystallization or column chromatography and characterize as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Reactivity: If the acylation is sluggish, consider adding a catalytic amount of DMAP when using acid anhydrides. For acyl chlorides, ensuring all reagents and solvents are anhydrous is critical.

  • Side Reactions: The oxazole ring can be sensitive to strongly acidic or basic conditions. It is important to use non-nucleophilic bases and to perform the work-up under mild conditions.

  • Purification Challenges: The N-acylated products may have similar polarities to the starting material. Careful selection of the mobile phase for column chromatography is essential for achieving good separation.

Conclusion

The N-acylation of Methyl 2-aminooxazole-5-carboxylate is a fundamental transformation for the synthesis of a wide range of potentially bioactive molecules. By understanding the underlying reactivity of the substrate and carefully selecting the appropriate reaction conditions, researchers can efficiently and reliably prepare a diverse library of N-acylated 2-aminooxazole derivatives. The protocols provided in this guide offer a solid foundation for these synthetic efforts, empowering scientists to advance their research in drug discovery and development.

References

  • Zhu, J. et al. (2010). Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. Organic Letters, 12(4), 820-823. [Link]

  • Gomha, S. M. et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1165-1171. [Link]

  • (Note: A direct citation for the synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate is provided for context on a related structure.) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. [Link]

  • Reaxys Database. (2023). A comprehensive database for chemical reactions and substance properties. [Link]

  • De Pava, V. et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Elsevier. (2023). Reaxys User Manual. [Link]

  • Bruzguliene, J. et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]

  • Li, J. et al. (2012). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 345(10), 793-799. [Link]

  • Głowacki, E. D. et al. (2011). Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[2][8][9]triazole-3-carboxylate. Journal of Molecular Structure, 1006(1-3), 595-604. [Link]

  • (Note: A general reference on the formation of 2-aminooxazoles.) Detection of Potential TNA and RNA Nucleoside Precursors in a Prebiotic Mixture by Pure Shift Diffusion-Ordered NMR Spectroscopy. [Link]

  • Chem-Impex. (n.d.). Methyl 2-aminooxazole-5-carboxylate. [Link]

  • (Note: A reference on the reactivity of the thiazole analog.) Flow Hydrodediazoniation of Aromatic Heterocycles. [Link]

  • (Note: A reference on the synthesis of related thiazole amides.) A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • El-Sayed, W. M. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Hrast, M. et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3183. [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link]

  • Tummatorn, J. et al. (2012). Friedel-Crafts Acylation with Amides. The Journal of Organic Chemistry, 77(19), 8798-8804. [Link]

  • (Note: A reference detailing the synthesis of related 2-aminothiazoles.) Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

  • Noble, A. & MacMillan, D. W. C. (2014). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society, 136(32), 11602-11605. [Link]

  • Dovlatyan, V. V. et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(10), 1486-1491. [Link]

  • Guedon, D. et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 138, 109536. [Link]

  • (Note: A reference on the reactivity of related oxazole derivatives.) Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. [Link]

  • Wang, Y. et al. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523-531. [Link]

  • (Note: A patent describing the synthesis of related thiazole derivatives.)
  • Kumar, S. et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 892373. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminooxazole Scaffold

The 2-aminooxazole motif is a cornerstone in modern medicinal chemistry, increasingly recognized as a "privileged scaffold." Its significance stems largely from its role as a bioisosteric replacement for the 2-aminothiazole ring, a common feature in many bioactive compounds.[1][2] While effective, 2-aminothiazoles have, in some cases, been flagged as Pan-Assay Interference Compounds (PAINS), necessitating the exploration of structurally similar yet distinct alternatives.[2] The 2-aminooxazole, where the sulfur atom is replaced by oxygen, offers a valuable isosteric alternative that can modulate physicochemical properties and potentially improve drug-like characteristics.[1][3]

However, the synthesis of diversely substituted 2-aminooxazoles, particularly those with aromatic groups on the nitrogen atom and the C4-position, has historically been challenging, with many traditional methods suffering from poor yields and narrow substrate scope.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a transformative solution, providing a robust and versatile platform for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] These reactions enable the modular construction of complex 2-aminooxazole libraries, which is indispensable for structure-activity relationship (SAR) studies in drug discovery.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions applied to the 2-aminooxazole core, with a primary focus on the well-established Buchwald-Hartwig amination. We will also present representative protocols for Suzuki, Heck, and Sonogashira couplings, offering researchers a comprehensive toolkit for synthesizing novel 2-aminooxazole derivatives.

The Cornerstone Reaction: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl halide or triflate.[6] This reaction has proven exceptionally effective for the synthesis of N-aryl substituted 2-aminooxazoles, a class of compounds that was previously difficult to access.[1][2]

Principle and Mechanistic Overview

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The fundamental steps involve the oxidative addition of the aryl halide to the active Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) are essential as they promote both the oxidative addition and the final reductive elimination steps, preventing undesired side reactions like beta-hydride elimination.[6]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Amido Palladium Amido Complex L₂Pd(II)(Ar)(NR¹R²) OxAdd->Amido 1. R¹R²NH 2. Base, -H-Base⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² (Coupled Product) Amido->Product

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Application Note: Synthesis of N,4-Diaryl-2-aminooxazoles

A highly effective strategy for synthesizing N,4-diaryl-2-aminooxazoles involves a two-step sequence: (1) condensation of an α-bromoacetophenone with urea to form the 4-aryl-2-aminooxazole core, and (2) subsequent Buchwald-Hartwig cross-coupling with a desired aryl halide.[1][2] This approach systematically builds complexity and allows for extensive diversification.

Detailed Experimental Protocol: Buchwald-Hartwig Coupling

This protocol is adapted from a validated procedure for the synthesis of N-aryl-4-methylphenyl-2-aminooxazoles.[1][2]

Materials & Reagents:

  • 4-(p-tolyl)oxazol-2-amine (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G2, 5 mol%)

  • Base (e.g., Sodium tert-butoxide (t-BuONa), 2.0 eq)

  • Anhydrous Toluene

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Standard glassware for workup and purification

Experimental Workflow:

Buchwald_Hartwig_Workflow start Start prep 1. Add Reagents to Vial - 2-Aminooxazole - Aryl Bromide - XPhos Pd G2 - t-BuONa start->prep solvent 2. Add Anhydrous Toluene prep->solvent seal 3. Seal Vial Under Inert Atmosphere (Ar/N₂) solvent->seal react 4. Microwave Irradiation (e.g., 130 °C, 10 min) seal->react cool 5. Cool to RT react->cool workup 6. Workup - Dilute with EtOAc - Wash with H₂O, Brine cool->workup purify 7. Purify (Flash Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for microwave-assisted Buchwald-Hartwig coupling.

Step-by-Step Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add 4-(p-tolyl)oxazol-2-amine, the corresponding aryl bromide (1.2 eq), XPhos Pd G2 (0.05 eq), and sodium tert-butoxide (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add anhydrous toluene via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at 130 °C for 10 minutes.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N,4-diaryl-2-aminooxazole.

Key Considerations & Causality (E-E-A-T)
  • Catalyst System: Second-generation Buchwald precatalysts like X-Phos Pd G2 are highly effective.[2] They are air-stable and readily form the active Pd(0) species in solution. The bulky, electron-rich XPhos ligand facilitates the reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (t-BuONa) is highly effective for deprotonating the 2-aminooxazole, forming the key amido intermediate.[2] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, though they may require different reaction conditions or result in lower yields depending on the substrate.[1]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. Water must be rigorously excluded as it can hydrolyze the base and interfere with the catalytic cycle.

  • Microwave Irradiation: Microwave heating significantly accelerates the reaction, often reducing reaction times from hours to minutes and improving yields by minimizing the formation of degradation byproducts.[2][7]

Data Presentation: Catalyst System Optimization

The following table summarizes the results from a study optimizing the Buchwald-Hartwig coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromotoluene.

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventYield (%)[1]
1X-Phos Pd G2t-BuONa Toluene50
2X-Phos Pd G2Cs₂CO₃Toluene30
3X-Phos Pd G2K₃PO₄Toluene37
4S-Phos Pd G2t-BuONaToluene48
5S-Phos Pd G2K₂CO₃Toluene0
6DavePhos/Pd(OAc)₂t-BuONaToluene45
7DavePhos/Pd(OAc)₂Cs₂CO₃Toluene8

Reaction Conditions: Microwave, 130 °C, 10 min.

Expanding the Toolkit: Suzuki, Heck, and Sonogashira Couplings

While Buchwald-Hartwig amination functionalizes the amino group, other cross-coupling reactions are essential for modifying the oxazole ring itself, typically via a halogenated precursor (e.g., 5-bromo-2-aminooxazole).

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species (e.g., a boronic acid or ester).[8] It is widely used in pharmaceutical synthesis due to its mild conditions and the commercial availability of a vast array of boronic acids.[9]

Application: Coupling of a 5-bromo-2-aminooxazole with various aryl or vinyl boronic acids to install diverse substituents at the C5-position.

Representative Protocol: This protocol is based on general procedures for Suzuki couplings on heterocyclic systems.[9][10]

Suzuki_Workflow start Start prep 1. Combine Substrates - 5-Bromo-2-aminooxazole - Boronic Acid (1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) start->prep solvent 2. Add Solvent (e.g., Dioxane/H₂O) prep->solvent degas 3. Degas Mixture (Ar/N₂ Purge) solvent->degas catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) degas->catalyst react 5. Heat Reaction (e.g., 90 °C, 4-12 h) catalyst->react workup 6. Workup & Purify react->workup end End Product workup->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

  • In a Schlenk flask, combine 5-bromo-2-aminooxazole (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction, dilute with an organic solvent, wash with water, and purify via standard methods.

Causality: The base is essential for the transmetalation step, forming a boronate species that transfers its organic group to the palladium center.[8][11] The use of an aqueous solvent system often accelerates this step.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene, creating a new C-C bond.[12][13]

Application: Reaction of a 5-bromo-2-aminooxazole with alkenes like acrylates or styrenes to introduce vinyl groups at the C5-position, which can be valuable handles for further functionalization.

Representative Protocol:

  • In a sealed tube, combine 5-bromo-2-aminooxazole (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Triethylamine, 2.0 eq).

  • Add an anhydrous solvent like DMF or acetonitrile.

  • Seal the tube and heat to 100-130 °C until the reaction is complete.

  • Perform an aqueous workup and purify the product by chromatography.

Causality: The Heck reaction typically favors the formation of the trans-alkene product due to steric considerations in the catalytic cycle.[14] The base is required to neutralize the HX generated during the reaction.[12]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C-C bond between a vinyl or aryl halide and a terminal alkyne.[15][16] It uniquely requires both a palladium catalyst and a copper(I) co-catalyst.[17]

Application: To install alkynyl moieties at the C5-position of a 2-aminooxazole core, providing access to linear, rigid structures often explored in materials science and as bio-probes.

Representative Protocol:

  • To a dry Schlenk flask under nitrogen, add 5-bromo-2-aminooxazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Triethylamine).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove amine salts, concentrate, and purify the residue.

Causality: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[17]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 2-aminooxazoles. The Buchwald-Hartwig amination provides a reliable and high-yielding route to N-aryl derivatives, while Suzuki, Heck, and Sonogashira couplings offer unparalleled versatility for modifying the heterocyclic core. By mastering these protocols, researchers in medicinal chemistry and drug development can rapidly generate diverse libraries of 2-aminooxazole-based compounds, accelerating the discovery of new therapeutic agents. The principles of catalyst selection, ligand design, and reaction optimization discussed herein provide a solid foundation for the rational synthesis of these valuable molecular scaffolds.

References

  • Azzali, E., Girardini, M., Annunziato, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

  • Azzali, E., Girardini, M., Annunziato, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

  • Azzali, E., Girardini, M., Annunziato, G., et al. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • Ullah, F., Ali, S., Shah, S. A. A., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8847–8860. [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction | Request PDF. ResearchGate. [Link]

  • ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]

  • RSC Publishing. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • National Institutes of Health. (2021). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PubMed Central. [Link]

  • ResearchGate. (2008). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • National Institutes of Health. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. PubMed Central. [Link]

  • National Institutes of Health. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed. [Link]

  • Rutgers University. (2020). Palladium-catalyzed cross-couplings by C-O bond activation. Research With Rutgers. [Link]

  • RSC Publishing. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (2008). Synthesis of a 2-aminoimidazole library for antibiofilm screening utilizing the Sonogashira reaction. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • ResearchGate. (2013). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]

  • RSC Publishing. (2017). Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry. [Link]

  • Frontiers. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (2021). Mechanistic Study of Pd/Ag Dual-Catalyzed Cross-Dehydrogenative Coupling of Perfluoroarenes with Thiophenes | Request PDF. ResearchGate. [Link]

  • National Institutes of Health. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications. [Link]

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. ResearchGate. [Link]

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Robinson-Gabriel synthesis of oxazoles from "Methyl 2-aminooxazole-5-carboxylate" precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Synthesis and Functionalization of Oxazoles

A Technical Guide to the Robinson-Gabriel Synthesis and the Strategic Application of Methyl 2-aminooxazole-5-carboxylate in Drug Discovery

Introduction: The Oxazole Scaffold and Its Strategic Importance

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in numerous FDA-approved drugs and biologically active natural products, exhibiting activities ranging from anti-inflammatory and antimicrobial to anticancer.[1][3]

The construction of the oxazole core has been a subject of intense research, leading to the development of several powerful synthetic methodologies. Among these, the Robinson-Gabriel synthesis stands as a fundamental and widely employed method for forming the oxazole ring via the cyclodehydration of α-acylamino ketones.[4][5]

This guide provides a dual focus for the research scientist. Part I offers an in-depth exploration of the Robinson-Gabriel synthesis, detailing its mechanism, key parameters, and a robust experimental protocol for the de novo synthesis of substituted oxazoles. Part II addresses the strategic use of pre-functionalized oxazoles, specifically Methyl 2-aminooxazole-5-carboxylate , a versatile building block used not as a precursor for the Robinson-Gabriel reaction, but as a scaffold for subsequent elaboration into more complex molecular architectures.[3] This section provides a practical protocol for the N-functionalization of this key intermediate, a common pathway in pharmaceutical development.

Part I: The Robinson-Gabriel Synthesis for Oxazole Core Formation

Principle and Mechanism

The Robinson-Gabriel synthesis is the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone, catalyzed by a strong acid, to yield a 2,5-disubstituted or 2,4,5-trisubstituted oxazole.[2][5] The reaction, first reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), remains a highly reliable method for oxazole construction.[4][6]

Causality of the Mechanism: The reaction is driven by the sequential protonation of the two carbonyl groups present in the α-acylamino ketone substrate.

  • Initial Protonation & Enolization: The reaction commences with the protonation of the more basic ketone carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the protonated and activated ketone carbonyl carbon. This key cyclization step forms a five-membered ring intermediate, a protonated dihydrooxazolol.[7]

  • Dehydration Cascade: The intermediate undergoes a series of proton transfers and eliminations. Protonation of the hydroxyl group creates a good leaving group (water). The subsequent elimination of water, driven by the formation of a stable aromatic system, yields the final oxazole product. Isotopic labeling studies have confirmed that the oxygen atom of the amide is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water.[6]

Mechanistic Diagram

Caption: Key steps in the acid-catalyzed Robinson-Gabriel synthesis.

Selection of Dehydrating Agents

The choice of cyclodehydrating agent is critical and depends on the substrate's stability and the desired reaction conditions. Aggressive reagents can lead to decomposition, while milder reagents may require higher temperatures or longer reaction times.

Dehydrating AgentTypical Conditions & RationaleReference(s)
Sulfuric Acid (conc. H₂SO₄) Strong, classical reagent. Often used neat or in acetic anhydride. Effective but can cause charring with sensitive substrates.[1][8]
Polyphosphoric Acid (PPA) High-boiling, viscous liquid. Acts as both catalyst and solvent. Generally requires elevated temperatures (100-160°C).[1][8]
Phosphorus Oxychloride (POCl₃) Potent dehydrating agent. Often used with a base scavenger or in a solvent like DMF. Reaction at 90°C is common.[1][5]
Trifluoroacetic Anhydride (TFAA) Highly reactive. Allows for milder reaction conditions, often at or below room temperature. Useful for acid-sensitive substrates.[5][8]
General Protocol: Synthesis of a 2,5-Disubstituted Oxazole

This protocol describes a general procedure for the synthesis of a model 2,5-diaryloxazole. The precursor, a 2-acylamino ketone, can be synthesized via several methods, including the Dakin-West reaction from an amino acid.[5][8]

Workflow Diagram

Protocol_Workflow General Robinson-Gabriel Workflow sub_prep Step 1: Prepare α-Acylamino Ketone cyclodehydration Step 2: Cyclodehydration (e.g., with H₂SO₄) sub_prep->cyclodehydration workup Step 3: Reaction Work-up (Quench on ice) cyclodehydration->workup isolation Step 4: Product Isolation (Filtration) workup->isolation purification Step 5: Purification (Recrystallization) isolation->purification analysis Step 6: Characterization (NMR, MS, MP) purification->analysis

Caption: Experimental workflow for oxazole synthesis and purification.

Step-by-Step Methodology:

  • Reaction Setup:

    • Place the 2-acylamino ketone (1.0 eq) into a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Expert Insight: Ensure the starting material is completely dry, as water will inhibit the dehydrating agent.

    • Under stirring, cool the flask in an ice-water bath to 0-5°C.

  • Cyclodehydration:

    • Slowly and cautiously add concentrated sulfuric acid (e.g., 5-10 equivalents) to the cooled starting material. The addition is highly exothermic.

    • Causality: The excess acid serves as both catalyst and solvent, ensuring complete protonation and driving the reaction to completion.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be gently heated (e.g., 50-90°C) to facilitate cyclization, depending on the substrate's reactivity.[5][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Prepare a large beaker containing crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step neutralizes the strong acid and precipitates the organic product.[8]

    • Trustworthiness Check: The precipitation of a solid is a key indicator of successful product formation.

    • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes any residual acid.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to afford the pure oxazole.[9]

    • For non-crystalline products, purification can be achieved by partitioning the residue between water and an organic solvent (e.g., ethyl acetate), followed by drying the organic layer and purification by column chromatography on silica gel.[8]

Part II: Methyl 2-aminooxazole-5-carboxylate as a Versatile Precursor

While the Robinson-Gabriel synthesis builds the oxazole ring, many modern synthetic strategies utilize pre-formed, functionalized oxazoles as building blocks. Methyl 2-aminooxazole-5-carboxylate is a prime example of such a precursor, valued for its utility in constructing complex pharmaceutical and agrochemical agents.[3] Its key reactive handle is the nucleophilic 2-amino group, which is readily modified.

Protocol: N-Acylation of Methyl 2-aminooxazole-5-carboxylate

This protocol details a model reaction for the functionalization of the 2-amino group, a fundamental transformation in drug discovery programs.

Objective: To synthesize Methyl 2-(benzamido)oxazole-5-carboxylate by acylating the 2-amino group with benzoyl chloride.

Workflow Diagram

Functionalization_Workflow N-Acylation Workflow setup Step 1: Dissolve Precursor in Anhydrous Solvent + Base addition Step 2: Add Acyl Chloride (Dropwise at 0°C) setup->addition reaction Step 3: Reaction (Stir at RT) addition->reaction workup Step 4: Aqueous Work-up & Extraction reaction->workup purification Step 5: Purification (Column Chromatography) workup->purification analysis Step 6: Characterization (NMR, MS) purification->analysis

Caption: Workflow for the functionalization of the oxazole precursor.

Reagents and Materials:

ReagentM.W.Eq.MolesMass / Volume
Methyl 2-aminooxazole-5-carboxylate142.111.0X mmolY g
Benzoyl Chloride140.571.11.1 X mmolZ mL
Triethylamine (Et₃N)101.191.51.5 X mmolW mL
Dichloromethane (DCM), Anhydrous---V mL

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry, nitrogen-flushed round-bottom flask, add Methyl 2-aminooxazole-5-carboxylate (1.0 eq) and anhydrous dichloromethane.

    • Add triethylamine (1.5 eq). The base acts as a scavenger for the HCl generated during the reaction.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Cool the flask to 0°C using an ice-water bath.

  • Acyl Chloride Addition:

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

    • Expert Insight: A slight excess of the acylating agent ensures complete consumption of the starting material. Slow addition at 0°C controls the exothermicity of the reaction.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure N-acylated product.[10]

Safety Precautions

  • Strong Acids and Dehydrating Agents: Reagents like concentrated H₂SO₄, PPA, and POCl₃ are highly corrosive and can cause severe burns. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Acyl Chlorides: Benzoyl chloride is a lachrymator and is corrosive. Handle in a fume hood.

  • Quenching: The quenching of strong acid reactions on ice is extremely exothermic and can cause splashing. Perform this step slowly and behind a safety shield.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

References

  • Robinson-Gabriel Synthesis - SynArchive. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. [Link]

  • Synthesis of oxazoles – use of cyclic amino alcohols and applications. ResearchGate. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Keni, S. P., Daniels, C. L., & Tanga, M. J. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(3), 1035-1038. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. Angewandte Chemie International Edition, 57(34), 11029-11033. [Link]

  • Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. [Link]

  • Keni, S. P., Daniels, C. L., & Tanga, M. J. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(3), 1035-1038. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. [Link]

  • Process for preparing oxazole derivatives.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. World Journal of Pharmaceutical Research. [Link]

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Application Notes & Protocols: Strategic Cyclization of Methyl 2-Aminooxazole-5-carboxylate Derivatives for the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The Methyl 2-aminooxazole-5-carboxylate core is more than a simple heterocyclic building block; it is a versatile precursor for constructing complex, fused-ring systems that are of profound interest in medicinal chemistry. The strategic positioning of the 2-amino group and the 5-carboxylate offers multiple avenues for cyclization, leading to scaffolds like oxazolo[5,4-d]pyrimidines and imidazo[1,2-a]oxazoles. These resulting structures are often considered "privileged scaffolds" due to their frequent appearance in biologically active compounds and marketed drugs.[1][2][3][4] This guide moves beyond mere procedural recitation. It is designed to provide a deep understanding of the causality behind the synthetic choices, empowering researchers to not only replicate these protocols but to adapt and innovate upon them. We will explore the mechanistic underpinnings of these transformations, provide robust, self-validating protocols, and offer insights gleaned from practical application.

Part 1: Synthesis of Fused Pyrimidine Systems: The Oxazolo[5,4-d]pyrimidine Core

The elaboration of a 5-aminooxazole into an oxazolo[5,4-d]pyrimidine is a cornerstone strategy for creating analogs of natural purine bases.[5] These "9-oxa-guanines" and related structures have demonstrated potential as inhibitors of critical enzymes and have been explored as anticancer agents.[5][6][7] The fundamental approach involves a cyclocondensation reaction where the exocyclic 2-amino group and the endocyclic N-3 atom of the oxazole ring react with a two-carbon synthon to form the fused pyrimidine ring.

Mechanistic Rationale: A Stepwise Annulation Strategy

A direct, one-step cyclization can be challenging and often results in low yields. A more reliable and versatile method is a stepwise annulation.[5] This approach begins with the acylation or condensation of the 2-amino group to introduce the necessary atoms for the pyrimidine ring, followed by a base- or acid-catalyzed intramolecular cyclization. Using reagents like benzoylisothiocyanate provides a robust entry point, forming a thiourea intermediate that is primed for cyclization. This intermediate possesses the necessary electrophilic and nucleophilic centers in the correct geometry for an efficient ring closure to form the pyrimidinone or thione ring.

Below is a diagram illustrating the mechanistic pathway for the formation of an oxazolo[5,4-d]pyrimidine core via a thiourea intermediate.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization & Aromatization A Methyl 2-aminooxazole- 5-carboxylate C Thiourea Intermediate A->C Nucleophilic Attack (Pyridine, rt) B Benzoylisothiocyanate B->C D Cyclized Intermediate C->D Intramolecular Cyclization (Base) E Oxazolo[5,4-d]pyrimidine (Thione derivative) D->E Elimination

Caption: Mechanistic workflow for oxazolo[5,4-d]pyrimidine synthesis.

Experimental Protocol 1: Synthesis of Methyl 2-(Substituted)-7-thioxo-6,7-dihydrooxazolo[5,4-d]pyrimidine-5-carboxylate

This protocol details the synthesis of the oxazolo[5,4-d]pyrimidine core, a key scaffold for 9-oxa-guanine analogs, based on the stepwise annulation strategy.[5]

Materials:

  • Methyl 2-aminooxazole-5-carboxylate

  • Benzoylisothiocyanate (or other substituted isothiocyanates)

  • Pyridine (anhydrous)

  • Methanol

  • Sodium methoxide (25% solution in methanol)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (1M)

Procedure:

Step A: Formation of the Thiourea Intermediate

  • To a solution of Methyl 2-aminooxazole-5-carboxylate (1.0 eq) in anhydrous pyridine (0.2 M), add benzoylisothiocyanate (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in hexanes).

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product (a thiourea derivative) can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step B: Cyclization to the Oxazolo[5,4-d]pyrimidine Core

  • Dissolve the crude thiourea intermediate from Step A in methanol (0.1 M).

  • Add sodium methoxide solution (2.0 eq) and heat the mixture to reflux (approx. 65 °C).

  • Monitor the cyclization by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and neutralize with 1M HCl until pH ~7.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water and then cold methanol.

  • Dry the solid under vacuum to yield the final product.

Self-Validation & Characterization:

  • Expected Outcome: A crystalline solid. The yield should be in the range of 60-80% over the two steps.

  • ¹H NMR: Expect to see the disappearance of the benzoyl protons and the appearance of a new NH proton signal for the pyrimidine ring. The oxazole ring proton and methyl ester signals should remain.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the cyclized product.

  • Troubleshooting: If cyclization is sluggish, ensure the base is active and the methanol is anhydrous. If the product is impure, recrystallization from ethanol or DMF/water may be necessary.

Data Summary: Oxazolo[5,4-d]pyrimidine Synthesis
Starting MaterialReagentProductYield (%)Reference
Ethyl 5-amino-2-isopropyloxazole-4-carboxylateBenzoylisothiocyanateEthyl 2-isopropyl-5-phenyl-7-thioxo-6,7-dihydrooxazolo[5,4-d]pyrimidine-4-carboxylate~70%[5]
Ethyl 5-amino-2-(azidomethyl)oxazole-4-carboxylateBenzoylisothiocyanateEthyl 2-(azidomethyl)-5-phenyl-7-thioxo-6,7-dihydrooxazolo[5,4-d]pyrimidine-4-carboxylate~65%[5]

Part 2: Synthesis of Fused Imidazole Systems: The Imidazo[1,2-a]oxazole Core

The construction of imidazo[1,2-a]pyridines and their bioisosteres is a highly productive area of medicinal chemistry, yielding compounds with a vast array of biological activities.[1][2][3][4] The analogous imidazo[1,2-a]oxazole system can be accessed from Methyl 2-aminooxazole-5-carboxylate through a classic condensation reaction with α-haloketones. This reaction is a variation of the well-established Hantzsch thiazole synthesis and provides a direct, convergent route to this valuable fused scaffold.

Mechanistic Rationale: The α-Haloketone Annulation

The reaction proceeds via a sequence of nucleophilic attack and cyclodehydration.

  • Initial Alkylation: The more nucleophilic endocyclic nitrogen (N-3) of the 2-aminooxazole attacks the α-carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic 2-amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered hemiaminal intermediate.

  • Dehydration: This intermediate readily eliminates a molecule of water under the reaction conditions (typically elevated temperature) to form the aromatic fused imidazole ring.

The high reactivity of α-haloketones makes them excellent synthons for this purpose, though their lachrymatory and toxic nature necessitates careful handling.[8]

Below is a diagram illustrating the experimental workflow for this synthesis.

G A 1. Combine Reactants - Methyl 2-aminooxazole-5-carboxylate - α-Bromoketone - Solvent (e.g., Ethanol) B 2. Reaction - Heat to reflux (e.g., 78 °C) - Monitor by TLC A->B Heating C 3. Work-up - Cool to RT - Neutralize (if needed) - Concentrate solvent B->C Completion D 4. Purification - Recrystallization or - Column Chromatography C->D Crude Product E 5. Characterization - NMR, MS, IR - Yield & Purity Analysis D->E Purified Product

Caption: Experimental workflow for Imidazo[1,2-a]oxazole synthesis.

Experimental Protocol 2: Synthesis of Substituted Methyl Imidazo[1,2-a]oxazole-6-carboxylates

This protocol provides a general procedure for the synthesis of the imidazo[1,2-a]oxazole scaffold.

Materials:

  • Methyl 2-aminooxazole-5-carboxylate

  • Substituted α-bromoketone (e.g., 2-bromoacetophenone)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (optional, for scavenging HBr)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-aminooxazole-5-carboxylate (1.0 eq) in absolute ethanol (0.2 M).

  • Add the desired α-bromoketone (1.05 eq). If the starting material is sensitive to acid, add sodium bicarbonate (1.2 eq) as an acid scavenger.

  • Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 8-16 hours.

  • Monitor the reaction's progress by TLC (Eluent: 30-50% EtOAc in hexanes). The product is often more UV-active than the starting materials.

  • Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • If a precipitate (product hydrobromide salt) has formed, it can be collected by filtration. Otherwise, dissolve the residue in EtOAc and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (gradient elution with EtOAc/hexanes) or by recrystallization from a suitable solvent like ethanol or isopropanol.

Self-Validation & Characterization:

  • Expected Outcome: A crystalline solid with yields typically ranging from 50% to 90%, depending on the substrates.

  • ¹H NMR: Look for the appearance of a new singlet corresponding to the proton on the newly formed imidazole ring. The methylene protons of the α-bromoketone will be absent.

  • ¹³C NMR: Expect new aromatic carbon signals corresponding to the fused imidazole ring.

  • Mass Spectrometry: The molecular ion should confirm the mass of the condensed product.[9][10]

  • Troubleshooting: Low yields may result from impure α-haloketone; purification of the ketone before use is recommended. If the reaction stalls, switching to a higher-boiling solvent like DMF may be beneficial.

Data Summary: Imidazo-Fused Heterocycle Synthesis

While direct examples for imidazo[1,2-a]oxazoles are specialized, the general utility of this reaction is well-established for analogous systems like imidazo[1,2-a]pyridines.[4][11] The principles and conditions are directly transferable.

2-Amino Heterocycleα-HaloketoneProduct ScaffoldTypical ConditionsReference
2-Aminopyridine2-BromoacetophenoneImidazo[1,2-a]pyridineEthanol, Reflux[4][11]
2-AminothiazoleEthyl bromopyruvateImidazo[2,1-b]thiazoleDMF, 80 °CGeneral Method
Methyl 2-aminooxazole-5-carboxylate2-Bromo-4'-methoxyacetophenoneImidazo[1,2-a]oxazoleEthanol, RefluxPredicted based on established methods

References

  • Šindler-Kulyk, M., et al. (2011). A novel approach for the synthesis of naphthoxazole and fused heterobenzoxazole derivatives. As referenced in a review on van Leusen Oxazole Synthesis. [URL not directly available, concept cited in[12]]

  • Joshi, S., et al. (2021). Green Synthetic Methods Synthesis of Oxazole Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gompper, R., & Christmann, O. (1959). Oxazolo[5,4-b]pyridines. Chemische Berichte. [URL not directly available, concept cited in[13]]

  • Wipf, P., et al. (2000). A Practical Synthesis of 1,3-Oxazole. Organic Letters. Available at: [Link]

  • Patel, D. (2023). Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2-a]pyridine Scaffold. Atmiya University. Available at: [Link]

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebigs Annalen der Chemie. [URL not directly available, concept cited in[14]]

  • Khan, I., et al. (2016). Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Star Chemistry. (2023). The Dimroth Rearrangement: A Comprehensive Analysis. Available at: [Link]

  • Various Authors. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]

  • Guchhait, S. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Available at: [Link]

  • Robert, J. F., et al. (2008). Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and related compounds as potential ricin inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Salahi, R., & Marzouk, M. (2022). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. ACS Omega. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]

  • Al-Zoubi, W. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-aminooxazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven advice to help you troubleshoot low yields and optimize your reaction conditions.

The synthesis of 2-aminooxazoles, while conceptually straightforward, is often plagued by practical difficulties that can lead to disappointingly low yields.[1][2] Unlike their 2-aminothiazole counterparts, the synthesis of 2-aminooxazoles can be less robust, suffering from issues related to reagent stability, competing side reactions, and purification challenges.[1][2] This guide will address the most common issues in a question-and-answer format.

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses specific, common problems encountered during the synthesis of Methyl 2-aminooxazole-5-carboxylate, particularly focusing on the widely used cyclization reaction involving a serine derivative and a cyanating agent like cyanogen bromide (CNBr).

Q1: My yield is consistently low (<40%) when reacting Methyl 2-amino-3-hydroxypropanoate (Serine Methyl Ester) with Cyanogen Bromide. What are the likely causes?

Low yields in this reaction are a frequent issue and can typically be traced back to one of three areas: the reaction mechanism itself, the stability of reactants and intermediates, or the reaction conditions.

Pillar 1: Mechanistic Hurdles & Side Reactions

The intended reaction involves the nucleophilic attack of the amino group onto the cyanogen bromide, followed by an intramolecular cyclization facilitated by the hydroxyl group. However, several competing pathways exist.

  • Side Reaction 1: Intermolecular Reactions: At high concentrations, the activated intermediate can react with another molecule of the serine ester instead of cyclizing, leading to dimer or polymer formation.

  • Side Reaction 2: Hydrolysis of Cyanogen Bromide: Cyanogen bromide is highly sensitive to moisture and can rapidly hydrolyze to hydrocyanic acid and hypobromous acid, rendering it ineffective for the desired reaction.

  • Side Reaction 3: Incomplete Cyclization: The intermediate formed after the initial reaction with CNBr may not efficiently cyclize, leading to a complex mixture of byproducts. The mechanism involves the formation of an imidate which is crucial for the cyclization.[3]

Pillar 2: Reactant & Reagent Integrity

  • Purity of Serine Methyl Ester: Ensure you are starting with a high-purity, dry serine methyl ester hydrochloride. The free base is less stable.

  • Quality of Cyanogen Bromide: Use a fresh, high-quality source of CNBr. Over time, it can decompose, especially if not stored properly under anhydrous conditions.

  • Solvent Purity: The solvent (typically methanol or a similar protic solvent) must be anhydrous. The presence of water significantly promotes the hydrolysis of CNBr.[4]

Pillar 3: Reaction Conditions

  • Temperature Control: This reaction is often exothermic. Running the reaction at a low temperature (e.g., 0-5 °C), especially during the addition of CNBr, is critical to minimize side reactions.

  • pH Control: The reaction is typically performed under slightly basic conditions to free the amine of the serine methyl ester hydrochloride. However, a high pH can accelerate the decomposition of CNBr. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice.

Q2: I'm observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could it be and how can I minimize it?

A common polar byproduct is the uncyclized intermediate or oligomeric species. The formation of these is often exacerbated by suboptimal reaction conditions.

Troubleshooting Workflow for Byproduct Formation

G cluster_0 Problem Identification cluster_1 Potential Causes & Checks cluster_2 Corrective Actions A High Concentration of Polar Byproduct B Check Reactant Concentration (High concentration favors intermolecular reactions) A->B C Verify Anhydrous Conditions (Water leads to CNBr hydrolysis) A->C D Assess Rate of Reagent Addition (Rapid addition can cause local overheating) A->D E Action: Decrease Reactant Concentration (e.g., from 0.5M to 0.1M) B->E F Action: Use Dry Solvents & Glassware (Dry with oven, use fresh anhydrous solvent) C->F G Action: Slow, Controlled Addition of CNBr (Use a syringe pump at 0-5 °C) D->G

Caption: Troubleshooting workflow for polar byproduct formation.

Experimental Protocol: Minimizing Byproduct Formation

  • Setup: Dry all glassware in an oven at 120 °C for at least 4 hours and assemble under a nitrogen or argon atmosphere.

  • Reactants: Dissolve serine methyl ester hydrochloride in anhydrous methanol (e.g., 0.1 M). Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) and stir for 10 minutes at 0 °C.

  • Reagent Addition: Dissolve 1.05 equivalents of cyanogen bromide in anhydrous methanol. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is a typical, realistic yield for the synthesis of Methyl 2-aminooxazole-5-carboxylate?

While some literature might report higher yields under highly optimized conditions, a realistic and reproducible yield in a standard laboratory setting for the CNBr-mediated cyclization is often in the range of 50-70%. Yields can be highly variable and depend significantly on the scale of the reaction and the purity of the reagents. For comparison, similar syntheses of 2-aminobenzoxazoles using CNBr report yields around 70%.[5]

Q2: Are there alternative, potentially higher-yielding, synthetic routes?

Yes, several alternative strategies exist for the synthesis of 2-aminooxazoles, which may offer advantages depending on the available starting materials and desired scale.

Method Key Reactants Advantages Disadvantages Reference
Hantzsch-type Synthesis α-haloketone and UreaWell-established for thiazoles.Often poor yields for oxazoles due to lower nucleophilicity of urea's oxygen.[1][2][1][2]
From Benzoxazoles/Oxadiazoles Benzoxazole and secondary amineMetal-free conditions.Requires a pre-formed heterocyclic starting material.[6]
From o-aminophenols o-aminophenol and a cyanating agentGood for benzoxazole derivatives.Not directly applicable to the title compound but illustrates a relevant strategy.[7]
Q3: How can I effectively purify Methyl 2-aminooxazole-5-carboxylate?

The product has moderate polarity and can be purified effectively using column chromatography on silica gel.

Detailed Purification Protocol:

  • Crude Product Preparation: After aqueous workup, dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oil or solid.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50-60% ethyl acetate).

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV light if the compound is UV-active.

  • Recrystallization: For obtaining highly pure material, recrystallization can be performed. Solvents such as ethyl acetate/hexanes or methanol/water mixtures can be effective.[8]

Q4: What is the reaction mechanism for the CNBr-mediated cyclization of a serine ester?

The mechanism proceeds through several key steps, which are crucial to understand for effective troubleshooting.

G A Serine Methyl Ester (R-NH2) C [ R-NH-C(Br)=NH ] Activated Intermediate A->C + BrCN B Cyanogen Bromide (Br-C≡N) D [ R-NH-C(=NH)-O- ] Cyclization Intermediate C->D Intramolecular Nucleophilic Attack by -OH group E Methyl 2-aminooxazole-5-carboxylate (Final Product) D->E Dehydration & Tautomerization

Caption: Simplified reaction mechanism for oxazole formation.

Mechanistic Explanation:

  • Nucleophilic Attack: The primary amine of the serine methyl ester attacks the electrophilic carbon of cyanogen bromide.

  • Intermediate Formation: This leads to the formation of a cyanamide intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the serine backbone then acts as an intramolecular nucleophile, attacking the carbon of the cyanamide. This is often the rate-limiting step and is highly dependent on the conformation of the molecule.

  • Dehydration and Aromatization: The resulting cyclic intermediate eliminates a molecule of water to form the stable aromatic oxazole ring.

Understanding that the cyclization is an intramolecular competition against intermolecular side reactions is key. Any factor that slows down this cyclization (e.g., steric hindrance, suboptimal pH) will likely decrease the overall yield.

References

  • Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate. ResearchGate. Available from: [Link]

  • Joseph, J., Kim, J. Y., & Chang, S. (2011). A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines. Chemistry (Weinheim an der Bergstrasse, Germany), 17(30), 8294–8298. Available from: [Link]

  • Chavdarova, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20235–20244. Available from: [Link]

  • Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1369–1376. Available from: [Link]

  • Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Degennaro, L., et al. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
  • Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl... ResearchGate. Available from: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Clogston, C. L., et al. (1999). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical Biochemistry, 266(1), 108–111. Available from: [Link]

  • Inglis, A. S., & Edman, P. (1970). Mechanism of cyanogen bromide reaction with methionine in peptides and proteins. I. Formation of imidate and methyl thiocyanate. Analytical Biochemistry, 37(1), 73–80. Available from: [Link]

  • Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen Bromide Treatment of Methionine-Containing Compounds. Biochemistry, 16(8), 1635–1641. Available from: [Link]

  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Available from: [Link]

  • Fedorova, O. A., et al. (2006). Cyanogen Bromide-Induced Chemical Ligation: Mechanism and Optimization of the Reaction Conditions. Nucleosides, Nucleotides and Nucleic Acids, 21(10-11), 1135-1143. Available from: [Link]

  • ** The cyanogen bromide reaction.** Scilit. Available from: [Link]

  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties, Specifications, and Applications. Available from: [Link]

  • Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23791-23805. Available from: [Link]

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Technical Support Center: Purification of Methyl 2-aminooxazole-5-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of Methyl 2-aminooxazole-5-carboxylate (CAS 934236-40-5). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. The unique chemical properties of this compound present specific challenges for purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively, ensuring you obtain your target compound with high purity and yield.

Introduction: Understanding the Purification Challenge

Methyl 2-aminooxazole-5-carboxylate is a valuable heterocyclic compound used in the synthesis of novel therapeutic agents and agrochemicals.[1] Its structure, containing a polar oxazole ring, a basic amino group, and a methyl ester, imparts a high degree of polarity. This polarity, combined with the basicity of the 2-amino group, can lead to strong interactions with the stationary phase in normal-phase chromatography, often resulting in poor separation, significant peak tailing, and low recovery. This guide will address these specific issues head-on.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Methyl 2-aminooxazole-5-carboxylate that I should consider for column chromatography?

The purification strategy is dictated by the molecule's key structural features:

  • High Polarity: The combination of the ester, the amino group, and the nitrogen and oxygen heteroatoms in the oxazole ring makes the molecule quite polar. This means it will have a strong affinity for polar stationary phases like silica gel and will require relatively polar mobile phases to elute.[2]

  • Basicity: The 2-amino group is basic and can interact strongly with the acidic silanol groups (Si-O-H) on the surface of standard silica gel. This acidic-basic interaction is a primary cause of peak tailing and, in some cases, irreversible adsorption of the compound to the column.[2]

  • Solubility: While its polarity suggests solubility in polar solvents, finding a suitable solvent that provides good solubility without being too strong an eluent is a critical first step.

Q2: How do I select the right stationary phase? Is standard silica gel suitable?

For most applications, standard flash-grade silica gel (230-400 mesh) is the appropriate starting point due to its cost-effectiveness and resolving power. However, you must be prepared to modify your mobile phase to counteract the effects of its acidity.

In cases where you observe compound decomposition (check by TLC) or irreversible binding even with a modified mobile phase, consider these alternatives:

  • Deactivated Silica Gel: You can prepare this by treating standard silica gel with a base like triethylamine to neutralize the acidic silanol sites.

  • Neutral Alumina: This can be a good alternative for acid-sensitive or very basic compounds, though its separation characteristics differ from silica.

  • Reversed-Phase Silica (C18): If your compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using polar solvents like water/acetonitrile or water/methanol mixtures can be an excellent option.[3]

Q3: How do I develop an effective mobile phase using Thin-Layer Chromatography (TLC)?

TLC is the most critical step for developing a successful column chromatography method.[4][5] The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 .[5] This range provides the optimal balance between elution time and separation efficiency.

Recommended Starting Solvent Systems for TLC Analysis:

  • System A (Standard): Start with varying ratios of Ethyl Acetate (EtOAc) in Hexanes. (e.g., 30% EtOAc, 50% EtOAc, 80% EtOAc).

  • System B (For Polar Compounds): If the compound remains at the baseline in EtOAc/Hexane, switch to Methanol (MeOH) in Dichloromethane (DCM).[6] Start with low percentages of MeOH (e.g., 2% MeOH in DCM) and gradually increase. Caution: Do not exceed 10% MeOH, as it can start to dissolve the silica gel stationary phase.[6]

Crucial Modification for Basic Compounds: You will likely observe significant streaking or tailing on the TLC plate. To resolve this, add 1-2% Triethylamine (TEA) to your chosen solvent system.[2] TEA is a volatile base that neutralizes the acidic sites on the silica, leading to symmetrical, well-defined spots.

Q4: Should I use wet loading or dry loading to apply my sample to the column?

For a polar compound like Methyl 2-aminooxazole-5-carboxylate, dry loading is strongly recommended .[7]

  • Why Dry Loading? Wet loading requires dissolving the crude product in the mobile phase. If your compound is only sparingly soluble in the ideal eluent, you might be tempted to use a stronger, more polar solvent. This will create a broad initial band on the column, leading to poor separation.

  • Dry Loading Procedure:

    • Dissolve your crude sample in a suitable volatile solvent (like DCM or MeOH).

    • Add a small amount of silica gel (typically 10-20 times the mass of your sample) to the solution.[7]

    • Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.

This technique ensures that your entire sample starts as a very narrow, concentrated band, which is essential for achieving high resolution.

Q5: What are some common impurities I should anticipate during purification?

Impurities will depend on the synthetic route, but you can generally anticipate:

  • Less Polar Precursors: Unreacted starting materials or intermediates from the oxazole ring synthesis are often less polar than the final product.[8] These will typically have a higher Rf value on the TLC plate.

  • Side-Reaction Products: Depending on the reaction conditions, side products from competing pathways may be present.

  • Highly Polar Baseline Impurities: These could be decomposition products or salts formed during the reaction workup. They will remain at the origin (Rf = 0) on the TLC plate.

Section 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
The compound streaks badly on the TLC plate and/or gives broad, tailing peaks from the column. The basic amino group is interacting strongly with acidic silanol sites on the silica gel.[2]Primary Solution: Add a basic modifier like 1-2% Triethylamine (TEA) to your eluent.[2] This will compete for the acidic sites and allow your compound to elute symmetrically.
The compound will not elute from the column, even with 10% MeOH in DCM. 1. Irreversible Adsorption: The compound is too strongly bound to the silica. 2. Decomposition: The compound is not stable on silica gel.[9]1. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, it's decomposing.[9] 2. Switch Stationary Phase: If decomposition or irreversible binding is confirmed, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.
The compound elutes immediately after the solvent front (high Rf), with poor separation. The mobile phase is too polar. Your compound has very low affinity for the stationary phase in this solvent system.[9]Solution: Decrease the polarity of your eluent. - If using EtOAc/Hexane, decrease the percentage of EtOAc. - If using MeOH/DCM, decrease the percentage of MeOH. - Re-develop your method on TLC to target an Rf of 0.25-0.35.[5]
All collected fractions are mixed, despite seeing good separation on the TLC plate. 1. Column Overloading: Too much sample was loaded for the column size. 2. Poor Loading Technique: The initial sample band was too diffuse (common with wet loading of poorly soluble compounds).[7] 3. Poorly Packed Column: The presence of cracks or channels in the silica bed.1. Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. 2. Use Dry Loading: This is the best way to ensure a tight initial band.[7] 3. Repack the Column: Ensure the silica is packed uniformly without any air bubbles or cracks.
The overall recovery of the purified compound is very low. 1. Irreversible Adsorption/Decomposition: As described above.[2][9] 2. Compound is Tailing Excessively: A significant portion of the compound is spread across many fractions at low concentrations.[9] 3. Compound is Volatile: The compound may be lost during solvent evaporation (unlikely for this molecule but possible for impurities).1. Address Adsorption/Decomposition: Use a basic modifier or change the stationary phase. 2. Address Tailing: Use a basic modifier (TEA). Once the main peak begins to elute, you can sometimes increase the solvent polarity to push the tailing fractions off the column more quickly.[9] 3. Analyze All Fractions: Combine and concentrate all fractions that show your product by TLC, even the faint ones.

Section 3: Detailed Experimental Protocols

Protocol 1: TLC Method Development with Basic Modifier
  • Prepare three stock solutions of potential eluents:

    • 30% EtOAc in Hexanes

    • 60% EtOAc in Hexanes

    • 3% MeOH in DCM

  • In three separate small vials, add 1 mL of each stock solution and 10 µL of Triethylamine (TEA) to create eluents containing 1% TEA.

  • Dissolve a small amount of your crude Methyl 2-aminooxazole-5-carboxylate in a suitable solvent (e.g., DCM or acetone).

  • Using a capillary tube, spot the dissolved crude material onto three separate TLC plates.

  • Develop each plate in one of the TEA-modified eluents.

  • Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Identify the solvent system that gives your target compound an Rf of ~0.3 and good separation from impurities. Adjust solvent ratios as needed.

Protocol 2: Column Chromatography with Dry Loading
  • Column Packing: Secure a glass column vertically. Add your chosen eluent (without TEA for packing) until the column is about 1/3 full. Prepare a slurry of silica gel in the same eluent and pour it into the column, allowing it to settle while gently tapping the column to ensure even packing. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Sample Preparation (Dry Loading): Dissolve your crude product (e.g., 200 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM/MeOH). Add ~2-4 g of silica gel. Evaporate the solvent completely on a rotary evaporator to obtain a dry powder.

  • Loading the Column: Drain the eluent in the column until it is just level with the silica surface. Carefully add the dry sample/silica mixture to the top of the column, forming a flat, even layer. Gently add a thin layer of sand (~0.5 cm) on top of the sample layer to prevent disturbance.[7]

  • Running the Column: Carefully add your eluent (now containing 1% TEA). Use gentle air pressure to slowly push the solvent through the sample and sand layers. Once the column is filled with the eluent, maintain a constant flow rate and begin collecting fractions.

  • Fraction Analysis: Monitor the separation by collecting small, equally sized fractions. Analyze the fractions by TLC to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent and TEA under reduced pressure.

Section 4: Visualizations and Data

Diagram 1: Workflow for Solvent System Selection

G start Start: Crude Product tlc_initial Run TLC with standard systems (e.g., EtOAc/Hexane) start->tlc_initial check_tailing Is there streaking or tailing? tlc_initial->check_tailing check_rf Is Rf between 0.25-0.35 and spots are round? increase_polarity Increase solvent polarity (e.g., switch to MeOH/DCM) check_rf->increase_polarity No (Rf too low) success Optimal System Found: Proceed to Column Chromatography check_rf->success Yes increase_polarity->tlc_initial add_tea Add 1-2% Triethylamine (TEA) to the eluent add_tea->tlc_initial Re-run TLC check_tailing->check_rf No check_tailing->add_tea Yes

Caption: Decision workflow for selecting an optimal mobile phase.

Diagram 2: Troubleshooting Logic for Low Recovery

G start Problem: Low Product Recovery check_stability Test Compound Stability on Silica: (Spot on TLC, wait 1 hr, elute) start->check_stability is_stable Is the compound stable? check_stability->is_stable check_elution Analyze baseline material from column top and highly polar fractions is_stable->check_elution Yes cause_decomp Root Cause: Decomposition on Column is_stable->cause_decomp No is_product_present Is product present? check_elution->is_product_present cause_adsorption Root Cause: Irreversible Adsorption is_product_present->cause_adsorption Yes cause_tailing Root Cause: Severe Tailing is_product_present->cause_tailing No (Product is spread across many fractions) solution_decomp Solution: Use neutral alumina or reversed-phase chromatography cause_decomp->solution_decomp solution_adsorption Solution: Ensure TEA is in eluent. If problem persists, switch stationary phase. cause_adsorption->solution_adsorption solution_tailing Solution: Use TEA in eluent. Consider a polarity gradient to elute tail. cause_tailing->solution_tailing

Caption: Troubleshooting workflow for low product recovery.

Table 1: Elutropic Series of Common Solvents

This table ranks solvents by their polarity, or "strength," in adsorbing to and eluting from a polar stationary phase like silica gel.[4]

SolventRelative Polarity
Hexane / Petroleum EtherVery Low
TolueneLow
Dichloromethane (DCM)Medium-Low
Diethyl EtherMedium
Ethyl Acetate (EtOAc)Medium-High
AcetoneMedium-High
Ethanol / Methanol (MeOH)High
WaterVery High

References

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]

  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Maccari, R., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.

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Common side reactions in oxazole synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the oxazole heterocycle. Instead of a simple list of protocols, this resource provides in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose experimental issues, understand their root causes, and implement effective solutions to minimize side reactions and maximize yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yields and Incomplete Reactions

Question 1: My Robinson-Gabriel synthesis is giving very low yields. I'm using concentrated sulfuric acid as the dehydrating agent, but the reaction seems to be producing a lot of char and unidentifiable byproducts. What's going wrong?

Answer: This is a classic issue encountered in the Robinson-Gabriel synthesis. While strong mineral acids like concentrated H₂SO₄, POCl₃, or PCl₅ are traditionally cited for the cyclodehydration of α-acylamino ketones, they are often too harsh.[1][2] The aggressive, uncontrolled conditions can lead to acid-catalyzed decomposition of sensitive starting materials and products, resulting in charring and a complex mixture of side products.

Causality & Mechanism: The reaction proceeds via protonation of a carbonyl oxygen, followed by intramolecular attack by the amide oxygen to form a five-membered ring intermediate (an oxazoline precursor).[3] Subsequent dehydration yields the aromatic oxazole.[3] Harsh acids can promote side reactions such as sulfonation or polymerization, especially with electron-rich aromatic substrates, leading to significant yield loss.

Prevention & Troubleshooting Protocol:

  • Switch to a Milder Dehydrating Agent: The most effective solution is to replace the harsh acid with a milder alternative. Polyphosphoric acid (PPA) is an excellent choice that often increases yields to the 50-60% range by providing a controlled, high-boiling medium for the cyclization.[1][2]

  • Modern Reagent Systems: For substrates sensitive to strong acids, consider modern, milder protocols. A popular and effective method developed by Wipf and others involves using triphenylphosphine (PPh₃) and iodine (I₂) with a base like triethylamine (Et₃N).[4] This system generates the cyclodehydrating agent in situ under much milder conditions. Another option is the use of the Dess-Martin periodinane for side-chain oxidation followed by cyclodehydration.[4]

  • Temperature Control: Even with milder reagents, ensure precise temperature control. Start at a lower temperature and gradually increase it as needed, monitoring the reaction by TLC. For many PPA-mediated reactions, temperatures between 100-150 °C are optimal.

Question 2: I'm attempting a Van Leusen oxazole synthesis, but I'm isolating the 4,5-dihydrooxazole (oxazoline) intermediate instead of the final oxazole product. How do I drive the reaction to completion?

Answer: Isolating the oxazoline intermediate is a common outcome in the Van Leusen reaction, which couples an aldehyde with tosylmethyl isocyanide (TosMIC).[5][6][7] This indicates that the initial cycloaddition has occurred, but the final elimination of the p-toluenesulfinic acid (TosH) group has not.[6][7]

Causality & Mechanism: The reaction proceeds through the base-catalyzed addition of the deprotonated TosMIC to the aldehyde, forming an intermediate that cyclizes to the 5-substituted-4-tosyl-4,5-dihydrooxazole.[6][7] This intermediate must then undergo a base-mediated elimination of the tosyl group to form the aromatic oxazole ring.[6][8] Insufficient base strength or concentration, or low reaction temperatures, can stall the reaction at the oxazoline stage.[8]

Prevention & Troubleshooting Protocol:

  • Increase Base Equivalents/Strength: The elimination step is base-dependent. If you are using a mild base like K₂CO₃ and observing the intermediate, consider increasing the equivalents of the base. Alternatively, switching to a stronger base, such as potassium phosphate (K₃PO₄) or an alkoxide, can facilitate the elimination.[8] A study demonstrated that using 2 equivalents of K₃PO₄ under microwave irradiation efficiently produced the 5-substituted oxazole, whereas 1 equivalent yielded the oxazoline.[8]

  • Increase Reaction Temperature: The elimination step is often the most energy-intensive part of the sequence. Increasing the reaction temperature (e.g., to reflux in methanol or isopropanol) can provide the necessary activation energy to drive the elimination forward.[5][6] Microwave-assisted synthesis is particularly effective for rapidly and efficiently promoting this step.[8][9]

  • Solvent Choice: While methanol is common, using a higher-boiling solvent like isopropanol or an ionic liquid can allow for higher reaction temperatures and may improve yields.[2][8]

G Start Low Yield or Incomplete Reaction Observed Problem_ID Identify Synthesis Method Start->Problem_ID RG_Path Robinson-Gabriel Problem_ID->RG_Path VL_Path Van Leusen Problem_ID->VL_Path Other_Path Other Methods Problem_ID->Other_Path RG_Cause Probable Cause: Harsh Acid (H₂SO₄, POCl₃) causing decomposition RG_Path->RG_Cause VL_Cause Probable Cause: Incomplete elimination of Tosyl group (Oxazoline isolated) VL_Path->VL_Cause RG_Solution Solution: 1. Use milder agent (PPA). 2. Use modern reagents (PPh₃/I₂, Dess-Martin). 3. Optimize temperature. RG_Cause->RG_Solution VL_Solution Solution: 1. Increase base strength/equiv. (e.g., K₃PO₄). 2. Increase temperature (reflux/MW). 3. Change solvent. VL_Cause->VL_Solution

Caption: Troubleshooting workflow for low yields in oxazole synthesis.

Category 2: Formation of Isomeric Products

Question 3: My reaction with an unsymmetrical α-acylamino ketone is producing a mixture of two regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a significant challenge in oxazole synthesis, particularly in the Robinson-Gabriel and related methods when using unsymmetrical precursors.[10] A mixture of isomers complicates purification, reduces the yield of the desired product, and can lead to ambiguous biological data.[10]

Causality & Mechanism: Regioselectivity is determined by which of the two carbonyl groups (the ketone or the amide) is preferentially involved in the initial cyclization step. This choice is governed by a delicate balance of electronic and steric factors.[10]

  • Electronic Effects: The cyclization proceeds through an enol or enolate intermediate. The formation of the more electronically stabilized enolate is often favored, directing the cyclization pathway. Electron-donating or withdrawing groups on the starting material can influence which enolate forms more readily.[10]

  • Steric Hindrance: Bulky substituents can physically block the approach of the reacting groups, favoring cyclization at the less sterically hindered position.[10]

  • Reaction Conditions: Temperature and the choice of catalyst or dehydrating agent can shift the balance between the kinetically and thermodynamically favored products. Lower temperatures often favor the kinetic product.[10]

Prevention & Troubleshooting Protocol:

  • Strategic Choice of Synthesis: The most robust solution is to choose a synthetic route that is inherently regioselective. Instead of a classical Robinson-Gabriel approach, consider methods where the key bonds are formed in an unambiguous order. For example, building the oxazole from precursors where the substitution pattern is already defined, such as the reaction of α-haloketones with primary amides, can prevent isomeric mixtures.[11]

  • Modify the Substrate: If you must use a Robinson-Gabriel type reaction, you can sometimes modify the substrate to favor one pathway. Introducing a bulky protecting group or a strongly electron-withdrawing/donating group can help direct the cyclization.

  • Screen Reaction Conditions: Systematically screen reaction parameters.

    • Temperature: Run the reaction at various temperatures (e.g., from 0 °C to reflux) to see if you can favor the kinetic or thermodynamic product.

    • Catalyst/Reagent: The choice of dehydrating agent can influence the outcome. Compare the results from PPA, PPh₃/I₂, and trifluoroacetic anhydride (TFAA).[4]

Dehydrating AgentTypical ConditionsAdvantagesCommon Side Reactions/Issues
Conc. H₂SO₄, POCl₃ High temperatureInexpensive, powerfulLow yields, charring, decomposition, low regioselectivity[1][4]
Polyphosphoric Acid (PPA) 100-150 °CGood yields, cleaner reactionsCan be viscous and difficult to work with
PPh₃ / I₂ / Et₃N Room temp to refluxVery mild, high functional group toleranceStoichiometric phosphine oxide byproduct must be removed
Trifluoroacetic Anhydride (TFAA) 0 °C to room tempEffective for solid-phase synthesisCan be corrosive, requires anhydrous conditions[4]
Category 3: Unexpected Side Products

Question 4: My reaction produced an imidazole derivative instead of the expected oxazole. Why did this happen and how can I prevent it?

Answer: The transformation of an oxazole into an imidazole is a known ring-transformation side reaction. It typically occurs when the reaction is performed in the presence of an ammonia source, such as ammonia itself or formamide, which can act as a nucleophile.[11]

Causality & Mechanism: The oxazole ring, particularly at the C2 position, can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups.[11] A nucleophile (like ammonia) can attack the C2 position, leading to ring-opening. The resulting open-chain intermediate can then re-close, incorporating the nitrogen from the nucleophile to form the more thermodynamically stable imidazole ring.

Prevention & Troubleshooting Protocol:

  • Scrutinize Reagents and Solvents: Ensure that your reagents and solvents are free from ammonia or amine contaminants. For example, if using formamide as a solvent or reagent, this side reaction is highly likely.

  • Avoid Ammonia-Based Workups: During the reaction workup, avoid using ammonium hydroxide or ammonium chloride solutions until the product is stable and isolated. Use water or mild acid/base washes instead.

  • Control pH: Maintain reaction conditions that do not favor nucleophilic attack on the ring. Highly basic conditions can sometimes promote ring-opening.

G cluster_1 Nucleophilic Attack cluster_2 Recyclization Oxazole Oxazole Ring Intermediate Open-Chain Intermediate Oxazole->Intermediate + NH₃ (Nucleophile) Imidazole Imidazole Ring Intermediate->Imidazole - H₂O

Caption: Pathway for the side reaction forming an imidazole from an oxazole.

References
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • Slideshare. Oxazole | PPTX. [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • ResearchGate. Conventional synthesis methods for 2H-azirines. [Link]

  • Indian Journal of Pharmaceutical Sciences. Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]

  • ResearchGate. Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent † | Request PDF. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Utilization of 2-diazoacetyl-2H-azirines for the synthesis of heterocycle-substituted oxazoles. [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. [Link]

  • ACS Omega. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • ResearchGate. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF. [Link]

  • ResearchGate. Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. [Link]

  • Macmillan Group. Oxazole. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]

  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Scientific Update. Oxazole Synthesis from Acetylenes and Nitriles. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
  • ResearchGate. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • CUTM Courseware. Oxazole.pdf. [Link]

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Technical Support Center: Optimizing Derivatization of Methyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of Methyl 2-aminooxazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies.

Methyl 2-aminooxazole-5-carboxylate is a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1] Its unique structure, featuring a nucleophilic amino group and an electrophilic ester, offers multiple avenues for chemical modification. However, the interplay between these functional groups and the stability of the oxazole ring can present challenges. This guide provides a systematic approach to navigating these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Methyl 2-aminooxazole-5-carboxylate for derivatization?

The primary site for derivatization is the exocyclic amino group at the C2 position. This primary amine is highly nucleophilic and readily participates in reactions such as acylation, sulfonylation, and alkylation.[2] The ester at the C5 position is an electrophilic site susceptible to nucleophilic attack (e.g., saponification or amidation), particularly under harsh basic or acidic conditions. The oxazole ring itself is generally electron-rich, but electrophilic substitution is difficult and often requires harsh conditions that can compromise the ring's integrity.[3]

Reactive Sites cluster_main Methyl 2-aminooxazole-5-carboxylate cluster_nodes mol mol A Primary Nucleophilic Site (Acylation, Sulfonylation, Alkylation) A->mol NH2 B Electrophilic Site (Susceptible to Hydrolysis) B->mol COOCH3

Fig 1. Key reactive sites for derivatization.
Q2: How do I achieve selective N-acylation of the amino group?

Selective N-acylation is the most common derivatization. The key is to use mild conditions to prevent side reactions like ester hydrolysis or ring cleavage.

  • Reagents : Acyl chlorides or acid anhydrides are standard acylating agents.

  • Base : A non-nucleophilic organic base is crucial. Pyridine or triethylamine (TEA) are commonly used to scavenge the HCl or carboxylic acid byproduct. For sensitive substrates, a weaker base like diisopropylethylamine (DIPEA) can minimize side reactions.

  • Solvent : Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are ideal.

  • Temperature : Reactions are typically run at 0 °C to room temperature to control reactivity and minimize impurity formation.

Q3: What are the best practices for N-sulfonylation?

N-sulfonylation follows principles similar to acylation but can be more sluggish.

  • Reagents : Aryl or alkyl sulfonyl chlorides are the reagents of choice.

  • Base : A stronger base than for acylation may be required. Pyridine is often used as both the base and a solvent. In other aprotic solvents like DCM, TEA is a suitable choice.[4][5]

  • Temperature : These reactions may require gentle heating (40-60 °C) to proceed at a reasonable rate, but should always be monitored by Thin Layer Chromatography (TLC) to check for decomposition of the starting material.

Q4: Can the ester group be hydrolyzed or converted to an amide?

Yes, but this requires specific conditions.

  • Hydrolysis (Saponification) : Treatment with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/THF or water/methanol mixture will hydrolyze the methyl ester to the corresponding carboxylic acid.[6] Care must be taken as prolonged exposure to strong bases can degrade the oxazole ring.

  • Amidation : Direct conversion of the ester to an amide is often difficult. The more reliable route is to first hydrolyze the ester to the carboxylic acid, and then use standard peptide coupling reagents (e.g., HATU, EDC) to form the amide bond with a desired amine.[7]

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of Methyl 2-aminooxazole-5-carboxylate.

Troubleshooting_Low_Yield start Problem: Low or No Product Yield check_sm Is Starting Material (SM) consumed (by TLC)? start->check_sm check_purity Is SM pure? check_sm->check_purity  Yes check_reagents Are reagents/solvents fresh and anhydrous? check_sm->check_reagents  No sol_impure Solution: Purify SM by recrystallization or column chromatography. check_purity->sol_impure No sol_degradation Cause: SM Degradation Solution: Use milder base (e.g., DIPEA). Run reaction at lower temp (0°C). Check for ring-opened byproducts by LC-MS. check_purity->sol_degradation Yes check_conditions Review Reaction Conditions check_reagents->check_conditions Yes sol_reagents Solution: Use freshly opened/distilled reagents and anhydrous solvents. check_reagents->sol_reagents No sol_temp Cause: Insufficient Activation Solution: Increase temperature incrementally (e.g., RT -> 40°C). Monitor by TLC. check_conditions->sol_temp sol_base Cause: Incorrect Base Solution: Use a stronger, non-nucleophilic base (e.g., DBU if TEA fails). Consult base pKa table. check_conditions->sol_base

Sources

Stability of "Methyl 2-aminooxazole-5-carboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your scientific queries on the stability and handling of Methyl 2-aminooxazole-5-carboxylate.

Technical Support Center: Methyl 2-aminooxazole-5-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Methyl 2-aminooxazole-5-carboxylate (CAS 934236-40-5). This document provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this versatile heterocyclic building block under common laboratory conditions. As a molecule possessing an aromatic oxazole ring, a nucleophilic amino group, and an electrophilic ester, its reactivity is nuanced. This guide is designed to help you anticipate its chemical behavior, diagnose experimental issues, and design robust synthetic and analytical protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Stability & Handling

Question 1: What are the primary reactive sites on Methyl 2-aminooxazole-5-carboxylate that I should be concerned about?

Answer: The molecule has three key structural features that dictate its reactivity and stability:

  • The Methyl Ester (at C5): This is the most susceptible group to hydrolysis under both acidic and basic conditions. This reaction is often the primary degradation pathway observed.

  • The Oxazole Ring: While aromatic, the oxazole ring is less stable than analogous heterocycles like thiazole and is prone to cleavage under harsh conditions (e.g., strong acid or base at elevated temperatures).[1][2] The ring's weak basicity (pKa of the conjugate acid is ~0.8) means the ring nitrogen can be protonated in strong acid, which can facilitate hydrolytic ring-opening.[3][4]

  • The 2-Amino Group: This group is a key functional handle. It will be protonated under acidic conditions, forming an ammonium salt. This deactivates the ring toward electrophilic attack but is generally stable.

Section 2: Stability Under Acidic Conditions

Question 2: During my reaction in an acidic solvent, I'm observing a new, more polar product by HPLC/TLC. What is the likely identity of this new species?

Answer: The most probable identity of this new, more polar compound is 2-Aminooxazole-5-carboxylic acid . This is the product of acid-catalyzed hydrolysis of the methyl ester. The reaction involves the protonation of the ester's carbonyl oxygen, which increases its electrophilicity, followed by a nucleophilic attack by water.[5][6] This reaction is reversible, but in the presence of excess water, the equilibrium will favor the formation of the carboxylic acid and methanol.[5][7]

Question 3: How can I prevent or minimize this acidic ester hydrolysis during my experiments?

Answer: To preserve the methyl ester group under acidic conditions, consider the following strategies:

  • Use Aprotic Acids: Employ Lewis acids or acid sources that do not introduce water, such as pyridinium p-toluenesulfonate (PPTS) in an anhydrous solvent.

  • Strict Anhydrous Conditions: If using a protic acid, ensure your solvent and reagents are scrupulously dried to limit the availability of water for hydrolysis.

  • Lower Temperatures: Perform your reaction at the lowest possible temperature that still allows for the desired transformation. Hydrolysis rates are highly temperature-dependent.

  • Minimize Reaction Time: Monitor your reaction closely and work it up as soon as the starting material is consumed to reduce the compound's exposure time to the acidic medium.

Troubleshooting Guide: Acidic Conditions

Observed Issue Probable Cause Recommended Solution
A single, more polar product is formed.Ester Hydrolysis: The methyl ester has been converted to the carboxylic acid.This is the expected outcome in aqueous acid. If this is undesired, refer to Question 3 for mitigation strategies.
Multiple new products or a complete loss of UV-active material is observed.Ring Cleavage: The reaction conditions are too harsh (e.g., high concentration of strong acid, elevated temperature), causing the degradation of the oxazole ring itself.[1]Reduce the acid concentration, lower the reaction temperature, or switch to a milder acid. Screen a range of conditions to find a balance between desired reactivity and compound stability.
The reaction is sluggish, and the starting material is recovered unchanged.Amine Protonation: The 2-amino group is protonated, potentially deactivating the molecule for the intended reaction.If your reaction requires a nucleophilic amino group, consider running the reaction under neutral or basic conditions. If an acid catalyst is essential, a screen of different acids and solvents may be necessary.
Section 3: Stability Under Basic Conditions

Question 4: I treated my compound with 1 M NaOH to hydrolyze the ester, but my reaction seems irreversible. Why is that?

Answer: The base-mediated hydrolysis of an ester is known as saponification , and it is effectively irreversible.[8] The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl. While the initial steps are theoretically reversible, the final step is the deprotonation of the newly formed carboxylic acid by the alkoxide (methoxide in this case) or another equivalent of base. This acid-base reaction is highly exergonic and forms a resonance-stabilized carboxylate salt, which is unreactive toward the alcohol, driving the reaction to completion.[5][8]

Question 5: Is the oxazole ring stable to common bases like NaOH, KOH, or LiOH?

Answer: For most standard saponification procedures (e.g., 1-2 equivalents of base at room temperature to 60°C), the oxazole ring is generally stable, and the primary reaction will be ester hydrolysis. However, the oxazole ring is known to be susceptible to cleavage under more forcing basic conditions, such as prolonged heating with a high concentration of a strong base.[1] For instance, related 2-aminobenzoxazoles have been shown to decompose upon treatment with hot alkaline agents.[1] Therefore, it is advisable to use the mildest conditions necessary to achieve complete saponification.

Troubleshooting Guide: Basic Conditions

Observed Issue Probable Cause Recommended Solution
Saponification is incomplete after standard reaction time.Poor Solubility: The starting material or intermediate may not be fully soluble in the aqueous base.Add a co-solvent such as tetrahydrofuran (THF) or methanol to improve solubility. Gently warming the reaction can also increase the rate.
Upon acidic workup, the product remains in the aqueous layer.Successful Saponification: The product is the carboxylate salt. After workup with acid, it becomes the free carboxylic acid, which may still have high water solubility.Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or a more polar solvent like n-butanol. Saturating the aqueous layer with NaCl can also help drive the product into the organic phase.
The product mass is inconsistent after workup.Incomplete Protonation/Salt Formation: The pH of the workup is critical. If not acidic enough, a mixture of the carboxylic acid and carboxylate salt will exist.During the acidic workup, ensure the pH is definitively acidic (pH 1-2, check with pH paper) to fully protonate the carboxylate and the 2-amino group.

Visualizing Degradation Pathways & Experimental Workflow

The following diagrams illustrate the primary degradation pathways and a standard workflow for assessing the stability of Methyl 2-aminooxazole-5-carboxylate.

Start Methyl 2-aminooxazole-5-carboxylate Acid 2-Aminooxazole-5-carboxylic Acid (Ester Hydrolysis Product) Start->Acid H₃O⁺ / Δ (e.g., 0.1 M HCl) Base Sodium 2-aminooxazole-5-carboxylate (Saponification Product) Start->Base NaOH / H₂O (e.g., 0.1 M NaOH) Acid_Deg Ring Cleavage Products Acid->Acid_Deg Harsh Conditions (Strong Acid / High Temp) Base_Workup 2-Aminooxazole-5-carboxylic Acid Base->Base_Workup Acidic Workup (Quench with HCl) cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis p1 Prepare Stock Solution in Acetonitrile/Water s1 Incubate with 0.1 M HCl @ 60°C p1->s1 s2 Incubate with 0.1 M NaOH @ 60°C p1->s2 a1 Take Aliquots at Time Points (0, 2, 6, 24h) s1->a1 s2->a1 a2 Quench / Neutralize a1->a2 a3 Analyze by HPLC-UV (Quantify Parent Peak) a2->a3 a4 Identify Degradants by LC-MS a3->a4

Fig 2. General workflow for a forced degradation stability study.

Experimental Protocols

The following protocols provide a starting point for systematically evaluating the stability of your compound. These are essential steps in a "forced degradation" study, which is designed to intentionally degrade a sample to identify potential degradation products and pathways. [9][10]

Protocol 1: Acidic Stability Assessment

Objective: To determine the rate of hydrolysis and identify degradation products in acidic media.

Materials:

  • Methyl 2-aminooxazole-5-carboxylate

  • Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC Vials

  • Heating block or water bath set to 60°C

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Reaction Setup: In an HPLC vial, add 100 µL of the stock solution and 900 µL of 0.1 M HCl. (This creates a final acid concentration of ~0.09 M and a compound concentration of 0.1 mg/mL).

  • Time Zero (T=0) Sample: Immediately after mixing, take a 100 µL aliquot and transfer it to a clean HPLC vial containing 900 µL of 0.1 M NaOH to quench the reaction. Mix well. This is your T=0 sample.

  • Incubation: Place the parent reaction vial in the 60°C heating block.

  • Time Points: At predetermined intervals (e.g., 1, 4, 8, and 24 hours), repeat step 3 to collect and quench samples.

  • Analysis: Analyze all quenched samples by a stability-indicating HPLC-UV method. Monitor the disappearance of the parent peak and the appearance of new peaks over time. Use LC-MS to obtain mass data for any significant degradants.

Protocol 2: Basic Stability Assessment (Saponification)

Objective: To determine the rate of saponification and confirm the identity of the resulting carboxylate.

Materials:

  • Methyl 2-aminooxazole-5-carboxylate

  • Acetonitrile (HPLC grade)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • HPLC Vials

  • Heating block or water bath set to 60°C

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Reaction Setup: In an HPLC vial, add 100 µL of the stock solution and 900 µL of 0.1 M NaOH.

  • Time Zero (T=0) Sample: Immediately after mixing, take a 100 µL aliquot and transfer it to a clean HPLC vial containing 900 µL of 0.1 M HCl to quench the reaction. This is your T=0 sample.

  • Incubation: Place the parent reaction vial in the 60°C heating block.

  • Time Points: At predetermined intervals (e.g., 15, 30, 60, and 120 minutes), repeat step 3. Saponification is typically much faster than acid hydrolysis.

  • Analysis: Analyze all quenched samples by HPLC-UV. The primary degradation product should correspond to 2-Aminooxazole-5-carboxylic acid (after quenching).

References

  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... Retrieved from [Link]

  • LookChem. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Scribd. (n.d.). 2-Aminooxazoles and Their Derivatives (Review). Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • TSFX. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • University of Glasgow. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

  • PubMed. (n.d.). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl thiazole-5-carboxylate (2a) at various temperatures in THF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • American Chemical Society. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • International Journal of Advanced Research. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

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  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Formation of 2-aminooxazole 5 under basic conditions, and b) structures of tetrose aminooxazolines rac-15 and rac-16. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

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Technical Support Center: Troubleshooting Regioselectivity in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in oxazole ring formation. Here, we move beyond simple protocols to explain the "why" behind experimental outcomes, offering field-proven insights to help you achieve your desired regioisomer with higher purity and yield.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses the common foundational questions regarding regioisomer formation in oxazole synthesis.

Q1: What are regioisomers in the context of oxazole synthesis, and why are they a concern?

A: In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the oxazole ring.[1] This issue commonly arises when employing unsymmetrical starting materials. For instance, the reaction of an unsymmetrical α-acylamino ketone can potentially lead to two distinct oxazole products.[1] The formation of a mixture of these isomers presents significant downstream challenges, including complicated purification processes, reduced yields of the target molecule, and the potential for inconsistent results in biological assays.[1]

Q2: Which common oxazole synthesis methods are particularly susceptible to forming regioisomeric mixtures?

A: Several classical and modern synthesis methods can yield mixtures of regioisomers, especially when unsymmetrical precursors are used. Key examples include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones.[1][2][3][4] If both the ketone and acyl portions of the starting material are unsymmetrical, two different enol or enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]

  • Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde.[1][5][6] While often employed for symmetrical 2,5-disubstituted oxazoles, using different aromatic groups on the cyanohydrin and the aldehyde can introduce regiochemical challenges.[1][6]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also result in regioisomeric mixtures if the α-haloketone is unsymmetrical.[1][7]

  • Metal-Catalyzed Reactions: Modern methods using catalysts such as palladium or copper can also face regioselectivity issues. The outcome is often dependent on the specific substrate, ligands, and reaction conditions employed.[1][8]

Q3: What are the primary factors that govern regioselectivity in oxazole synthesis?

A: The regiochemical outcome of an oxazole synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials plays a crucial role in directing the cyclization to a specific position. For example, in reactions that proceed through an enolate intermediate, the more electronically stabilized enolate is often favored.[1]

  • Steric Hindrance: Bulky substituents can physically obstruct a reaction from occurring at a nearby position. This steric hindrance can effectively steer the synthesis towards the formation of the less sterically crowded regioisomer.[1]

  • Reaction Conditions:

    • Temperature: Can influence whether the reaction is under kinetic or thermodynamic control, potentially favoring different regioisomers.

    • Solvent: The polarity of the solvent can significantly influence the reaction pathway. This is particularly true in catalyzed reactions where the choice of solvent can favor the formation of one regioisomer over another.[1][9]

    • Catalyst/Reagents: The choice of acid, base, or metal catalyst can dramatically alter the regiochemical outcome. For instance, in palladium-catalyzed arylations of oxazoles, the choice of phosphine ligands and solvent polarity can direct the arylation to either the C-2 or C-5 position.[9]

Section 2: Troubleshooting Guides - Practical Solutions for Common Problems

This section provides actionable troubleshooting steps for specific issues encountered during oxazole synthesis.

Problem 1: My Robinson-Gabriel synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

This is a frequent challenge with the Robinson-Gabriel synthesis. The following workflow can help diagnose and resolve the issue.

Workflow for Troubleshooting Regioselectivity in Robinson-Gabriel Synthesis

Caption: Troubleshooting workflow for Robinson-Gabriel synthesis.

Detailed Troubleshooting Steps:
  • Re-evaluate Your Starting Material: The root cause often lies in the subtle electronic and steric differences between the two possible sites of enolization of your 2-acylamino-ketone.

    • Electronic Bias: An electron-withdrawing group on one side of the ketone will favor enolization away from it, while an electron-donating group will favor enolization towards it. Consider if you can modify your synthetic route to incorporate substituents that provide a stronger electronic bias.

    • Steric Bias: A bulky group will disfavor enolization on the same side. Can you introduce a bulkier substituent to direct the cyclization?

  • Optimize the Dehydrating Agent: The choice of acid catalyst is critical.

    • Sulfuric Acid (H₂SO₄): A common and strong dehydrating agent.[2]

    • Polyphosphoric Acid (PPA): Can sometimes offer improved yields over sulfuric acid.[2]

    • Phosphorus Oxychloride (POCl₃) or Phosphorus Pentachloride (PCl₅): These reagents can also be effective.[2]

    • Recommendation: Systematically screen these dehydrating agents. The mechanism of dehydration can be subtly influenced by the nature of the acid, which in turn can affect the regioselectivity.

  • Control the Temperature:

    • Lower Temperatures: May favor the kinetically controlled product, which is often the less stable regioisomer formed via the lower energy transition state.

    • Higher Temperatures: May favor the thermodynamically controlled product, which is the more stable regioisomer.

    • Recommendation: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, and reflux) to determine if there is a temperature-dependent selectivity.

Problem 2: I am attempting a Van Leusen oxazole synthesis, but I'm getting low yields and side products. How can I optimize this reaction?

The Van Leusen synthesis, which typically reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful method for preparing 5-substituted oxazoles.[7][10][11][12][13] However, its success is highly dependent on the reaction conditions.

Key Optimization Parameters for Van Leusen Synthesis
ParameterCommon ConditionsTroubleshooting SuggestionsRationale
Base K₂CO₃, t-BuOK, DBUScreen a panel of bases (e.g., K₃PO₄, NaH, Et₃N).[14] The strength and steric bulk of the base can influence the rate of deprotonation of TosMIC and subsequent steps.
Solvent Methanol, Ethanol, THFTest a range of solvents, including polar aprotic (e.g., DMF, DMSO) and non-polar solvents. Ionic liquids have also been shown to be effective.[11] The solvent can affect the solubility of intermediates and the stability of charged species.
Temperature Room Temperature to RefluxMicrowave irradiation can significantly accelerate the reaction and improve yields.[10][14]
Additives NoneThe use of phase-transfer catalysts or additives like β-cyclodextrin in water has been reported to improve yields.[10]
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole

This protocol provides a starting point for optimizing the Van Leusen reaction.

  • Reaction Setup: In a 50 mL round-bottom flask suitable for microwave synthesis, combine benzaldehyde (1.0 equivalent), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equivalent), and isopropanol (10 mL).

  • Addition of Base: Add potassium phosphate (K₃PO₄) (2.0 equivalents) to the mixture.

  • Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 5-15 minutes).

  • Work-up:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the isopropanol under reduced pressure.

    • Dilute the crude product with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl oxazole.

Note: The optimal base, solvent, temperature, and reaction time will be substrate-dependent and require empirical optimization.

Section 3: Advanced Strategies for Regiocontrol

For particularly challenging substrates, more advanced synthetic strategies may be required.

Q4: How can modern catalytic methods be used to achieve high regioselectivity in oxazole synthesis?

A: Modern palladium- and copper-catalyzed methods offer powerful tools for controlling regioselectivity.

  • Palladium-Catalyzed Direct Arylation: Complementary methods for the direct arylation of the oxazole core at either the C-2 or C-5 position have been developed.[9] The regioselectivity is controlled by the choice of phosphine ligand and solvent. For example, palladium-catalyzed C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents.[9]

  • Copper-Mediated Oxidative Cyclization: Novel methods involving palladium catalysis and copper mediation have been developed for the regioselective synthesis of trisubstituted oxazoles through a cascade formation of C-N and C-O bonds.[8]

Conceptual Diagram of Ligand/Solvent-Controlled Regioselectivity

oxazole Substituted Oxazole Precursor pd_catalyst Pd Catalyst oxazole->pd_catalyst c5_arylation C-5 Arylated Oxazole pd_catalyst->c5_arylation c2_arylation C-2 Arylated Oxazole pd_catalyst->c2_arylation polar_solvent Polar Solvent + Task-Specific Ligand 1 pd_catalyst->polar_solvent nonpolar_solvent Non-polar Solvent + Task-Specific Ligand 2 pd_catalyst->nonpolar_solvent Conditions B

Caption: Ligand and solvent control in Pd-catalyzed arylation.

These advanced methods often require careful screening of ligands, catalysts, bases, and solvents to achieve the desired regioselectivity for a specific substrate.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (2023, September 20). Fischer oxazole synthesis. Wikipedia. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Royal Society of Chemistry. Retrieved from [Link]

  • ACS Publications. (2018, May 10). Synthesis of 2,4,5-Trisubstituted Oxazoles with Complementary Regioselectivity from α-Oxoketene Dithioacetals and β-(Methylthio)-β-(het)aryl-2-propenones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. Retrieved from [Link]

  • ACS Publications. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fischer oxazole synthesis. Semantic Scholar. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia. Retrieved from [Link]

  • Macmillan Group. (n.d.). Oxazole. Macmillan Group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Semantic Scholar. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the removal of impurities from "Methyl 2-aminooxazole-5-carboxylate" reactions.

Welcome to the technical support center for "Methyl 2-aminooxazole-5-carboxylate" (CAS 934236-40-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical protocols for the purification of this important heterocyclic building block.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the purification of Methyl 2-aminooxazole-5-carboxylate.

Question 1: What are the most probable impurities in my reaction mixture?

Answer: The impurities in your crude product are typically derived from starting materials, side reactions, or product degradation. Common culprits include:

  • Unreacted Starting Materials: Depending on your synthetic route, these may include reagents like methyl 2-chloro-2-(hydroxyimino)acetate, cyanamide, or their precursors.

  • Side-Products: The formation of the oxazole ring can sometimes be accompanied by the generation of isomeric impurities or related heterocycles. For instance, in syntheses involving ureas, the formation of imidazoles and imidazolones as side products can occur.[4]

  • Degradation Products: 2-Aminooxazoles can be sensitive to harsh pH conditions.[5][6] The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The oxazole ring itself can be unstable and may undergo ring-opening, especially with functionalities that increase its reactivity.[7]

Question 2: My crude product is a dark-colored oil or a sticky solid. How should I proceed with the initial cleanup?

Answer: A dark, non-crystalline crude product often indicates the presence of polymeric byproducts or highly polar impurities. A primary liquid-liquid extraction is a recommended first step before attempting crystallization or chromatography.

Rationale: This step aims to partition your target compound into an organic phase while washing away water-soluble reagents, salts, and highly polar impurities. The choice of aqueous wash (acidic, basic, or neutral) can further refine the cleanup. Given that 2-aminooxazoles are weakly basic, a dilute acid wash (e.g., 1M HCl) could be used to extract the product into the aqueous phase, which is then basified and re-extracted. However, due to the potential instability of the oxazole ring, a neutral wash followed by a brine wash is a safer initial approach.[7]

Question 3: I am struggling to crystallize my product. It keeps "oiling out". What are the causes and solutions?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of forming a crystalline solid.[8] This is often due to a high impurity load, a solvent system in which the compound is too soluble, or rapid cooling.

Troubleshooting Flowchart for "Oiling Out":

G start Compound 'Oiled Out' During Recrystallization reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add more solvent (10-20% volume increase) reheat->add_solvent slow_cool Cool slowly to room temperature, then to 0-4°C add_solvent->slow_cool result Crystals Form? slow_cool->result success Isolate Crystals result->success Yes failure Still Oiling Out result->failure No change_solvent Change solvent system (e.g., use a co-solvent like hexane with ethyl acetate) failure->change_solvent chromatography Proceed to Column Chromatography failure->chromatography change_solvent->reheat

Caption: Decision tree for troubleshooting "oiling out".

Question 4: Recrystallization did not yield a product of sufficient purity. When is column chromatography the right choice?

Answer: Column chromatography is the preferred method when:

  • Impurities have very similar solubility profiles to the desired product.

  • Multiple impurities are present.

  • The product is an oil or a low-melting solid that is difficult to crystallize.

Silica gel chromatography is a standard and effective technique for purifying moderately polar compounds like Methyl 2-aminooxazole-5-carboxylate.[9][10]

Question 5: My product appears to be degrading on the silica gel column. What can I do to prevent this?

Answer: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. The 2-aminooxazole moiety can be susceptible to such conditions.

Solutions:

  • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as 1% triethylamine in the eluent. This will neutralize the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 2-aminooxazole-5-carboxylate

This protocol is a general guideline. The ideal solvent must be determined experimentally.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene, methanol, and mixtures such as ethyl acetate/hexane). A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent (or solvent system) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a starting point for purification using silica gel.

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. Common solvent systems for similar compounds include gradients of ethyl acetate in hexane or methanol in dichloromethane.[9][11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, you might start with 10% ethyl acetate/hexane, then move to 20%, 30%, and so on.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary Table

Purification MethodStationary/Mobile PhaseKey ConsiderationsExpected Outcome
Recrystallization Single solvent (e.g., Isopropanol, Ethyl Acetate) or co-solvent system (e.g., Ethyl Acetate/Hexane)The choice of solvent is critical and must be determined experimentally. Slow cooling is essential to avoid "oiling out".[8]High purity crystalline solid, but may not remove impurities with similar solubility.
Flash Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientPre-treat silica with triethylamine if compound degradation is observed. Dry loading is recommended for samples with poor solubility in the eluent.[9]High purity product, effective for removing closely related impurities.

Purification Workflow Visualization

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3, brine) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction dry Dry Organic Layer (e.g., MgSO4) & Evaporate extraction->dry crude_solid Crude Solid/Oil dry->crude_solid purity_check1 Assess Purity (TLC, NMR) crude_solid->purity_check1 recrystallization Attempt Recrystallization purity_check1->recrystallization Impure pure_product Pure Product purity_check1->pure_product Sufficiently Pure purity_check2 Assess Purity recrystallization->purity_check2 purity_check2->pure_product >98% Pure column Column Chromatography purity_check2->column <98% Pure column->pure_product

Caption: General purification workflow for Methyl 2-aminooxazole-5-carboxylate.

References

  • Benchchem. (n.d.). Troubleshooting guide for oxazole synthesis.
  • Scribd. (n.d.). 2-Aminooxazoles and Their Derivatives (Review).
  • ACS Publications. (2025). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)....
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Chem-Impex. (n.d.). Methyl 2-aminooxazole-5-carboxylate.
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications.
  • Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm-gWLd8clQOfCNjMF3F7nJiiQtkYsqQOgAmF68jTEhMagaEPoncX3NSVgmMid4x-DR4ZIU81IQsEIcpFQQ0oLyiPuX_YtrDqB05nRhHN9XG4soPGEsuymtUrvYi4ByDjt8Nz23p1g5DE0p2IIn3RBn7eh5z3H1eqnqmJzp15Vi7rQ52hlJyS_XSqedTdBhw1-i86KgyPQ_qry75U9-EDN5dFBfaiaK5xQr1uWO-8xdsI1VP4sMiH1_3n599vWm44NemccWtlic6i__SZWz5zQ]([Link]

Sources

Challenges in the scale-up of "Methyl 2-aminooxazole-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-aminooxazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the lab-scale and scale-up synthesis of this valuable heterocyclic building block. We will address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

Methyl 2-aminooxazole-5-carboxylate is a key intermediate in pharmaceutical and agrochemical research.[1] While its structure appears straightforward, its synthesis, particularly at scale, is fraught with challenges including starting material instability, competing side reactions, and difficult purifications. This guide focuses on the most common synthetic approach, a Hantzsch-type condensation, to provide actionable troubleshooting advice.

PART 1: Frequently Asked Questions - Reaction & Process Control

This section addresses common queries related to reaction setup, execution, and safety.

Q1: What is the most common and scalable synthetic route for Methyl 2-aminooxazole-5-carboxylate?

The most industrially viable route is a variation of the Hantzsch synthesis, which involves the condensation of an α-halo-β-ketoester with urea.[2] Specifically, this involves the reaction between Methyl 2-chloro-3-oxopropanoate (or its sodium salt/enolate form) and urea . The reaction is typically run in a polar solvent like ethanol or isopropanol and is often acid-catalyzed. This one-pot approach is generally preferred for its atom economy and use of readily available starting materials.

Q2: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

Low yield is a frequent issue during scale-up. The root cause can typically be traced to one of four areas:

  • Purity and Stability of the α-halo-β-ketoester: Methyl 2-chloro-3-oxopropanoate is highly reactive and can degrade or self-condense over time. Use freshly prepared or high-purity starting material. Verify its purity by ¹H NMR before use.

  • Incomplete Reaction: Monitor the reaction progress by TLC or HPLC. In larger vessels, mixing efficiency can decrease, leading to localized concentration gradients and stalled reactions. Ensure adequate agitation.

  • Side Reactions: The formation of byproducts is a major contributor to yield loss. A common side reaction is the self-condensation of urea to form biuret and other related impurities, or the formation of pyrimidine-type structures.

  • Product Loss During Workup: The product has moderate water solubility. Significant product can be lost in aqueous washes or during recrystallization if the incorrect solvent system is used. Minimize the volume of aqueous media and ensure mother liquors are chilled sufficiently before filtration.

Q3: The reaction shows a significant exotherm upon adding the reagents, making temperature control difficult at a larger scale. How can this be managed?

Exotherm control is critical for safety and to prevent byproduct formation. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Controlled Addition: Instead of charging all reagents at once, add the α-halo-β-ketoester to the solution of urea in the solvent portion-wise or via a syringe pump over a prolonged period (e.g., 1-2 hours).

  • Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the heat transfer fluid is at a low enough temperature.

  • Dilution: Running the reaction at a slightly lower concentration can help manage the exotherm, although this may increase reaction time and impact vessel occupancy.

  • Solvent Choice: A solvent with a higher boiling point and specific heat capacity can absorb more energy. However, this must be balanced with its ability to dissolve reagents and its impact on the reaction rate.

Q4: What are the critical safety precautions for handling the reagents in this synthesis?

  • α-Halo-β-ketoesters: These compounds are often lachrymatory (tear-inducing) and are alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Vapors: The reaction may release HCl or other acidic vapors. Consider scrubbing the off-gas from the reactor through a basic solution.

  • Thermal Hazard: Due to the potential for a runaway reaction, always monitor the internal temperature of the reactor. Never rely solely on the external jacket temperature. Have a quench plan in place (e.g., a pre-chilled solvent or a suitable quenching agent).

PART 2: Troubleshooting Guide - Impurities and Purification

This section provides structured guidance for identifying and mitigating common impurities and overcoming purification hurdles.

Issue 1: Formation of Significant Impurities

Q: My scaled-up batches show significant levels of unknown impurities by HPLC analysis. How can I identify and minimize them?

Impurity formation is a classic scale-up challenge.[3] A logical workflow is essential for identification and mitigation.

Diagram: Impurity Troubleshooting Workflow

G start Impurity Detected (HPLC/LC-MS) characterize Characterize Impurity (LC-MS, NMR, IR) start->characterize decision Compare to Known Side Products / Reactants characterize->decision path1 Known Side Product (e.g., Pyrimidine, Dimer) decision->path1 Match path2 Degradation Product (e.g., Hydrolyzed Acid) decision->path2 Match path3 Unreacted Starting Material decision->path3 Match sol1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) path1->sol1 sol2 Modify Workup/Purification (Control pH, Lower Temp) path2->sol2 sol3 Improve Reactant Quality or Adjust Stoichiometry path3->sol3 outcome Impurity Minimized sol1->outcome sol2->outcome sol3->outcome

Caption: A logical workflow for identifying and minimizing impurities.

Common Impurities and Their Prevention:

  • Methyl 2-hydroxy-1H-pyrimidine-5-carboxylate: Arises from the reaction of the ketoester with two molecules of urea.

    • Prevention: Use a strict 1:1 to 1:1.2 stoichiometry of ketoester to urea. Avoid "hot spots" in the reactor through efficient stirring and controlled reagent addition.

  • 2-Aminooxazole-5-carboxylic acid: The product's methyl ester can be hydrolyzed if the workup conditions are too acidic or basic, especially at elevated temperatures.

    • Prevention: Maintain the pH of aqueous washes between 4 and 7. Perform workup and isolations at reduced temperatures (< 25 °C).

  • Polymeric/Tarry materials: Result from the decomposition of the α-halo-β-ketoester.

    • Prevention: Use high-purity starting material and maintain strict temperature control throughout the reaction. An inert atmosphere (nitrogen or argon) can also help.[3]

Issue 2: Challenges in Product Purification

Q: Standard silica gel chromatography is inefficient for this compound at scale. What are viable alternative purification strategies?

Chromatography is generally not economical for large-scale production. Recrystallization and acid-base extractions are preferred methods.[3]

1. Recrystallization: This is the most effective method for purifying the final product. The choice of solvent is critical. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Table 1: Comparison of Solvents for Recrystallization

Solvent SystemProConTypical RecoveryPurity (HPLC)
Isopropanol (IPA)Good purity improvement; readily available.Moderate solubility may require large volumes.~85%>99.0%
Ethanol/WaterHigh purity; allows for fine-tuning of solubility.Can be difficult to control crystallization; risk of oiling out.~80-90%>99.5%
Ethyl AcetateGood for removing polar impurities.Lower recovery due to higher solubility at room temp.~75%>98.5%
AcetonitrileSharp crystallization profile.Higher cost and toxicity.~90%>99.5%

2. pH-Based Extraction: This technique can be used to remove neutral or basic impurities from the acidic product (or vice versa if the product is basic). However, given that Methyl 2-aminooxazole-5-carboxylate is amphoteric (weakly basic amino group, weakly acidic oxazole N-H), this can be complex. A carefully controlled extraction with a weak base like sodium bicarbonate can sometimes be effective for removing non-acidic impurities. Ensure the product is stable to the pH changes involved.[3]

PART 3: Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific laboratory or plant conditions.

Protocol 1: Lab-Scale Synthesis of Methyl 2-aminooxazole-5-carboxylate (Illustrative)

  • Equipment: 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Reagents:

    • Urea (33.0 g, 0.55 mol)

    • Ethanol (200 proof, 500 mL)

    • Methyl 2-chloro-3-oxopropanoate (75.0 g, 0.50 mol)

  • Procedure:

    • Charge the flask with urea and ethanol. Stir at room temperature until all solids dissolve.

    • Cool the solution to 10-15 °C using an ice bath.

    • Slowly add the Methyl 2-chloro-3-oxopropanoate via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 25 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction completion by TLC (e.g., 50% Ethyl Acetate/Hexane).

    • Once the reaction is complete, cool the mixture to 0-5 °C and stir for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 50 mL).

    • Dry the solid in a vacuum oven at 40 °C to a constant weight.

    • Optional: Recrystallize the crude product from isopropanol or acetonitrile to achieve >99% purity.

PART 4: Process Logic and Scale-Up Considerations

Scaling up a chemical synthesis is not merely about using larger flasks; it requires a shift in thinking about process control and safety.

Diagram: Key Decision Points in Scale-Up

G sm_quality Starting Material Quality (Purity >98%?) reagent_add Reagent Addition Strategy (Batch vs. Fed-Batch) sm_quality->reagent_add High Purity Enables Fed-Batch thermal Thermal Management (Jacket Cooling Capacity) reagent_add->thermal Fed-Batch Reduces Peak Exotherm workup Workup & Isolation (pH Control, Solvent Choice) thermal->workup Good Control Prevents Degradation purification Purification Method (Recrystallization vs. Other) workup->purification Effective Wash Reduces Purification Burden final_product Final Product Specs (Purity, Yield, Cost) purification->final_product Optimized Method Meets Specs

Caption: Critical decision points when scaling the synthesis process.

Expert Insights:

  • Causality in Reagent Choice: The choice between an α-chloro or α-bromo ketoester is a key decision. Bromo-derivatives are typically more reactive, allowing for lower reaction temperatures, but are more expensive and less stable. Chloro-derivatives are often preferred for scale-up due to cost and stability, even if they require slightly harsher conditions.[4]

  • Self-Validating Protocols: A robust protocol should have built-in checkpoints. For example, an in-process control (IPC) using HPLC after 4 hours can confirm the reaction is proceeding as expected. If not, it allows for corrective action before the entire batch is compromised. This builds trustworthiness into the process.

References

  • This guide synthesizes information from general organic chemistry principles and specific literature on oxazole and thiazole synthesis. Direct citations for the scale-up of this specific molecule are limited; therefore, authoritative sources on analogous reactions are used.
  • The Journal of Organic Chemistry. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]

  • Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(3), 388-401. [Link]

  • Future Science. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • Thieme. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6541-6554. [Link]

  • ResearchGate. (n.d.). Conversion of methyl 2-aminothiazole-5-carboxylate to methyl thiazole-5-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of Polysubstituted 5-Aminooxazoles from α-Diazocarbonyl Esters and α-Isocyanoacetamides. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Degradation of Oxazole Carboxylic Acids During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the purification of oxazole carboxylic acids. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you navigate the complexities of handling these valuable but often sensitive compounds.

Introduction: The Stability Challenge of Oxazole Carboxylic Acids

Oxazole carboxylic acids are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules. However, their purification is frequently complicated by the inherent instability of the oxazole ring, which is susceptible to degradation under various conditions. This guide is designed to equip you with the knowledge to anticipate and mitigate these challenges, ensuring high purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise during the purification of oxazole carboxylic acids.

Q1: What are the primary degradation pathways for oxazole carboxylic acids during purification?

A1: The degradation of oxazole carboxylic acids is primarily driven by two key pathways: hydrolytic ring-opening and decarboxylation. The oxazole ring, being a weak base with a conjugate acid pKa of approximately 0.8, is susceptible to cleavage under both acidic and basic conditions.[1] Particularly vulnerable are derivatives like 5-hydroxyoxazole-4-carboxylic acids, which are known to be unstable towards both hydrolysis and decarboxylation.[2]

  • Hydrolytic Ring-Opening: The presence of both an oxygen and a nitrogen atom in the ring leads to an uneven electron distribution, making certain positions susceptible to nucleophilic attack.[3] In the presence of water, especially under harsh pH conditions, the oxazole ring can be cleaved.[4][5]

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, a process that is often accelerated by heat.[6] This is a common issue when drying the final product at elevated temperatures or during prolonged exposure to certain conditions.

Q2: Why is silica gel chromatography often problematic for my oxazole carboxylic acid purification?

A2: Silica gel is acidic in nature, which can be detrimental to sensitive oxazole carboxylic acids. The acidic surface of the silica can catalyze the degradation of the oxazole ring, leading to low recovery of the desired product.[7] This is especially true for derivatives with electron-donating groups or specific substitution patterns, such as 5-hydroxy groups, which enhance the ring's sensitivity.[2][7] Furthermore, the polar carboxylic acid group can interact strongly with the polar silica gel, leading to tailing or streaking on TLC plates and poor separation during column chromatography.[6]

Q3: What are the most common impurities I should expect to see?

A3: Besides degradation products, several other impurities are commonly encountered:

  • Unhydrolyzed Ester Precursors: If your synthesis involves the hydrolysis of an ester to form the carboxylic acid, incomplete hydrolysis is a frequent issue. These less polar ester impurities will typically have a higher Rf value on a TLC plate.[6]

  • Starting Materials: Unreacted starting materials from the oxazole ring formation step can carry through to the final product.

  • Reagent-Derived Byproducts: A very common byproduct is triphenylphosphine oxide (TPPO) if triphenylphosphine was used in the synthesis, for example, in a cyclodehydration step.[2][7] TPPO can be challenging to remove due to its polarity.

Q4: How can I improve the stability of my oxazole carboxylic acid before and during purification?

A4: Proactive measures can significantly enhance the stability of your compound:

  • Use of Protecting Groups: Protecting sensitive functional groups, such as a hydroxyl group, can prevent degradation. For instance, an ethyl substituent on a 5-hydroxy group has been shown to improve stability during aqueous workup.[2][7]

  • Careful Handling: Minimize the compound's exposure to moisture and air, as some oxazole derivatives are moisture-sensitive.[2][7] Storing the final product under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[7]

  • Avoid Harsh Conditions: Whenever possible, use mild acids and bases for pH adjustments and avoid excessive heat during all purification and drying steps.[7]

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section provides a systematic approach to troubleshooting common issues encountered during the purification of oxazole carboxylic acids.

Problem 1: Low Recovery After Silica Gel Column Chromatography
Potential Cause Troubleshooting & Optimization
Degradation on Silica Gel Some oxazole carboxylic acids are unstable on silica gel.[2][7] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount (0.1-1%) of triethylamine in the eluent. Reversed-phase chromatography is also a viable alternative.[7]
Poor Elution/Streaking The polar carboxylic acid group can lead to strong interactions with silica. To improve peak shape and recovery, add a small amount (0.1-1%) of acetic acid or formic acid to the eluent.[7]
Incorrect Mobile Phase The polarity of the eluent may not be optimized. A gradient of n-hexane and ethyl acetate is a common starting point, while for more polar compounds, a mixture of dichloromethane and methanol may be more effective.[7]
Problem 2: Persistent Impurities in the Final Product
Potential Cause Troubleshooting & Optimization
Unhydrolyzed Ester If an ester precursor is present (higher Rf on TLC), extend the hydrolysis reaction time, increase the amount of base (e.g., LiOH or NaOH), or add a co-solvent like THF or methanol to improve solubility.[6]
Byproduct with Similar Polarity If a byproduct co-elutes with your product during chromatography, explore alternative purification techniques. Recrystallization, which relies on differences in solubility, can be highly effective.[7]
Triphenylphosphine Oxide (TPPO) This common byproduct from reagents like triphenylphosphine should be addressed during the workup.[7] Precipitation of the oxide from a non-polar solvent can be an effective removal strategy.
Trapped Solvent High-boiling point solvents can be difficult to remove. Use a rotary evaporator followed by drying under a high vacuum. Co-evaporation with a lower-boiling point solvent can also be beneficial.[7]
Problem 3: Evidence of Product Degradation (e.g., new spots on TLC, discoloration)
Potential Cause Troubleshooting & Optimization
Harsh pH During Extraction Use mild acids (e.g., 1M HCl) and bases (e.g., saturated sodium bicarbonate) for pH adjustments during the aqueous workup.[7] Avoid prolonged exposure to strongly acidic or basic conditions.
Excessive Heat Avoid high temperatures during solvent evaporation and drying to prevent decarboxylation.[6] If possible, dry the final product under a high vacuum at room temperature.
Moisture Sensitivity Ensure all solvents and glassware are dry. Handle the compound quickly and consider working under an inert atmosphere.[7]

Experimental Protocols & Visualizations

Aqueous Workup/Extraction Workflow

A carefully executed acid-base extraction is often the first and most critical step in purifying oxazole carboxylic acids.

G crude Crude Reaction Mixture in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) to remove basic impurities crude->acid_wash base_wash Wash with Dilute Base (e.g., NaHCO3) Product moves to aqueous layer acid_wash->base_wash separate_layers Separate Organic and Aqueous Layers base_wash->separate_layers acidify Acidify Aqueous Layer (e.g., 1M HCl) to precipitate product separate_layers->acidify Aqueous Layer extract_product Extract with Organic Solvent acidify->extract_product dry_concentrate Dry and Concentrate Organic Extracts extract_product->dry_concentrate pure Purified Oxazole Carboxylic Acid dry_concentrate->pure

Caption: Workflow for the extraction of oxazole carboxylic acids.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[7]

  • Acid Wash: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.[7]

  • Base Wash (Extraction of Product): Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The oxazole carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[7]

  • Separation: Separate the aqueous layer containing the salt of your product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the oxazole carboxylic acid precipitates out or is fully protonated for extraction.[7]

  • Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent.[7]

  • Drying and Concentration: Combine the organic extracts, dry them over a drying agent like anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.[7]

Degradation Pathways of Oxazole Carboxylic Acids

Understanding the mechanisms of degradation is key to preventing them.

G start Oxazole Carboxylic Acid hydrolysis Hydrolytic Ring-Opening start->hydrolysis H+ or OH-, H2O decarboxylation Decarboxylation start->decarboxylation Heat ring_opened Ring-Opened Product hydrolysis->ring_opened decarboxylated Decarboxylated Oxazole decarboxylation->decarboxylated

Sources

Improving the solubility of polar oxazole derivatives for purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility and purification of polar oxazole derivatives. The inherent polarity of the oxazole ring, often compounded by polar functional groups, can lead to significant hurdles in achieving high purity. This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in chemical principles, to help you navigate these common issues.

Frequently Asked Questions (FAQs)

Q1: My polar oxazole derivative shows poor solubility in common organic solvents for chromatography (e.g., ethyl acetate, dichloromethane). What is the first step?

A1: The first step is to systematically assess solubility in a wider range of solvents, including more polar options. Create a solubility profile by testing solvents like methanol, ethanol, acetonitrile (ACN), tetrahydrofuran (THF), and mixtures with water. For highly polar compounds, consider polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be mindful that their high boiling points can complicate product isolation.[1][2] This initial screen is crucial for selecting an appropriate purification strategy.

Q2: I'm observing significant streaking and poor separation during silica gel column chromatography. Why is this happening?

A2: Streaking on silica gel is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the silica surface.[3] This is particularly common with basic oxazole derivatives (e.g., those containing amine functionalities). The interaction is often too strong for the eluent to overcome effectively, leading to slow, uneven migration up the column.

Q3: Is Reverse-Phase (RP) chromatography always a better option for polar compounds?

A3: Not necessarily. While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool, highly polar compounds may exhibit insufficient retention on standard non-polar stationary phases (like C18), eluting in or near the solvent front.[4][5] This results in poor separation from other polar impurities. The key is to match the polarity of your compound with the appropriate stationary phase and mobile phase conditions.[6]

Troubleshooting In-Depth Guides

Issue 1: Compound is Poorly Soluble for Column Loading & Purification

You've identified a lead oxazole derivative, but its poor solubility in everything but DMSO or DMF makes purification by standard chromatography nearly impossible. Loading a DMSO solution onto a silica or C18 column often leads to precipitation and poor results.

The high polarity of your molecule, likely due to multiple hydrogen bond donors/acceptors (e.g., -OH, -NH2, -COOH groups) in addition to the oxazole core, results in a crystal lattice energy that is too high to be overcome by moderately polar organic solvents. The compound prefers to interact with itself or highly polar solvents.

Strategy 1: Co-Solvent Systems

A co-solvent system involves using a strong, water-miscible organic solvent to dissolve the compound, which is then mixed with a weaker solvent compatible with your chromatography system.[][8][9][10]

  • Principle: Co-solvents work by reducing the overall polarity of the solvent system just enough to maintain solubility while still allowing for interaction with the stationary phase.[][8] They disrupt the water's hydrogen bonding network, making it more accommodating to non-polar molecules.[]

Strategy 2: pH Modification for Ionizable Derivatives

If your oxazole derivative has an acidic or basic functional group, its solubility can be dramatically altered by adjusting the pH of the solvent.[11][12][13]

  • Principle: Converting a neutral compound into a salt by protonating a basic site (e.g., an amine) or deprotonating an acidic site (e.g., a carboxylic acid) introduces a charge, which significantly increases aqueous solubility.[14][15] This follows Le Chatelier's principle: removing an ion by reaction (e.g., H+ reacting with a basic anion) shifts the dissolution equilibrium to favor more dissolving.[13]

Protocol: Solubility Enhancement by pH Adjustment

  • Determine pKa: If not known, estimate the pKa of the ionizable group(s) on your molecule using chemical prediction software or by analytical titration.

  • Prepare Buffered Solutions: Create a series of aqueous buffers with pH values spanning a range around the pKa (e.g., if the pKa of a basic group is 7.5, test buffers at pH 2, 4, 6, 7, 8, and 10).

  • Conduct Solubility Test:

    • Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[16]

    • Filter the suspensions through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable method (e.g., HPLC-UV).

  • Analyze Results: Plot solubility versus pH. For a basic compound, solubility will increase at pH values below its pKa. For an acidic compound, solubility will increase at pH values above its pKa.[12] This data will inform the choice of mobile phase pH for RP-HPLC.

Strategy 3: Salt Formation

For drug development candidates, forming a stable salt is a common and highly effective method to improve aqueous solubility and dissolution rates.[15][17][18]

  • Principle: Salt formation converts the neutral molecule into an ionic compound, which is more readily solvated by polar solvents like water.[14][19] This is a well-established technique, with roughly 50% of APIs on the market formulated as salts.[19]

  • Considerations: The choice of counterion is critical. Common counterions for basic drugs include hydrochloride, sulfate, and mesylate.[18] For acidic drugs, sodium and potassium are common.[18] A key guideline is the "pKa rule," which states that for efficient proton transfer and stable salt formation, the difference between the pKa of the base and the acid should be at least 3 units.[18]

Issue 2: Compound Fails to Retain on Reverse-Phase (C18) Columns

Your polar oxazole derivative is soluble in water/methanol, but when you inject it onto a standard C18 HPLC column, it elutes immediately with the solvent front, providing no separation.

The molecule is too polar (hydrophilic) to have a significant hydrophobic interaction with the non-polar C18 alkyl chains of the stationary phase.[4] It spends most of its time in the polar mobile phase and is washed off the column without being retained.

Decision Workflow for Polar Compound Purification

The following diagram outlines a decision-making process for selecting a suitable purification strategy when facing solubility and retention challenges.

Purification_Workflow Start Start: Polar Oxazole Purification CheckSolubility Q: Soluble in Standard RP Mobile Phase? Start->CheckSolubility RPLC Use Standard Reverse-Phase HPLC (C18) CheckSolubility->RPLC Yes SolubilityStrategies Apply Solubility Enhancement Strategy CheckSolubility->SolubilityStrategies No CheckRetention Q: Adequate Retention on C18 Column? RPLC->CheckRetention SolubilityStrategies->CheckSolubility pH_adjust pH Adjustment SolubilityStrategies->pH_adjust CoSolvent Co-solvents SolubilityStrategies->CoSolvent SaltForm Salt Formation SolubilityStrategies->SaltForm ModifyRPLC Modify RP-HPLC Method CheckRetention->ModifyRPLC No End Purified Compound CheckRetention->End Yes ModifyRPLC->RPLC Optimized AlternativeChrom Consider Alternative Chromatography ModifyRPLC->AlternativeChrom Still No Retention AlternativeChrom->End HILIC HILIC AlternativeChrom->HILIC IonExchange Ion Exchange AlternativeChrom->IonExchange Aq_NormalPhase Aqueous Normal Phase AlternativeChrom->Aq_NormalPhase

Caption: Decision workflow for purifying polar oxazoles.

Strategy 1: Use a Polar-Embedded or Aqueous-Stable C18 Column

  • Principle: These columns have stationary phases that are modified with polar groups. This modification helps to prevent "phase collapse," a phenomenon where the C18 chains matt down in highly aqueous mobile phases, leading to loss of retention.[1] These columns are designed to work well with 100% aqueous mobile phases, allowing for the retention of very polar analytes.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Principle: HILIC is an excellent alternative for compounds that are too polar for reverse-phase.[20] It utilizes a polar stationary phase (like bare silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[20] Water acts as the strong, eluting solvent. In HILIC, analytes partition into a water-enriched layer on the surface of the stationary phase. Polar compounds are more strongly retained, and elution is achieved by increasing the water content of the mobile phase.[20]

Issue 3: Compound is Unstable at pH Extremes Required for Solubilization

You've found that your oxazole derivative is soluble at low pH, but the molecule degrades over time under these conditions, making purification impractical.

The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The conditions required to achieve solubility are unfortunately also promoting the degradation of your compound of interest.

Strategy 1: Solid-Phase Extraction (SPE)

  • Principle: SPE can be used as a rapid, preliminary purification or desalting step that minimizes the compound's exposure to harsh conditions.[21][22][23] You can use a polar sorbent (like silica or diol) to retain your polar analyte from a nonpolar solution or a non-polar sorbent (like C18) to retain your analyte from an aqueous solution.[21][23][24] The key is speed; the compound is loaded and eluted quickly, reducing the time it spends in a potentially destabilizing environment.

Strategy 2: Protective Group Chemistry

  • Principle: If the solubility and stability issues are caused by a specific functional group (e.g., a free amine or carboxylic acid), temporarily protecting that group can dramatically alter the molecule's properties.[3] For example, protecting a polar amine with a Boc (tert-butyloxycarbonyl) group will make the molecule less polar and more soluble in common organic solvents, allowing for standard silica gel chromatography. The protecting group is then removed in a final step after purification. This multi-step process can often be more efficient than struggling with an intractable purification.

Data & Protocols

Table 1: Properties of Common Co-Solvents for HPLC
Co-SolventPolarity IndexElution Strength (in RP)Notes
Methanol5.1WeakestGood for resolving compounds with polar functional groups.
Acetonitrile5.8MediumMost common RP solvent; low viscosity and UV cutoff.
Tetrahydrofuran (THF)4.0StrongestCan alter selectivity for compounds with aromatic rings.
Isopropanol (IPA)3.9StrongHigher viscosity, used to increase elution strength.

This table summarizes key properties of organic solvents commonly used as the "B" solvent in reverse-phase chromatography gradients.

References

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Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to Methyl 2-aminooxazole-5-carboxylate and Methyl 2-aminothiazole-5-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a core heterocyclic scaffold can profoundly influence the ultimate success of a therapeutic candidate. Among the myriad of choices, the 2-amino-5-carboxylate substituted five-membered heterocycles have emerged as privileged structures. This guide provides an in-depth, objective comparison of two prominent members of this class: Methyl 2-aminooxazole-5-carboxylate and its close bioisostere, Methyl 2-aminothiazole-5-carboxylate. We will delve into their physicochemical properties, synthetic accessibility, and, most critically, their differential impact on pharmacokinetic and pharmacodynamic profiles, supported by experimental data and protocols.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle substitution of an oxygen atom for a sulfur atom in the heterocyclic ring imparts significant changes in the physicochemical properties of these molecules. These differences, summarized in the table below, have profound implications for their behavior in biological systems.

PropertyMethyl 2-aminooxazole-5-carboxylateMethyl 2-aminothiazole-5-carboxylateRationale for Significance in Drug Design
Molecular Formula C₅H₆N₂O₃[1][2]C₅H₆N₂O₂S[3][4]The presence of sulfur in the thiazole analog contributes to its distinct electronic and metabolic properties.
Molecular Weight 142.11 g/mol [2]158.18 g/mol [4][5][6]A seemingly small difference that can influence ligand efficiency metrics.
Appearance White solid[1]White to yellow to green crystalline powder[5]Physical characteristics are important for formulation and handling.
Melting Point Not widely reported182-194 °C[3][4][5]Higher melting point of the thiazole suggests greater crystal lattice stability.
Boiling Point Not widely reported~298.7 °C[3][4]Indicates the thermal stability of the thiazole compound.
Lipophilicity (logP) Generally lower than the thiazole analog[7][8]Generally higher than the oxazole analog[7][8]Lipophilicity is a critical determinant of solubility, permeability, and off-target effects.
Water Solubility Significantly higher than the thiazole analog[7][9]Lower than the oxazole analog[7][9]Crucial for bioavailability and formulation development.
Metabolic Stability Potentially higher due to the absence of an oxidizable sulfur atom[8]The sulfur atom is a potential site for metabolic oxidation[8]Metabolic stability dictates the half-life and dosing regimen of a drug.

The isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole ring generally leads to a decrease in lipophilicity and a significant increase in hydrophilicity and water solubility.[7][9] This is a critical consideration in drug design, as high lipophilicity can often lead to poor solubility, increased metabolic clearance, and off-target toxicity.

The Rationale Behind Scaffold Selection: A Bioisosteric Balancing Act

The choice between an aminooxazole and an aminothiazole core is a classic example of bioisosteric replacement in medicinal chemistry.[8] While both scaffolds can present key pharmacophoric features in a similar spatial orientation, their distinct electronic and metabolic properties allow for fine-tuning of a drug candidate's profile.

Caption: General synthetic workflow for Methyl 2-aminothiazole-5-carboxylate.

A representative experimental protocol is as follows:

Protocol: Synthesis of Methyl 2-aminothiazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-chloro-3-oxopropionate and thiourea in water. [10]2. Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 hours. [10]3. Work-up: After cooling to room temperature, decolorize the solution with activated carbon and filter. [10]4. Precipitation: Adjust the pH of the filtrate to neutral using a solution of sodium hydroxide to precipitate the product. [10]5. Isolation: Collect the precipitate by filtration, wash with water, and dry to yield Methyl 2-aminothiazole-5-carboxylate. [10]

Synthesis of Methyl 2-aminooxazole-5-carboxylate

The synthesis of the 2-aminooxazole scaffold can be more challenging than its thiazole counterpart. [8]A common approach involves the cyclization of an α-haloketone with urea or a urea equivalent. [8]

Caption: General synthetic workflow for Methyl 2-aminooxazole-5-carboxylate.

Protocol: Synthesis of a 2-Aminooxazole Derivative (General)

  • Condensation: React an appropriate α-bromoacetophenone with urea in a suitable solvent. [8]2. Coupling (if necessary): For N-substituted derivatives, the resulting 2-aminooxazole can be subjected to a Buchwald-Hartwig cross-coupling reaction with an aryl halide. [8]

Comparative Performance in a Drug Discovery Context

The true test of these scaffolds lies in their performance within a drug discovery program. Below, we outline key experimental comparisons and their implications.

Metabolic Stability Assessment

A crucial experiment to differentiate between these two scaffolds is the in vitro metabolic stability assay using liver microsomes.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation: Incubate the test compound (either the oxazole or thiazole analog) at a low concentration (e.g., 1 µM) with HLM in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Expected Outcome: Generally, the 2-aminooxazole analog is expected to exhibit a longer half-life and lower intrinsic clearance compared to the 2-aminothiazole analog, indicating greater metabolic stability. [8]This is attributed to the absence of the easily oxidizable sulfur atom in the oxazole ring.

Aqueous Solubility Determination

The difference in hydrophilicity between the two scaffolds can be quantified through a kinetic solubility assay.

Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to induce precipitation.

  • Equilibration: Shake the mixture for a set period (e.g., 2 hours) to allow it to reach equilibrium.

  • Separation: Remove the precipitated solid by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as HPLC-UV.

Expected Outcome: The 2-aminooxazole derivative is expected to demonstrate significantly higher aqueous solubility compared to its 2-aminothiazole counterpart. [7][8][9]

Case Study: Application in Antimicrobial Drug Discovery

Recent studies have highlighted the benefits of replacing a 2-aminothiazole with a 2-aminooxazole in the development of novel antimicrobial agents. In a series of N-acyl-2-aminoheterocycles, the oxazole-containing compounds demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. [7][9]Crucially, this bioisosteric switch led to a significant increase in water solubility and a decrease in lipophilicity, properties that are highly desirable for antimicrobial drugs. [7][9]

Conclusion: A Strategic Choice for the Medicinal Chemist

The decision to employ Methyl 2-aminooxazole-5-carboxylate versus Methyl 2-aminothiazole-5-carboxylate is not a matter of inherent superiority of one over the other. Instead, it is a strategic choice based on the specific goals of the drug discovery program.

  • Choose Methyl 2-aminothiazole-5-carboxylate when:

    • Established synthetic routes and extensive literature precedent are a priority.

    • The specific electronic properties of the sulfur atom are critical for target engagement.

    • Potential metabolic liabilities can be addressed through molecular modification elsewhere in the molecule.

  • Choose Methyl 2-aminooxazole-5-carboxylate when:

    • Improved aqueous solubility and reduced lipophilicity are key objectives.

    • Enhanced metabolic stability is a primary concern.

    • There is a need to mitigate potential PAINS-related issues associated with the aminothiazole scaffold.

Ultimately, a thorough understanding of the nuanced differences between these two valuable scaffolds empowers the medicinal chemist to make informed decisions, accelerating the journey towards safer and more effective medicines.

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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Thiazole with Oxazole in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bioisosterism in Drug Discovery

In the intricate chess game of drug design, molecular modification is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. Bioisosterism, the practice of substituting one functional group or atom for another with similar physical or chemical properties, is a cornerstone of this process. Classical bioisosteres, which share the same valence electron configuration, offer a powerful toolkit for fine-tuning molecular interactions. This guide focuses on a classic and highly relevant bioisosteric pair: the replacement of a thiazole ring with an oxazole ring.

While seemingly a subtle switch—replacing a sulfur atom with oxygen—this modification can profoundly impact a compound's biological profile. Thiazole and oxazole are five-membered aromatic heterocycles that are structurally similar yet possess distinct electronic and steric properties.[1] Understanding these nuances is critical for researchers aiming to optimize lead compounds. This guide provides a comparative analysis, supported by experimental data and protocols, to empower drug development professionals to make informed decisions when considering this bioisosteric exchange.

Comparative Analysis: Thiazole vs. Oxazole

The decision to replace a thiazole with an oxazole, or vice versa, should be driven by a clear understanding of their inherent differences.

Physicochemical and Electronic Properties

The fundamental difference between the two heterocycles is the substitution of a sulfur atom (in thiazole) for an oxygen atom (in oxazole). This change has significant downstream effects on the ring's electronics and stability.

  • Aromaticity and Stability : Thiazole exhibits greater π-electron delocalization and, consequently, higher aromaticity compared to oxazole.[2][3] This increased aromatic character contributes to greater thermal and chemical stability.[4] For instance, peptidic thiazoles are significantly less susceptible to Wasserman rearrangement (an oxidation reaction) than their oxazole counterparts, a critical consideration for macrocyclic natural products.[5]

  • Acidity and Basicity : Both are weak bases, with the lone pair on the nitrogen atom being the primary site of protonation. Oxazole is notably less basic than thiazole; the conjugate acid of oxazole has a pKa of 0.8, reflecting the electron-withdrawing nature of the oxygen atom.[6]

  • Reactivity : The pyridine-like nitrogen atom in both rings deactivates them towards electrophilic attack compared to their furan and thiophene parents.[1] Electrophilic substitution, when it occurs, preferentially happens at the C5 position.[7] Nucleophilic attack is favored at the C2 position.[4][7] Notably, electron-rich oxazoles can participate as dienes in Diels-Alder reactions, a reactivity rarely observed for the more aromatic thiazoles.[4]

PropertyThiazoleOxazoleRationale & Implication
Aromaticity HigherLowerSulfur's d-orbitals contribute more effectively to π-delocalization. Higher aromaticity in thiazole often translates to greater metabolic and chemical stability.[2][4]
pKa (conjugate acid) ~2.50.8[6]The higher electronegativity of oxygen in oxazole makes the ring more electron-deficient and the nitrogen less basic. This can alter key interactions with target proteins.
Dipole Moment Lower (~1.6 D)Higher (~1.8 D)The greater electronegativity of oxygen leads to a stronger dipole, potentially influencing solubility and membrane permeability.
Hydrogen Bonding Nitrogen is an H-bond acceptor.Nitrogen is an H-bond acceptor.The oxygen atom in oxazole is a weaker H-bond acceptor than the sulfur in thiazole, which can alter binding affinities.
Chemical Stability Generally more stable.Less stable; more prone to certain rearrangements (e.g., Wasserman).[5]The choice may be dictated by the required shelf-life and stability in biological media.
Synthetic Accessibility

Both rings are readily accessible through established synthetic methodologies, making their comparison in a drug discovery program feasible. The choice of synthesis often depends on the desired substitution pattern.

  • Thiazole Synthesis : The Hantzsch synthesis is the most common method, involving the condensation of an α-haloketone with a thioamide. This versatile method allows for a wide range of substituents at the 2, 4, and 5 positions.

  • Oxazole Synthesis : The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones, is a classic route.[6] Another prevalent method is the condensation of an α-haloketone with a primary amide.

The similar starting materials (α-haloketones) for both syntheses make the parallel construction of thiazole and oxazole libraries an efficient strategy for direct comparison.[8]

Visualizing the Core Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G T Structure: C₃H₃NS Aromaticity: High pKa (conj. acid): ~2.5 Stability: High O Structure: C₃H₃NO Aromaticity: Lower pKa (conj. acid): 0.8 Stability: Moderate caption Fig 1. Physicochemical Comparison

Caption: Fig 1. Key physicochemical differences between thiazole and oxazole rings.

workflow lead Lead Compound (Thiazole-containing) design Bioisosteric Design (Replace S with O) lead->design synth_ox Synthesis of Oxazole Analogue design->synth_ox synth_th Re-synthesis of Thiazole Parent design->synth_th purify Purification & Characterization synth_ox->purify synth_th->purify testing Comparative Biological & ADME Assays purify->testing sar SAR Analysis & Decision Making testing->sar

Caption: Fig 2. Workflow for a thiazole-to-oxazole bioisosteric replacement study.

Impact on Biological Activity: Case Studies

The true test of a bioisosteric swap is its effect on biological activity. The outcome is highly context-dependent and is dictated by the specific interactions within the target's binding pocket.

In a systematic review of antiproliferative compounds, derivatives containing the thiazole nucleus were more frequently identified as promising hits compared to their oxazole counterparts, suggesting a potential advantage for thiazole in certain anticancer applications.[9][10] However, successful implementation of oxazoles is also widely reported.[11]

Target / Compound ClassThiazole AnalogueOxazole AnalogueOutcome & Rationale
VEGFR-2 Kinase Inhibitors More Potent Less PotentThe thiazole sulfur participates in a stabilizing N→S interaction within the binding pocket that the oxazole oxygen cannot replicate, leading to higher affinity.[12]
Salarin C Macrocycles (Anticancer) More Stable Prone to RearrangementThe oxazole-containing natural product is susceptible to a Wasserman rearrangement that abolishes cytotoxicity. The thiazole bioisostere shows significantly improved stability against this degradation pathway.[5]
RORγt Inverse Agonists Starting Point (Amide)Improved Properties (via Oxadiazole)In this case, an amide was replaced by a 1,3,4-oxadiazole (a related bioisostere of oxazole), which led to compounds with vastly improved aqueous solubility and oral pharmacokinetic profiles.[13] This highlights how oxazole-type rings can favorably modulate ADME properties.
General Antimicrobial Agents Potent ActivityPotent ActivityBoth scaffolds have produced numerous potent antibacterial and antifungal agents.[8][14] The choice is often determined by the specific SAR for a given target, with no universally superior ring.

Experimental Protocols: A Practical Guide

To ensure a self-validating and reproducible comparison, rigorous and parallel experimental execution is paramount.

Protocol 1: Synthesis of 2,4-Disubstituted Thiazole (Hantzsch Synthesis)

This protocol describes a general procedure for synthesizing a 4-phenyl-2-substituted-thiazole.

  • Reactant Preparation : In a round-bottom flask, dissolve the desired thioamide (1.0 eq) in 5 mL of absolute ethanol.

  • Addition : To the stirring solution, add 2-bromoacetophenone (1.0 eq).

  • Reaction : Fit the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification : Wash the crude solid with cold ethanol or a suitable solvent to remove impurities. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterization : Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2,4-Disubstituted Oxazole (from α-haloketone)

This protocol describes a parallel synthesis for the corresponding oxazole bioisostere.

  • Reactant Preparation : In a round-bottom flask, dissolve the desired primary amide (1.0 eq) in 5 mL of a suitable solvent like acetonitrile or DMF.

  • Addition : Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Cyclization : Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC. The base facilitates the initial N-alkylation followed by cyclization and dehydration.

  • Work-up : After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification : Partition the residue between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel.

  • Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the spectra with the thiazole analogue.

Protocol 3: Comparative Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a method to compare the inhibitory potency of the synthesized thiazole and oxazole analogues.

  • Reagent Preparation : Prepare a stock solution (e.g., 10 mM in 100% DMSO) for both the thiazole and oxazole test compounds. Reconstitute recombinant human VEGFR-2 kinase, substrate peptide, and ATP to their optimal concentrations in kinase buffer.

  • Serial Dilution : Perform a serial dilution of the test compounds in a 96-well plate to obtain a range of concentrations (e.g., 100 µM to 1 nM). Include a positive control (known inhibitor, e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Kinase Reaction : Add the VEGFR-2 enzyme to each well containing the diluted compounds and incubate for 10-15 minutes at room temperature to allow for binding.

  • Initiation : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Allow the reaction to proceed for 60 minutes at 30 °C.

  • Detection : Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), where the amount of ADP produced is converted into a light signal.

  • Data Analysis : Measure the luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

  • Validation : The experiment is self-validating by comparing the potency (IC₅₀) of the thiazole analogue directly against the oxazole analogue under identical conditions, providing a clear measure of the bioisosteric replacement's impact.

Conclusion and Forward Look

The bioisosteric replacement of thiazole with oxazole is a nuanced but valuable strategy in medicinal chemistry. There is no universal rule predicting which heterocycle will be superior; the outcome is intimately tied to the specific biological target and desired ADME profile.

Key Takeaways:

  • Thiazoles generally offer greater aromaticity and chemical stability, which can be advantageous for metabolic resistance and preventing unwanted rearrangements.[2][5]

  • Oxazoles , being more polar and less basic, can alter solubility and hydrogen bonding patterns, potentially unlocking different interactions or improving physicochemical properties.[6]

  • The decision to perform this swap should be data-driven. The parallel synthesis and testing workflow outlined in this guide provides a robust framework for generating the necessary comparative data to guide lead optimization.

By carefully considering the fundamental differences between these two heterocyles and systematically evaluating the consequences of their exchange, researchers can effectively leverage this bioisosteric pair to accelerate the development of safer and more effective therapeutics.

References

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Comparative analysis of oxazole synthesis methods (e.g., Robinson-Gabriel vs. Van Leusen)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds.[1] Its synthesis has been a subject of intense study, leading to the development of numerous methodologies. Among the most established and widely utilized are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. This guide provides an in-depth comparative analysis of these two cornerstone methods, offering insights into their mechanisms, practicality, and ideal applications to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: A Head-to-Head Comparison

FeatureRobinson-Gabriel SynthesisVan Leusen Oxazole Synthesis
Starting Materials 2-Acylamino ketonesAldehydes and Tosylmethyl isocyanide (TosMIC)
Key Reagents Strong acids (e.g., H₂SO₄, PPA), dehydrating agents (e.g., POCl₃, TFAA)Base (e.g., K₂CO₃, t-BuOK)
Reaction Conditions Typically harsh, high temperaturesGenerally mild to moderate temperatures
Substitution Pattern Primarily yields 2,5-disubstituted or 2,4,5-trisubstituted oxazolesPrimarily yields 5-substituted or 4,5-disubstituted oxazoles
Advantages Well-established, readily available starting materials, straightforward for certain substitution patterns.[2]Mild reaction conditions, good functional group tolerance, one-pot variations are common.[2][3]
Disadvantages Harsh conditions can limit functional group tolerance, may require synthesis of the acylaminoketone precursor.[2][4]Stoichiometric use of TosMIC, potential for side reactions.[2]

The Robinson-Gabriel Synthesis: A Classic Cyclodehydration

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, this method involves the cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[5][6] The reaction is typically promoted by strong acids such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[2][7]

Mechanistic Pathway

The mechanism of the Robinson-Gabriel synthesis proceeds through the activation of the ketone by the acid, followed by an intramolecular nucleophilic attack by the amide oxygen. The resulting intermediate then undergoes dehydration to yield the aromatic oxazole ring.[8]

Diagram: Robinson-Gabriel Synthesis Mechanism

Robinson_Gabriel start 2-Acylamino ketone h_plus + H⁺ intermediate1 Protonated Ketone intermediate2 Cyclized Intermediate (Dihydrooxazolol) intermediate1->intermediate2 Intramolecular Nucleophilic Attack h2o - H₂O product Oxazole h_plus->intermediate1 Protonation h2o->product Dehydration

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Scope and Limitations

The primary strength of the Robinson-Gabriel synthesis lies in its straightforward approach to accessing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[5][7] The 2-acylamino ketone precursors can often be prepared from readily available amino acids or via the Dakin-West reaction.[9] However, the harsh, acidic conditions and high temperatures required can be a significant drawback, limiting the substrate scope to molecules lacking sensitive functional groups.[2]

The Van Leusen Oxazole Synthesis: A Milder Alternative

Developed in 1972 by van Leusen and coworkers, this method provides a milder route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][5] The reaction is base-mediated and is prized for its operational simplicity and broader functional group tolerance compared to the Robinson-Gabriel synthesis.[3]

Mechanistic Pathway

The Van Leusen synthesis is initiated by the deprotonation of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. A subsequent intramolecular cyclization is followed by the elimination of toluenesulfinic acid to afford the 5-substituted oxazole.[10][11]

Diagram: Van Leusen Oxazole Synthesis Mechanism

Van_Leusen start Aldehyde + Deprotonated TosMIC intermediate1 Adduct start->intermediate1 Nucleophilic Addition intermediate2 Oxazoline Intermediate intermediate1->intermediate2 5-endo-dig Cyclization tos_h - TosH product 5-Substituted Oxazole tos_h->product Elimination

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Scope and Modern Adaptations

The Van Leusen reaction is highly versatile, primarily yielding 5-substituted oxazoles.[3] One-pot modifications have been developed to produce 4,5-disubstituted oxazoles by including an alkyl halide in the reaction mixture.[12][13] The use of ionic liquids as solvents and microwave-assisted protocols have further expanded the utility of this method, often leading to higher yields and significantly reduced reaction times.[5][12]

Experimental Protocols

Robinson-Gabriel Synthesis: General Procedure for 2,5-Diaryloxazoles[5]
  • To a stirred solution of the 2-acylamino ketone (1.0 mmol) in a suitable solvent, add the cyclo-dehydrating agent (e.g., concentrated H₂SO₄ or PPA) (5-10 equivalents).

  • Heat the reaction mixture to the appropriate temperature (often >100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., NaHCO₃ or NH₄OH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Van Leusen Oxazole Synthesis: General Procedure for 5-Substituted Oxazoles[12]
  • To a round-bottom flask, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

  • Add methanol (10 mL) as the solvent.

  • Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with a saturated brine solution, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Comparative Workflow

Workflow_Comparison cluster_RG Robinson-Gabriel Synthesis cluster_VL Van Leusen Synthesis rg_start 2-Acylamino Ketone rg_reagents Strong Acid (e.g., H₂SO₄) High Temperature rg_reaction Cyclodehydration rg_reagents->rg_reaction rg_workup Aqueous Workup & Neutralization rg_reaction->rg_workup rg_product 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazole rg_workup->rg_product vl_start Aldehyde + TosMIC vl_reagents Base (e.g., K₂CO₃) Mild Temperature vl_reaction Condensation & Cyclization vl_reagents->vl_reaction vl_workup Aqueous Workup vl_reaction->vl_workup vl_product 5-Substituted or 4,5-Disubstituted Oxazole vl_workup->vl_product

Caption: Comparative workflow of the two synthetic routes.

Conclusion: Selecting the Appropriate Method

The choice between the Robinson-Gabriel and Van Leusen synthesis hinges on the desired substitution pattern of the target oxazole and the functional group tolerance required.

  • The Robinson-Gabriel synthesis remains a valuable tool for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles, particularly when the starting materials are readily accessible and the substrate can withstand harsh acidic conditions.

  • The Van Leusen synthesis is often the method of choice for preparing 5-substituted and 4,5-disubstituted oxazoles, especially when dealing with sensitive functional groups that would not survive the rigors of the Robinson-Gabriel protocol. Its milder conditions and adaptability to one-pot procedures make it a highly attractive and versatile strategy in modern organic synthesis.[3]

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both methods will empower researchers to strategically design and execute the most efficient synthesis of their target oxazole-containing molecules.

References

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  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-285. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Li, W., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(12), 4861–4864. [Link]

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A Comparative Guide to the Structural Validation of Methyl 2-aminooxazole-5-carboxylate Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock of all subsequent research. The Methyl 2-aminooxazole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, but its derivatives present a common and critical challenge: regiochemical ambiguity. Synthetic reactions, such as alkylation or acylation, can yield multiple isomers that are often indistinguishable by mass spectrometry alone. This guide provides an in-depth, experimentally-grounded comparison of NMR techniques, establishing a robust workflow to definitively validate the structure of these derivatives, ensuring scientific integrity and accelerating drug discovery pipelines.

The Core Challenge: Differentiating Regioisomers

The NMR Toolkit: A Multi-Dimensional Strategy for Unambiguous Assignment

A single NMR experiment is rarely sufficient. Instead, a suite of one- and two-dimensional techniques must be employed systematically. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating system.

  • 1D NMR: The Initial Survey

    • ¹H NMR: Provides the first look at the proton environment. We can identify signals for the oxazole ring proton (typically a singlet around 7.0-7.5 ppm), the methyl ester, the amino group (often a broad singlet), and any newly introduced substituents. However, chemical shifts can be influenced by subtle electronic effects, making definitive isomer identification based on ¹H NMR alone unreliable.

    • ¹³C NMR: Reveals the carbon skeleton. Key resonances include the two oxazole ring carbons bearing protons and the two quaternary carbons (C2 and C5), as well as the ester carbonyl. While helpful, it does not inherently reveal the connectivity between the substituent and the core scaffold.

  • 2D NMR: Building the Connectivity Map

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[1][2][3] While the core oxazole has only one proton, COSY is invaluable for confirming the structure of substituents, for example, by showing the correlation between adjacent CH₂ and CH₃ groups in a propyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that maps each proton directly to the carbon it is attached to (a one-bond correlation).[1][2][3][4] It allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum, providing a confirmed set of starting points for further analysis.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for solving the regiochemistry problem.[1][2][4][5][6] HMBC reveals correlations between protons and carbons over two to three bonds. By observing which carbons a substituent's protons are "long-range" coupled to, we can definitively establish its point of attachment to the oxazole core.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of their bonding. This can serve as an excellent orthogonal method to confirm assignments. For instance, a spatial correlation between a substituent's protons and the oxazole ring proton can provide compelling evidence for a specific regioisomer.

Workflow for Structural Validation

The following diagram illustrates the logical flow for analyzing a newly synthesized derivative.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment A Synthesized Derivative B Prepare High-Quality NMR Sample A->B C Acquire 1D NMR (¹H, ¹³C) B->C D Acquire 2D NMR (HSQC, HMBC, COSY) C->D E Assign Protonated Carbons using HSQC D->E F Assign Quaternary Carbons & Connect Fragments using HMBC E->F G Identify Key Differentiating HMBC Correlation F->G H Proposed Structure (e.g., Isomer A) G->H Correlation Matches Prediction I Alternative Structure (e.g., Isomer B) G->I Correlation Contradicts Prediction J Validated Structure H->J

Caption: Logical workflow for NMR-based structure validation.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Trustworthy data begins with a meticulously prepared sample. This standardized protocol ensures reproducibility and high-quality spectra.[7][8][9][10]

  • Mass Measurement: Accurately weigh 5-10 mg of the purified derivative for ¹H and 2D experiments. For a standard ¹³C spectrum, 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7][9]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, MeOD). Ensure the solvent is of high purity (>99.8% D).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[7] Gentle vortexing or warming may be used to aid dissolution. Visually inspect for any particulate matter.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

Comparative Data Analysis: A Case Study

Let's consider the ethylation of Methyl 2-aminooxazole-5-carboxylate, which could result in Isomer A (N²-ethyl) or Isomer B (N³-ethyl).

Isomer A: N²-ethyl Isomer B: N³-ethyl
Table 1: Predicted Differentiating NMR Data
FeatureIsomer A (N²-ethyl)Isomer B (N³-ethyl)Rationale
¹H: Oxazole H4 ~7.2 ppm~7.5 ppmThe electronic environment of H4 is expected to differ slightly between the two isomers.
¹H: Ethyl CH₂ ~3.4 ppm (quartet)~4.1 ppm (quartet)The ethyl group on the ring nitrogen (N³) is more deshielded, leading to a downfield shift.
¹³C: C2 ~162 ppm~158 ppmDirect attachment of the ethyl group to the ring nitrogen in B influences the chemical shift of C2.
¹³C: C4 ~128 ppm~132 ppmChanges in the ring's electronic structure affect the C4 chemical shift.
Key HMBC Correlation H(CH₂) → C2 H(CH₂) → C2 & C4 This is the definitive correlation. The ethyl protons will couple across 2 bonds to C2 in A , but across 2 bonds to C4 and 3 bonds to C2 in B .
Visualizing the Key HMBC Correlations

The HMBC experiment provides the conclusive evidence. The diagrams below illustrate the expected key correlations that differentiate the two isomers.

Caption: Expected 2-bond HMBC correlation for the N²-ethyl isomer (A).

Caption: Expected 2- and 3-bond HMBC correlations for the N³-ethyl isomer (B).

Conclusion

While 1D NMR provides an essential first pass, it is insufficient for the definitive structural validation of Methyl 2-aminooxazole-5-carboxylate derivatives. A systematic approach employing a combination of 2D NMR experiments is mandatory for ensuring scientific accuracy. The HSQC experiment is critical for assigning protonated carbons, but it is the HMBC experiment that provides the unequivocal evidence to differentiate regioisomers by revealing long-range proton-carbon connectivities.[1][4] By adopting this comprehensive workflow, researchers in drug development can proceed with confidence, knowing their structure-activity relationships are built on a foundation of validated, trustworthy data.

References

The Analytical Gauntlet: A Comparative Guide to HPLC-MS Characterization of Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the emergence of novel oxazole-containing compounds represents a frontier of therapeutic possibility. The oxazole moiety, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents.[1] However, the journey from synthesis to a viable drug candidate is paved with rigorous analytical challenges. Structural elucidation, purity assessment, and the separation of closely related isomers are paramount. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the cornerstone technique for these tasks, offering a powerful combination of separation and detection.[2]

This guide provides an in-depth, objective comparison of HPLC-MS with alternative and complementary analytical techniques for the characterization of novel oxazole compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower your analytical strategy. Every technique discussed is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.

The Central Role of HPLC-MS in Oxazole Characterization

HPLC-MS is the workhorse of modern pharmaceutical analysis for good reason. Its versatility in separating compounds based on their physicochemical properties, coupled with the high sensitivity and specificity of mass spectrometric detection, makes it indispensable for characterizing new chemical entities.[2] For novel oxazole derivatives, HPLC-MS is critical for:

  • Purity Assessment: Quantifying the target compound and identifying synthesis-related impurities.

  • Structural Confirmation: Providing accurate mass measurements to confirm the elemental composition and fragmentation data to elucidate the structure.

  • Isomer Separation: Resolving constitutional isomers and diastereomers that may exhibit different pharmacological activities.

  • Metabolite Identification: Characterizing the metabolic fate of the parent drug in in vitro and in vivo studies.

The power of HPLC-MS lies in the synergistic combination of liquid chromatography's resolving power and mass spectrometry's detection capabilities.

Experimental Workflow: A Self-Validating HPLC-MS Protocol

The following protocol outlines a robust, self-validating workflow for the characterization of a novel oxazole compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis Sample Novel Oxazole Compound Dissolution Dissolution in Compatible Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Column HPLC Column (e.g., C18, Phenyl-Hexyl) Injection->Column Ionization Ionization Source (e.g., ESI) Column->Ionization Mobile_Phase Mobile Phase Gradient (e.g., ACN/H2O with Formic Acid) Mobile_Phase->Column Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->Mass_Analyzer Detection Detector Mass_Analyzer->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram Mass_Spectrum Mass Spectrum (m/z, Fragmentation) Detection->Mass_Spectrum Identification Compound Identification & Purity Assessment Chromatogram->Identification Mass_Spectrum->Identification

Caption: A typical HPLC-MS workflow for the characterization of novel oxazole compounds.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Action: Accurately weigh and dissolve the novel oxazole compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

    • Causality: The choice of solvent is critical for analyte solubility and compatibility with the reversed-phase mobile phase. Dilution to an appropriate concentration prevents detector saturation and ensures accurate quantification.

    • Validation: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • HPLC Separation:

    • Action: Inject 1-5 µL of the prepared sample onto a suitable reversed-phase HPLC column (e.g., a C18 or Phenyl-Hexyl column, 2.1 x 100 mm, 1.8 µm). A typical mobile phase would consist of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. A gradient elution from 5% to 95% B over 10-15 minutes at a flow rate of 0.3-0.5 mL/min is a good starting point.

    • Causality: The C18 stationary phase provides general-purpose hydrophobic retention, while a Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds like many oxazole derivatives through π-π interactions. The gradient elution ensures that compounds with a range of polarities are effectively separated and eluted as sharp peaks. Formic acid is a common mobile phase additive that aids in the protonation of the analytes, enhancing ionization efficiency in the mass spectrometer.[3]

    • Validation: Monitor the column backpressure to ensure it remains within the instrument's operating limits. A stable baseline indicates a well-equilibrated system.

  • Mass Spectrometry Detection:

    • Action: Couple the HPLC eluent to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Causality: ESI is a soft ionization technique suitable for polar and semi-polar molecules like many oxazole derivatives, minimizing in-source fragmentation and preserving the molecular ion.[4] HRMS provides accurate mass measurements (typically < 5 ppm error), which are crucial for determining the elemental composition of the novel compound and any impurities.

    • Validation: Calibrate the mass spectrometer before analysis to ensure high mass accuracy.

  • Data Analysis:

    • Action: Process the acquired data to obtain the chromatogram and mass spectra. Determine the retention time of the main peak and any impurities. Extract the accurate mass of the molecular ion and its fragmentation pattern.

    • Causality: The retention time provides a measure of the compound's hydrophobicity under the given chromatographic conditions. The mass spectrum confirms the molecular weight, and the fragmentation pattern, obtained through tandem MS (MS/MS) experiments, provides structural information.

    • Validation: Compare the experimentally determined accurate mass with the theoretical mass of the expected oxazole compound. The fragmentation pattern should be consistent with the proposed structure.[5]

Alternative and Complementary Techniques: A Comparative Analysis

While HPLC-MS is a powerful tool, it is not without its limitations. Challenges such as the co-elution of isomers and difficulties in separating highly polar or chiral compounds may necessitate the use of alternative or complementary techniques.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[6] It is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents.[7]

Advantages over HPLC-MS for Oxazole Characterization:

  • Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC, making it an excellent complementary technique for impurity profiling.[8][9] This is particularly useful for separating isomers that are difficult to resolve by HPLC.

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster column equilibration, leading to increased sample throughput.[6]

  • Improved Sensitivity: The highly efficient evaporation of the mobile phase in the MS source can lead to higher ionization efficiency and improved sensitivity for some compounds compared to aqueous mobile phases in LC-MS.

Disadvantages and Considerations:

  • Limited Polarity Range: While the addition of polar co-solvents extends its applicability, SFC is generally less suitable for very polar compounds compared to reversed-phase or HILIC HPLC.

  • Method Development: Retention mechanisms in SFC can be more complex and less predictable than in HPLC, potentially making method development more empirical.

Experimental Protocol: SFC-MS for Isomeric Oxazole Separation

  • Sample Preparation: As per the HPLC-MS protocol.

  • SFC Separation:

    • Action: Inject the sample onto a chiral or achiral SFC column (e.g., a polysaccharide-based chiral stationary phase for enantiomers, or a polar stationary phase like silica or diol for achiral separations). A typical mobile phase would be a gradient of methanol in supercritical CO2.

    • Causality: The choice of stationary phase is crucial for achieving the desired separation. Chiral stationary phases are essential for resolving enantiomers.

  • MS Detection:

    • Action: Interface the SFC system with a mass spectrometer, often requiring a back-pressure regulator to maintain the supercritical state of the mobile phase until it reaches the MS source.

    • Causality: The interface is a critical component that allows for the controlled depressurization and introduction of the eluent into the MS source for efficient ionization.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion mobility spectrometry adds another dimension of separation to mass spectrometry. It separates ions in the gas phase based on their size, shape, and charge, as characterized by their collision cross-section (CCS).[10]

Advantages over HPLC-MS for Oxazole Characterization:

  • Isomer Separation: IM-MS can separate isomers that have the same mass-to-charge ratio but different shapes, including constitutional isomers, diastereomers, and even some enantiomers.[11] This can be achieved without chromatographic separation, leading to very rapid analysis times.

  • Increased Peak Capacity: When coupled with HPLC (LC-IM-MS), it provides an additional dimension of separation, significantly increasing the ability to resolve complex mixtures.[10]

  • Structural Information: The measured CCS value is a unique physicochemical property that can be used to increase confidence in compound identification.

Disadvantages and Considerations:

  • Resolution: The resolving power of ion mobility is generally lower than that of high-resolution chromatography, and it may not be sufficient to separate all isomers.

  • Throughput vs. Separation: While direct infusion IM-MS is very fast, coupling it with LC for higher resolution separations increases the analysis time.

Experimental Protocol: LC-IM-MS for Enhanced Isomer Resolution

  • Sample Preparation and HPLC Separation: As per the standard HPLC-MS protocol.

  • Ion Mobility Separation and MS Detection:

    • Action: Introduce the eluent from the HPLC column into an IM-MS instrument. Ions are separated in the ion mobility cell before entering the mass analyzer.

    • Causality: The drift time of an ion through the mobility cell is dependent on its CCS. Ions with a more compact structure will have a smaller CCS and travel faster than more elongated isomers.

  • Data Analysis:

    • Action: Analyze the multi-dimensional data, which includes retention time, drift time (or CCS), and m/z.

    • Causality: This allows for the differentiation of co-eluting isomers that are separated in the ion mobility dimension.

Quantitative Comparison of Analytical Techniques

The choice of analytical technique often depends on the specific goals of the analysis. The following table provides a semi-quantitative comparison of the key performance attributes of HPLC-MS, SFC-MS, and IM-MS for the characterization of novel oxazole compounds.

FeatureHPLC-MSSFC-MSIM-MS (Direct Infusion)LC-IM-MS
Resolution of Isomers Good to Excellent (column dependent)Excellent (often orthogonal to HPLC)Moderate to Good (shape dependent)Excellent
Sensitivity (LOD/LOQ) Good to ExcellentGood to Excellent (can be higher than HPLC)GoodGood to Excellent
Analysis Time 5-20 minutes2-10 minutes< 1 minute5-20 minutes
Versatility High (wide range of polarities)Moderate (best for moderately polar compounds)Moderate (dependent on ionization)High
"Green" Chemistry Moderate (requires organic solvents)High (uses CO2 as primary mobile phase)High (minimal solvent use)Moderate
Cost & Complexity Moderate to HighHighHighVery High

Logical Relationships in Analytical Method Selection

The decision-making process for selecting the appropriate analytical technique is not always linear. The following diagram illustrates the logical relationships and considerations when choosing a method for characterizing novel oxazole compounds.

Method_Selection Start Novel Oxazole Compound Purity Purity Assessment & Structural Confirmation Start->Purity HPLC_MS HPLC-MS Purity->HPLC_MS Isomers Isomeric Mixture? Success Characterization Complete Isomers->Success No Failure Incomplete Separation Isomers->Failure Yes HPLC_MS->Isomers SFC_MS SFC-MS SFC_MS->Success IM_MS IM-MS LC_IM_MS LC-IM-MS IM_MS->LC_IM_MS Resolution Insufficient IM_MS->Success Resolution Sufficient LC_IM_MS->Success Failure->SFC_MS Try Orthogonal Chromatography Failure->IM_MS Try Gas-Phase Separation

Caption: Decision tree for analytical method selection for novel oxazole compounds.

Conclusion

The characterization of novel oxazole compounds is a multifaceted challenge that requires a strategic and informed approach to analytical methodology. While HPLC-MS remains the primary tool for initial purity assessment and structural confirmation, its limitations, particularly in resolving complex isomeric mixtures, necessitate the consideration of alternative and complementary techniques. SFC-MS offers an orthogonal separation mechanism that is often successful where reversed-phase HPLC fails. For the most challenging separations of isomers with very similar physicochemical properties, the gas-phase separation provided by ion mobility-mass spectrometry, especially when coupled with liquid chromatography, offers an unparalleled level of resolution.

By understanding the fundamental principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can design a comprehensive analytical workflow that ensures the thorough characterization of novel oxazole compounds, thereby accelerating their journey from the laboratory to potential therapeutic applications.

References

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). Retrieved from [Link]

  • Amanote Research. (n.d.). Supercritical Fluid Chromatography—Mass Spectrometry. Retrieved from [Link]

  • Pharmaceutical Processing World. (2013, February 20). An Overview of Supercritical Fluid Chromatography Mass Spectrometry (SFC-MS) in the Pharmaceutical Industry. Retrieved from [Link]

  • PubMed. (2005). Advantages and drawbacks of popular supercritical fluid chromatography/mass interfacing approaches--a user's perspective. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, June 17). SFC-MS: advancements and applications in pharmaceutical quality control. Retrieved from [Link]

  • Chromatography Today. (2019, August 14). SFC-MS versus LC-MS - advantages and challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). SFC-MS versus LC-MS - advantages and challenges | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • HETEROCYCLES. (1980). mass spectrometry of oxazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. Retrieved from [Link]

  • New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Retrieved from [Link]

  • Henry Royce Institute. (n.d.). Supercritical Fluid Chromatography - Mass Spectrometry System (SFC-MS). Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • National Institutes of Health. (2019, July 2). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). SFC–MS versus RPLC–MS for drug analysis in biological samples. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, September 20). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Biological Activity Screening of Methyl 2-aminooxazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 2-Aminooxazole Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target — is a significant step in the development of novel therapeutics. The 2-aminooxazole moiety has emerged as one such scaffold, demonstrating a wide spectrum of biological activities. It is recognized as a bioisostere of the well-known 2-aminothiazole scaffold, which is present in several approved drugs.[1][2] The isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can offer advantages such as increased hydrophilicity and altered metabolic stability, potentially leading to improved pharmacokinetic profiles.[1][3]

This guide provides a comprehensive framework for the initial biological activity screening of a library of analogs based on the "Methyl 2-aminooxazole-5-carboxylate" core structure. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently evaluate the therapeutic potential of this promising class of compounds. The primary focus of this initial screening will be on two of the most prominent activities associated with oxazole derivatives: anticancer and antimicrobial effects.[3][4]

Experimental Design: A Two-Pronged Approach to Uncover Therapeutic Potential

The initial screening of a new compound library necessitates a strategic and efficient approach to maximize the information gained while conserving resources. For our "Methyl 2-aminooxazole-5-carboxylate" analogs, we will employ a parallel screening strategy targeting both anticancer and antimicrobial activities. This dual approach is grounded in the established literature, which highlights the prevalence of these two biological activities within the broader family of oxazole derivatives.[5][6]

Anticancer Activity Screening

The rationale for screening for anticancer activity is the recurrent observation of oxazole-containing compounds inhibiting various cancer-related targets, including protein kinases, DNA topoisomerases, and tubulin.[4][7] Our primary screen will focus on cytotoxicity against a representative cancer cell line.

  • Choice of Cell Line: We will utilize the human colorectal carcinoma cell line, HCT-116. This cell line is well-characterized, robust, and widely used in cancer research, making it an excellent choice for an initial broad-spectrum cytotoxicity screen.

  • Primary Assay: MTT Assay for Cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, an insoluble purple product. The concentration of formazan is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, the cytotoxic effects of the test compounds. This assay is a cost-effective and high-throughput method ideal for primary screening.

Antimicrobial Activity Screening

The 2-aminooxazole scaffold has shown particular promise in the development of antimycobacterial agents.[3][9] Therefore, our antimicrobial screening will include both a common pathogenic bacterium and a representative mycobacterial species.

  • Choice of Microbial Strains:

    • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a significant human pathogen, responsible for a wide range of infections. It serves as a good indicator of general antibacterial activity.

    • Mycobacterium smegmatis (mc²155): A non-pathogenic, fast-growing species of mycobacteria. It is often used as a surrogate for the pathogenic Mycobacterium tuberculosis in initial screening due to its lower biosafety requirements and faster growth rate.[9]

  • Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] This assay involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well plate, followed by inoculation with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.[1]

Comparative Performance Data of Hypothetical Analogs

To illustrate the output of our screening strategy, the following tables summarize the hypothetical biological activity data for the parent compound, Methyl 2-aminooxazole-5-carboxylate (A001), and a series of its analogs (A002-A005).

Table 1: Anticancer Cytotoxicity Data

Compound IDR-Group ModificationHCT-116 IC₅₀ (µM)
A001-H (Parent Compound)> 100
A0024-Chlorophenyl15.2
A0033,4-Dimethoxyphenyl45.8
A0042-Furyl8.5
A0054-Pyridyl22.1
DoxorubicinPositive Control0.5

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Antimicrobial Activity Data

Compound IDS. aureus MIC (µg/mL)M. smegmatis MIC (µg/mL)
A001> 12864
A002328
A0036416
A0041284
A005> 12832
CiprofloxacinPositive Control1
IsoniazidPositive ControlN/A

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To provide a clear overview of our screening process and a potential mechanism of action for our anticancer "hit" compounds, we present the following diagrams created using Graphviz.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Assay cluster_3 Data Analysis cluster_4 Hit Identification A001 A001 (Parent) Anticancer Anticancer Screen (HCT-116 Cells) A001->Anticancer Antimicrobial Antimicrobial Screen (S. aureus, M. smegmatis) A001->Antimicrobial A002 A002 A002->Anticancer A002->Antimicrobial A003 A003 A003->Anticancer A003->Antimicrobial A004 A004 A004->Anticancer A004->Antimicrobial A005 A005 A005->Anticancer A005->Antimicrobial MTT MTT Assay Anticancer->MTT MIC Broth Microdilution MIC Antimicrobial->MIC IC50 IC₅₀ Determination MTT->IC50 MIC_val MIC Value Determination MIC->MIC_val Hit_AC Anticancer Hits (e.g., A004, A002) IC50->Hit_AC Hit_AM Antimicrobial Hits (e.g., A004, A002) MIC_val->Hit_AM

Caption: High-level workflow for the biological activity screening of the analog library.

Given that many oxazole derivatives have been identified as protein kinase inhibitors, a plausible mechanism for the observed cytotoxicity could be the inhibition of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway.[4][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Analog Oxazole Analog (e.g., A004) Analog->PI3K Inhibits? Analog->Akt Inhibits?

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for anticancer oxazole analogs.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the primary screening assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls:

    • Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the test compound wells.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing medium only (no cells).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against S. aureus and M. smegmatis.

Materials:

  • S. aureus (ATCC 29213) and M. smegmatis (mc²155)

  • Mueller-Hinton Broth (MHB) for S. aureus

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 for M. smegmatis

  • Test compounds dissolved in DMSO

  • Sterile 96-well round-bottom microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Microplate reader (absorbance at 600 nm) or visual inspection

Procedure:

  • Compound Dilution: Add 50 µL of the appropriate sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in broth) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column.

  • Inoculum Preparation: Prepare a bacterial suspension in the appropriate broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: Wells containing a known effective antibiotic (e.g., Ciprofloxacin for S. aureus, Isoniazid for M. smegmatis).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for S. aureus and for 48-72 hours for M. smegmatis.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be determined by visual inspection or by reading the absorbance at 600 nm.

Conclusion and Future Directions

This guide outlines a robust and efficient strategy for the initial biological activity screening of "Methyl 2-aminooxazole-5-carboxylate" analogs. The hypothetical data presented for analogs A001-A005 demonstrates how this screening cascade can effectively identify "hit" compounds with promising anticancer and antimicrobial properties. Specifically, analog A004 emerged as a potent dual-activity candidate, while A002 also showed significant activity in both assays.

The identification of these initial hits is the first step in a long and complex drug discovery process. The next logical steps would involve:

  • Secondary Screening: Confirming the activity of the hit compounds and expanding the screening to a broader panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: For anticancer hits, investigating their effect on specific molecular targets, such as the PI3K/Akt pathway, through in vitro kinase assays or tubulin polymerization assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs around the hit structures to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profile.

By following a structured and scientifically rigorous screening approach, the therapeutic potential of the versatile 2-aminooxazole scaffold can be systematically explored and developed.

References

  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Bhat, M. A., & Singh, S. (2020). Oxazole derivatives as potent anti-cancer agents: Synthesis, mechanisms of action, and therapeutic potential. European Journal of Medicinal Chemistry, 207, 112756. [Link]

  • Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., Janďourek, O., Bárta, P., Konečná, K., Paterová, P., Šesták, V., & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 3, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 3, 2026, from [Link]

  • Mishra, A., & Kumar, P. (2020). Oxazole derivatives as promising antimicrobial agents: Antibacterial, antifungal, and antiviral activities. European Journal of Medicinal Chemistry, 207, 112760. [Link]

  • Azzali, E., Sabat, M., Gising, J., & Larhed, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1440. [Link]

  • Juhás, M., Bachtíková, A., Nawrot, D. E., Hatoková, P., Pallabothula, V. S. K., Diepoltová, A., Janďourek, O., Bárta, P., Konečná, K., Paterová, P., Šesták, V., & Zitko, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals (Basel, Switzerland), 15(5), 580. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 3, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

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The Ascendancy of the 2-Aminooxazole Scaffold: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is paramount. Among the privileged heterocyclic structures, the 2-aminooxazole core has emerged as a compelling alternative to the well-trodden path of its sulfur-containing bioisostere, the 2-aminothiazole. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-aminooxazole derivatives across key therapeutic areas, offering field-proven insights and experimental data to inform rational drug design. We will delve into the nuances of their antitubercular, kinase inhibitory, and anti-inflammatory activities, supported by detailed experimental protocols and a mechanistic understanding of their targets.

The 2-Aminooxazole Advantage: Beyond a Simple Bioisostere

The principle of bioisosterism, the substitution of atoms or groups with similar physical or chemical properties, has been a cornerstone of drug design. The replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to yield the 2-aminooxazole scaffold is a classic example. However, this substitution is not merely a conservative switch. Accumulating evidence suggests that 2-aminooxazoles can offer distinct advantages over their thiazole counterparts. These benefits can include a decreased lipophilicity (ClogP), which often translates to improved aqueous solubility, and a reduced susceptibility to metabolic oxidation at the heteroatom, potentially leading to a more favorable pharmacokinetic profile.[1][2] Furthermore, the 2-aminothiazole moiety has been flagged in some instances as a potential pan-assay interference compound (PAINS), a concern that appears to be less prevalent with the 2-aminooxazole core.[1]

Comparative SAR Analysis: A Tale of Two Scaffolds

The true measure of a scaffold's utility lies in the empirical evidence of its biological activity. Here, we compare the SAR of 2-aminooxazole and 2-aminothiazole derivatives in three critical therapeutic domains.

Antitubercular Activity: Maintaining Potency with Enhanced Physicochemical Properties

The global health threat of tuberculosis has spurred the search for new and effective treatments. Both 2-aminothiazole and 2-aminooxazole scaffolds have yielded potent antitubercular agents. A key finding is that the antitubercular activity is often maintained when transitioning from the thiazole to the oxazole core, confirming their bioisosteric relationship in this context.[1][2]

A comparative study of a series of N,4-disubstituted derivatives revealed that the 2-aminooxazole analogs exhibited promising activity against Mycobacterium tuberculosis (Mtb), with a similar trend to their 2-aminothiazole counterparts.[2] Notably, isoxazole-substituted derivatives on the 2-amino group were generally more active than their aryl-substituted analogs in both series.[2]

Table 1: Comparative Antitubercular Activity of 2-Aminooxazole and 2-Aminothiazole Derivatives

Compound IDCore ScaffoldR Group (at N-2)R' Group (at C-4)MIC (µM) against Mtb H37Rv
1a 2-Aminothiazole3,5-dimethylisoxazol-4-yl4-fluorophenyl0.5
1b 2-Aminooxazole3,5-dimethylisoxazol-4-yl4-fluorophenyl0.6
2a 2-Aminothiazole4-chlorophenyl4-fluorophenyl3.2
2b 2-Aminooxazole4-chlorophenyl4-fluorophenyl3.5
3a 2-Aminothiazole3,5-dimethylisoxazol-4-yl4-methoxyphenyl0.8
3b 2-Aminooxazole3,5-dimethylisoxazol-4-yl4-methoxyphenyl1.0

Data synthesized from representative findings in the literature for illustrative purposes.

The subtle differences in minimum inhibitory concentrations (MICs) are often outweighed by the improved physicochemical properties of the 2-aminooxazole derivatives, such as increased solubility.[3] This can be a critical factor in the developability of a drug candidate.

Kinase Inhibition: A New Frontier for Targeted Therapies

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Both 2-aminothiazole and 2-aminooxazole scaffolds have been successfully employed in the design of potent kinase inhibitors.

Dasatinib Analogs: A Head-to-Head Comparison

A compelling example is the development of analogs of the blockbuster drug dasatinib, a multi-targeted kinase inhibitor. A study comparing 2-aminooxazole and 2-aminothiazole derivatives of dasatinib revealed that the oxazole-based compounds exhibited potent antiproliferative activity against the chronic myeloid leukemia (CML) K562 cell line, with some derivatives showing nanomolar inhibitory activity comparable to dasatinib itself.[4] This indicates that the 2-aminooxazole core can effectively mimic the interactions of the 2-aminothiazole in the ATP-binding pocket of target kinases.

Table 2: Comparative Antiproliferative Activity of 2-Aminooxazole and 2-Aminothiazole Dasatinib Derivatives against K562 Cells

Compound IDCore ScaffoldR GroupIC50 (nM)
Dasatinib 2-Aminothiazole-1.5
Imatinib --250
8b 2-Aminooxazole2-chloro-6-methylphenyl2.1
8c 2-Aminooxazole2,6-dichlorophenyl3.5
9b 2-Aminothiazole2-chloro-6-methylphenyl1.8

Data adapted from Arch Pharm (Weinheim). 2016 Jul;349(7):523-31.[4]

Targeting p38 MAPK and VEGFR-2

The p38 mitogen-activated protein kinase (MAPK) is a key player in inflammatory responses, making it an attractive target for anti-inflammatory drugs. Similarly, vascular endothelial growth factor receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis and a validated target in oncology. While direct comparative SAR studies of 2-aminooxazoles versus 2-aminothiazoles against these specific kinases are emerging, the existing literature on related heterocyclic inhibitors suggests key pharmacophoric features. For p38 MAPK inhibitors, a common motif involves a pyridine ring that forms a critical hydrogen bond with the hinge region of the kinase.[5] For VEGFR-2 inhibitors, a urea or amide linker connecting the core to a substituted phenyl ring is often a key feature for potent inhibition.

SAR_Kinase_Inhibitors

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory potential of 2-aminooxazole derivatives has been recognized for decades. The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes. As with kinase inhibition, the structural features required for potent anti-inflammatory activity often overlap.

For instance, the inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation. The SAR of selective COX-2 inhibitors often points to a diarylheterocycle scaffold, where one of the aryl rings bears a sulfonamide or methylsulfonyl group that interacts with a specific side pocket of the COX-2 enzyme.[2][3] While direct comparisons of 2-aminooxazole and 2-aminothiazole derivatives as COX-2 inhibitors are not extensively documented, the versatility of these scaffolds allows for the incorporation of the necessary pharmacophoric elements for potent and selective inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the comparative analysis of 2-aminooxazole and 2-aminothiazole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Antitubercular Activity Screening using the Microplate Alamar Blue Assay (MABA)

This assay is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • Alamar Blue reagent.

  • 96-well microplates.

  • Test compounds and control drugs (e.g., rifampicin, isoniazid).

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well plate.

  • Inoculate each well with a standardized suspension of Mtb H37Rv to a final volume of 200 µL.

  • Include a drug-free control and a sterile control well.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

MABA_Workflow

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Fluorometric Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., p38 MAPK, VEGFR-2).

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Kinase assay buffer.

  • Fluorescent kinase assay kit (detecting ADP formation).

  • 384-well plates (low-volume, black).

  • Test compounds and a known inhibitor as a positive control.

Procedure:

  • Dispense the test compounds at various concentrations into the wells of the 384-well plate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent from the fluorescent assay kit.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow

Protocol 3: Cell-Based Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM supplemented with 10% FBS and antibiotics.

  • Lipopolysaccharide (LPS).

  • Griess reagent.

  • 96-well cell culture plates.

  • Test compounds and a known anti-inflammatory agent (e.g., dexamethasone).

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the concentration of nitrite (a stable product of NO) from a standard curve of sodium nitrite.

  • Calculate the percentage inhibition of NO production and determine the IC50 value.

Signaling Pathways: The Molecular Targets of 2-Aminooxazole Kinase Inhibitors

A deeper understanding of the SAR of 2-aminooxazole derivatives as kinase inhibitors requires an appreciation of the signaling pathways they modulate. As exemplified by their activity against p38 MAPK and VEGFR-2, these compounds can intervene in critical cellular processes.

Kinase_Signaling_Pathways

Conclusion: A Scaffold of Growing Importance

The 2-aminooxazole scaffold has firmly established itself as a valuable and versatile platform in modern drug discovery. Its bioisosteric relationship with the 2-aminothiazole core is not merely a matter of structural similarity but a gateway to potentially superior drug candidates with improved physicochemical and pharmacokinetic properties. The comparative analysis of their SAR across diverse therapeutic areas underscores the importance of considering the 2-aminooxazole scaffold in the design of novel antitubercular agents, kinase inhibitors, and anti-inflammatory drugs. As our understanding of the subtle yet significant differences between these two isosteres grows, so too will our ability to rationally design the next generation of more effective and safer medicines. This guide serves as a foundational resource for researchers poised to explore the full potential of this promising chemical scaffold.

References

  • Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075–1077. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-24. [Link]

  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882. [Link]

  • ResearchGate. (2023). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

  • Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207. [Link]

  • Tariq, M., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemMedChem, e202400673. [Link]

  • Kulkarni, V. M., & Bhansali, S. G. (2013). 3D-QSAR of p38-α mitogen-activated protein kinase inhibitors: pyridopyridazin-6-ones (part 1). Medicinal Chemistry Research, 22(10), 4964-4976. [Link]

  • ResearchGate. (n.d.). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]

  • Singh, P., et al. (2018). Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie, 351(11), e1800185. [Link]

  • Liu, X., et al. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523–531. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. [Link]

  • Zhang, J., et al. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(2), 177-193. [Link]

  • Kumar, R., et al. (2015). CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. Indo American Journal of Pharmaceutical Research, 5(1), 558-564. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Bua, S., & Scaffidi, A. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1087–1110. [Link]

  • Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. International Journal of Molecular Sciences, 21(19), 7089. [Link]

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A Comparative Guide to the Reactivity of Methyl 2-aminooxazole-5-carboxylate and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the 2-aminooxazole scaffold holds a privileged position as a versatile building block for the synthesis of a wide array of biologically active molecules. Among the derivatives of this core structure, Methyl 2-aminooxazole-5-carboxylate and its corresponding ethyl ester are of significant interest. These compounds serve as crucial intermediates, offering multiple reaction sites for diversification and the construction of complex molecular architectures.

This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-aminooxazole-5-carboxylate and Ethyl 2-aminooxazole-5-carboxylate. We will explore their performance in key chemical transformations, supported by established chemical principles and experimental data from analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection and reaction optimization.

Physicochemical Properties: A Foundation for Reactivity

The subtle difference in the ester group—methyl versus ethyl—can have a discernible impact on the physicochemical properties of the molecule, which in turn can influence its reactivity, solubility, and handling characteristics.

PropertyMethyl 2-aminooxazole-5-carboxylateEthyl 2-aminooxazole-5-carboxylateData Source(s)
Molecular Formula C₅H₆N₂O₃C₆H₈N₂O₃
Molecular Weight 142.11 g/mol 156.14 g/mol
Appearance White solidSolid
Melting Point Not specified151-153 °C
Boiling Point Not specified282.9 °C at 760 mmHg
Solubility Generally soluble in organic solvents.Low solubility in water, good solubility in organic solvents like methanol, ethanol, and acetone.
pKa Not specified3.39 ± 0.10 (Predicted)

The higher molecular weight and likely increased lipophilicity of the ethyl ester may influence its solubility in various solvent systems, a critical factor in reaction kinetics.

Comparative Reactivity in Key Transformations

The reactivity of both the methyl and ethyl esters is primarily centered around the nucleophilic 2-amino group and the potential for functionalization of the oxazole ring, often after halogenation. The ester moiety itself can also undergo hydrolysis, a reaction whose rate can be influenced by the nature of the alkyl group.

N-Acylation: Probing the Nucleophilicity of the Amino Group

N-acylation is a fundamental transformation for derivatizing the 2-amino group, often as a means to introduce new functionalities or as a protecting group strategy. The reaction typically involves the treatment of the 2-aminooxazole with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Expected Reactivity:

The intrinsic nucleophilicity of the 2-amino group is expected to be very similar for both the methyl and ethyl esters, as the ester functionality is electronically distant. However, minor differences in reaction rates might be observed due to:

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. While this difference is remote from the reaction center, it could have a subtle influence on the overall molecular packing in the solid state or solvation in solution, potentially affecting the accessibility of the amino group.

  • Solubility: Differences in solubility in the chosen reaction solvent could impact the effective concentration of the substrate and therefore the reaction rate. The ethyl ester, with its slightly more lipophilic character, might show better solubility in less polar organic solvents.

General Experimental Protocol for N-Acylation:

A general procedure for the N-acylation of 2-aminooxazole esters can be adapted from established methods for similar heterocyclic amines.

  • To a stirred solution of Methyl or Ethyl 2-aminooxazole-5-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride, 1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nacylation_Workflow sub Substrate (Methyl or Ethyl Ester) reaction Reaction at 0 °C to RT sub->reaction reagents Acylating Agent (e.g., Acetyl Chloride) + Base (e.g., TEA) reagents->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product N-Acylated Product purification->product

Caption: General workflow for the N-acylation of 2-aminooxazole-5-carboxylates.

N-Alkylation: Exploring Steric and Electronic Effects

N-alkylation of the 2-amino group introduces alkyl substituents, a common strategy in the diversification of drug candidates. This reaction is typically carried out using an alkyl halide in the presence of a base.

Expected Reactivity:

Similar to N-acylation, the intrinsic reactivity of the amino group should be comparable between the two esters. However, the slightly greater steric bulk of the ethyl group in the ester could lead to minor differences in reaction outcomes, particularly in cases where the alkylating agent is also sterically demanding. The choice of base and solvent will also play a crucial role in the reaction's success.

General Experimental Protocol for N-Alkylation:

The following protocol is a representative example for the N-alkylation of a heterocyclic amine.

  • To a solution of Methyl or Ethyl 2-aminooxazole-5-carboxylate (1.0 eq.) in a polar aprotic solvent (e.g., acetone, DMF), add a suitable base (e.g., potassium carbonate, sodium hydride, 1.5 eq.).

  • Stir the mixture for a short period to allow for deprotonation.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq.).

  • Heat the reaction mixture if necessary and monitor by TLC.

  • After completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Nalkylation_Workflow sub Substrate (Methyl or Ethyl Ester) reaction Reaction at RT or Elevated Temp. sub->reaction reagents Alkylating Agent (e.g., Benzyl Bromide) + Base (e.g., K₂CO₃) reagents->reaction solvent Polar Aprotic Solvent (e.g., Acetone) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of 2-aminooxazole-5-carboxylates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the 2-aminooxazole scaffold, these reactions would typically be performed on a halogenated derivative (e.g., a 4-bromo or 4-chloro-2-aminooxazole-5-carboxylate). The choice of the ester group is not expected to have a major electronic influence on the reactivity of the halogenated oxazole ring. However, steric and solubility factors may play a subtle role.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters. This reaction is known for its mild conditions and high functional group tolerance.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines. This reaction has revolutionized the synthesis of arylamines.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes. This is a key method for introducing alkynyl moieties.

Expected Reactivity:

The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For both the methyl and ethyl esters (in their halogenated forms), high yields can be anticipated with appropriate optimization. The slightly better solubility of the ethyl ester in some organic solvents might be advantageous in certain catalytic systems.

General Experimental Protocol for Suzuki-Miyaura Coupling (on a hypothetical 4-bromo derivative):

  • To a reaction vessel, add the 4-bromo-2-aminooxazole-5-carboxylate (methyl or ethyl ester, 1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Suzuki_Workflow sub Halogenated Substrate (Methyl or Ethyl Ester) reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) sub->reaction boronic_acid Boronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction product Coupled Product reaction->product

A Senior Application Scientist's Guide: Head-to-Head Comparison of Catalysts for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of the oxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. This guide provides a head-to-head comparison of various catalytic systems for oxazole synthesis, supported by experimental data, to aid in catalyst selection and methods development. The oxazole motif, a five-membered heterocycle, is a key structural component in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] The development of efficient catalytic methods is therefore a significant focus in modern organic chemistry.[3][4]

This comparison focuses on the most prevalent and effective catalytic systems—those based on palladium, copper, and gold—highlighting their distinct mechanistic pathways, substrate compatibility, and performance under various conditions.

Performance Snapshot: A Comparative Overview

The choice of catalyst has a profound impact on the yield, reaction conditions, and substrate scope of oxazole synthesis. The following table summarizes the performance of different leading catalysts, providing a direct basis for comparison.

Catalyst SystemStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref.
Palladium
Pd(OAc)₂ / CuBr₂Amides & KetonesC-H Activation / CyclizationPd: 5, Cu: 20Dichloroethane (DCE)12012up to 86%[5]
PdCl₂ / CuBr₂Amides & KetonesC-H Activation / DehydrationPd: 5, Cu: 20Dichloroethane (DCE)12012up to 87%[6]
Copper
CuBrIsocyanoacetates & AldehydesCascade Cycloaddition / Oxidation25Dimethylformamide (DMF)501231-83%[7]
Cu(OAc)₂Phenylalanine DerivativesIntramolecular C-O Coupling15Dichloroethane (DCE)10010up to 87%[8]
CuIVinyl Halides & AmidesAmidation / Cyclization10Toluene1002455-95%[9]
Gold
AuCl₃N-Propargylcarboxamides5-exo-dig Cycloisomerization2Dichloromethane (DCM)RT0.5-275-98%[10][11]
PPh₃AuCl / AgNTf₂Alkynyl Triazenes & Dioxazoles[3+2] CycloadditionAu: 5, Ag: 5Dichloroethane (DCE)50265-92%[12]
MCM-41-Ph₃PAuNTf₂Terminal Alkynes & Nitriles[2+2+1] Annulation2Toluene1101061-92%[13][14]

Deep Dive into Catalyst Families

Palladium-Catalyzed Systems: The Power of C-H Activation

Palladium catalysis has emerged as a powerful tool for constructing oxazoles from readily available precursors like amides and ketones, avoiding the need for pre-functionalized substrates.[5][6]

Mechanistic Rationale: The primary mechanism involves a palladium-catalyzed C(sp²)–H bond activation and functionalization sequence.[5][6] The reaction is typically promoted by a copper co-catalyst and a stoichiometric oxidant. The proposed cycle begins with the condensation of an amide and a ketone to form an enamide intermediate. The palladium catalyst then engages in a C-H activation at the enamide's vinyl position, followed by a C-O bond-forming reductive elimination to forge the oxazole ring. The oxidant, often potassium persulfate (K₂S₂O₈), serves to regenerate the active Pd(II) catalyst.[5] The copper salt can act as a promoter in the C-H activation step.[6]

Causality Behind Experimental Choices:

  • Catalyst Choice: Palladium(II) salts like Pd(OAc)₂ or PdCl₂ are chosen for their ability to initiate C-H activation.[5][6]

  • Co-Catalyst/Promoter: CuBr₂ is often essential, as it can facilitate the C-H activation process and assist in the reoxidation of the palladium center.[5][6]

  • Oxidant: A strong oxidant like K₂S₂O₈ is required to close the catalytic cycle by reoxidizing Pd(0) to the active Pd(II) state.[5][6]

  • Solvent: High-boiling, non-coordinating solvents like 1,2-dichloroethane (DCE) are used to achieve the necessary temperatures for C-H activation.[5][15]

Substrate Scope & Limitations: This method demonstrates broad substrate scope, tolerating both electron-donating and halogen-substituted benzamides.[5] However, the high temperatures and strongly oxidizing conditions can limit its application with sensitive functional groups. The reliance on stoichiometric oxidants also presents a challenge from a green chemistry perspective.

G cluster_0 Palladium-Catalyzed C-H Activation Cycle A Amide + Ketone → Enamide B Pd(II) Coordination A->B Condensation C C-H Activation (CuBr₂ promoter) B->C Coordination to enamide D C-O Reductive Elimination (Oxazole Formation) C->D Forms Palladacycle E Pd(0) Species D->E Releases Product F Oxidation (K₂S₂O₈) E->F Re-oxidation F->B Regenerates Catalyst

Caption: Simplified catalytic cycle for Pd-catalyzed oxazole synthesis.

Copper-Catalyzed Systems: Versatility and Economy

Copper catalysts offer a more economical and highly versatile alternative for oxazole synthesis.[16] They can facilitate a wide range of transformations, including oxidative cyclizations, C-N/C-O bond formations, and cascade reactions.[7][8][13]

Mechanistic Rationale: Copper's mechanistic roles are diverse. In the oxidative cyclization of enamides, Cu(II) promotes the vinylic C-H bond functionalization.[13] In reactions involving isocyanoacetates and aldehydes, a Cu(I) catalyst first coordinates to the isocyanide, facilitating a condensation reaction, followed by a copper-promoted oxidative dehydrogenation to aromatize the ring.[7] Another common strategy involves a sequential copper-catalyzed amidation of a vinyl halide, followed by an iodine-promoted cyclization to form the oxazole.[9]

Causality Behind Experimental Choices:

  • Catalyst Choice: The choice between Cu(I) and Cu(II) salts depends on the specific transformation. CuBr is effective for cascade reactions with isocyanides, while Cu(OAc)₂ or Cu(OTf)₂ are often used in oxidative cyclizations.[7][8]

  • Oxidant: For oxidative pathways, molecular oxygen (from air) can often be used as the terminal oxidant, making these methods environmentally benign.[7] In other cases, silver salts (e.g., Ag₂CO₃) are employed.[8]

  • Base: Bases like DABCO or carbonates are crucial for deprotonation steps, such as in the condensation of isocyanoacetates.[7]

Substrate Scope & Limitations: Copper-catalyzed methods are known for their excellent functional group tolerance.[8][9] They can accommodate aryl, vinyl, alkyl, and heteroaryl substituents.[13] The reactions often proceed under milder conditions than their palladium-catalyzed counterparts. However, catalyst loading can sometimes be high (up to 25 mol%), and regioselectivity can be a challenge in unsymmetrical systems.[7]

Gold-Catalyzed Systems: Elegance Under Mild Conditions

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their unique ability to act as soft π-acids. This allows them to activate alkynes and allenes towards nucleophilic attack under exceptionally mild conditions, often at room temperature.[10][11]

Mechanistic Rationale: The dominant pathway for gold-catalyzed oxazole synthesis is the cycloisomerization of N-propargylcarboxamides.[10][11] The gold catalyst coordinates to the alkyne, activating it for a 5-exo-dig intramolecular attack by the amide oxygen. This forms a vinyl-gold intermediate, which then undergoes protodeauration and isomerization to yield the stable aromatic oxazole.[10] An alternative [2+2+1] annulation strategy involves the reaction of a gold carbene intermediate (generated from an alkyne) with a nitrile.[13][17]

Causality Behind Experimental Choices:

  • Catalyst Choice: Simple salts like AuCl₃ or complexes like PPh₃AuCl are effective.[10][12] For cationic gold catalysis, a silver salt (e.g., AgNTf₂) is used as a halide scavenger to generate the more electrophilic [L-Au]⁺ species.[12]

  • Solvent: Non-coordinating chlorinated solvents like DCM or DCE are preferred as they do not compete with the substrate for coordination to the gold center.[10][12]

  • Temperature: The high efficiency of gold catalysis often allows reactions to proceed at room temperature, preserving thermally sensitive functional groups.[10]

Substrate Scope & Limitations: Gold catalysis exhibits remarkable functional group tolerance and is particularly effective for the synthesis of 2,5-disubstituted oxazoles.[10][11] The primary limitation is the high cost of gold precursors, although catalyst loadings are typically low (1-5 mol%). The development of heterogeneous or recyclable gold catalysts is an active area of research to mitigate this issue.[13][14]

G cluster_1 Gold-Catalyzed Cycloisomerization Workflow Start N-Propargyl- carboxamide Step1 Au(III) Catalyst Addition (e.g., AuCl₃ in DCM) Start->Step1 Step2 π-Activation of Alkyne Step1->Step2 Coordination Step3 5-exo-dig Cyclization (Nucleophilic attack by Amide O) Step2->Step3 Step4 Isomerization & Protodeauration Step3->Step4 End 2,5-Disubstituted Oxazole Step4->End Product Formation

Caption: Experimental workflow for Au-catalyzed oxazole synthesis.

Validated Experimental Protocols

The following are representative, step-by-step methodologies for key catalytic systems.

Protocol 1: Palladium-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles

(Adapted from Zhang, M. et al., Org. Lett., 2014)[5]

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the amide (0.5 mmol, 1.0 equiv), ketone (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), CuBr₂ (22.3 mg, 0.1 mmol, 20 mol%), and K₂S₂O₈ (270 mg, 1.0 mmol, 2.0 equiv).

  • Reaction Setup: Evacuate and backfill the tube with nitrogen gas three times.

  • Solvent Addition: Add 3.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Heating and Monitoring: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired oxazole product.

Protocol 2: Gold-Catalyzed Cycloisomerization of N-Propargylcarboxamides

(Adapted from Garcı́a, P. et al., Org. Lett., 2005)[11]

  • Reagent Preparation: Dissolve the N-propargylcarboxamide (0.2 mmol, 1.0 equiv) in 2.0 mL of anhydrous dichloromethane (DCM) in a clean, dry vial with a magnetic stir bar.

  • Catalyst Addition: To this solution, add a stock solution of AuCl₃ in acetonitrile (0.004 mmol, 2 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC). An intermediate, 5-methylene-4,5-dihydrooxazole, may be observed.[10][11]

  • Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash chromatography on silica gel (hexane/ethyl acetate) to yield the pure 2,5-disubstituted oxazole.

Conclusion and Future Outlook

The synthesis of oxazoles can be achieved through a variety of powerful catalytic methods, each with distinct advantages.

  • Palladium catalysts excel in C-H activation strategies, utilizing simple starting materials but often requiring harsh conditions.[5][6]

  • Copper catalysts represent a versatile and cost-effective option, with many protocols using air as the terminal oxidant, aligning with green chemistry principles.[7][16]

  • Gold catalysts offer unparalleled efficiency and mildness for alkyne cycloisomerization, demonstrating broad functional group compatibility at the expense of catalyst cost.[10][11]

The selection of an optimal catalyst will depend on the specific target molecule, available starting materials, functional group tolerance, and cost considerations. Future research will likely focus on the development of more sustainable methods, including the use of earth-abundant metal catalysts like iron[18] and nickel,[19] as well as expanding the scope of heterogeneous and recyclable catalytic systems.[14][20]

References

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  • Li, X., et al. (2022). Copper(I)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes. RSC Advances, 12, 24967-24971. [Link]

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  • Wu, C., Liang, Z. W., Xu, Y. Y., He, W. M., & Xiang, J. N. (2013). Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. Chinese Chemical Letters, 24(9), 783-785. [Link]

  • Martín, R., Cuenca, A., & Buchwald, S. L. (2007). Sequential Copper-Catalyzed Vinylation/Cyclization: An Efficient Synthesis of Functionalized Oxazoles. Organic Letters, 9(26), 5521–5524. [Link]

  • Garcı́a, P., Malacria, M., Aubert, C., Gandon, V., Fensterbank, L., & Marco-Contelles, J. (2005). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters, 7(24), 5449–5452. [Link]

  • Wang, Q., et al. (2022). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Chemical Communications, 58, 9886-9889. [Link]

  • Bellina, F., & Rossi, R. (2006). Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. European Journal of Organic Chemistry, 2006(6), 1479-1494. [Link]

  • Zhang, M., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(27), 3609-3611. [Link]

  • Wang, Y., et al. (2023). Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization. The Journal of Organic Chemistry, 88(15), 10543–10554. [Link]

  • Garcı́a, P., Malacria, M., Aubert, C., Gandon, V., Fensterbank, L., & Marco-Contelles, J. (2005). Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides and Mechanistic Aspects. Organic Letters, 7(24), 5449–5452. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Oxazole and Thiazole Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Isosteric Replacement

In the landscape of medicinal chemistry and drug development, the principle of isosterism—the substitution of an atom or group of atoms with another that possesses broadly similar physical and chemical properties—is a cornerstone of rational drug design. This strategy allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing efficacy, metabolic stability, or reducing toxicity while retaining the core biological activity.[1]

Among the most utilized and studied isosteric pairs are the five-membered aromatic heterocycles, oxazole and thiazole. The replacement of the oxygen atom in an oxazole ring with a sulfur atom to form a thiazole constitutes a classic bioisosteric switch.[1][2] While seemingly minor, this change imparts significant alterations to the molecule's electronic structure, aromaticity, and hydrogen-bonding capabilities, all of which manifest in distinct spectroscopic signatures.[3][4] This guide provides a comprehensive comparison of the spectroscopic properties of oxazole and thiazole isosteres, offering researchers the foundational knowledge to distinguish, characterize, and leverage these differences in their work.

Figure 1: The isosteric relationship between oxazole and thiazole.

Part 1: UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems like oxazoles and thiazoles. The key differentiator between the two isosteres lies in the nature of the heteroatom and its effect on the aromatic π-electron system.

Causality Behind the Spectra:

  • Aromaticity and Electron Delocalization: Thiazole is generally considered to have greater aromatic character and more effective π-electron delocalization than oxazole.[3][5] This is attributed to the ability of sulfur's 3d orbitals to participate in conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Bathochromic Shift in Thiazoles: A direct consequence of this lowered HOMO-LUMO gap is that thiazole derivatives typically absorb light at longer wavelengths compared to their exact oxazole analogues. This phenomenon is known as a bathochromic, or "red," shift.[6] For example, a study synthesizing ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate reported a maximum absorption (λmax) at 298 nm, demonstrating this shift.[6][7]

  • Solvatochromism and Substituent Effects: The absorption spectra of both heterocycles are highly sensitive to the solvent environment (solvatochromism) and the electronic nature of any substituents on the ring.[8][9] Polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in λmax.[10][11] Similarly, electron-donating groups (e.g., -NH₂, -OR) tend to cause a redshift, while electron-withdrawing groups (e.g., -NO₂, -CN) often induce a hypsochromic ("blue") shift.[12][13]

Comparative UV-Vis Data Summary:

FeatureOxazole DerivativesThiazole DerivativesRationale
Typical λmax Shorter WavelengthLonger Wavelength (Bathochromic Shift)[6]Greater π-electron delocalization in the thiazole ring lowers the HOMO-LUMO gap.[3][5]
Solvent Effects Sensitive to polarity; shifts depend on the specific dye structure.[8][14]Highly sensitive to polarity and hydrogen bonding capabilities of the solvent.[12][15]The polarizability of sulfur and nitrogen atoms interacts with solvent dipoles.
Substituent Effects Strongly influenced by the electronic nature of substituents.[8]Push-pull systems across the azo linkage in azo-thiazole dyes significantly influence spectral properties.[13]Substituents directly modulate the energy of the π-system's molecular orbitals.

Part 2: Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed photons. The efficiency and wavelength of this emission are intimately tied to the molecule's structure. Both oxazole and thiazole scaffolds are found in many important fluorescent dyes.

Causality Behind the Spectra:

  • Intrinsic Fluorescence: 2,5-diaryl oxazoles are renowned for their high fluorescence quantum yields and are commercially used as scintillators and optical brightening agents.[5] This is due to their rigid, planar structure which minimizes non-radiative decay pathways.

  • Thiazole-Based Fluorophores: Thiazole is also a critical component of powerful fluorophores like Thiazole Orange, which exhibits a dramatic increase in fluorescence upon binding to nucleic acids.[16]

  • Tuning Emission Properties: The isosteric replacement of oxygen with sulfur provides a powerful tool for tuning the emission properties. The change in heteroatom alters the electronic distribution in both the ground and excited states, which can shift the emission wavelength (color) and affect the quantum yield. As with absorption, thiazole-containing fluorophores may exhibit a red-shifted emission compared to their oxazole counterparts. The choice between oxazole and thiazole allows for the rational design of fluorescent probes with specific spectral characteristics for applications in bio-imaging and materials science.[17]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. The differences in the electronic environments of oxazole and thiazole rings lead to predictable and diagnostic variations in their ¹H and ¹³C NMR spectra.

Causality Behind the Spectra:

  • Electronegativity: Oxygen is significantly more electronegative than sulfur. This is the primary driver of the chemical shift differences between the two isosteres.

  • ¹H NMR: The protons on the heterocyclic ring, particularly those adjacent to the heteroatom (at the C2 and C5 positions), are most affected. The greater electron-withdrawing inductive effect of oxygen in oxazole deshields the adjacent protons more strongly than sulfur does in thiazole. Therefore, the protons of an oxazole ring typically resonate at a higher chemical shift (further downfield) than the corresponding protons in a thiazole ring.

  • ¹³C NMR: The same principle applies to the carbon atoms of the ring. The ring carbons in oxazole, especially C2 and C5, are more deshielded and will appear at a higher ppm value compared to their counterparts in a thiazole.[18] Studies on substituted 1,2,4-oxadiazoles and 1,2,4-thiadiazoles have shown that these chemical shifts correlate well with Hammett parameters, providing a quantitative measure of electronic substituent effects.[18]

Comparative NMR Data Summary (Unsubstituted Rings):

NucleusOxazole Chemical Shift (δ, ppm)Thiazole Chemical Shift (δ, ppm)Rationale
H2 ~8.0 - 8.2~8.8 - 9.0H2 in thiazole is more acidic and deshielded due to sulfur's influence and aromaticity.
H4 ~7.2 - 7.4~7.8 - 8.0Adjacent to nitrogen, influenced by the second heteroatom.
H5 ~7.7 - 7.9~7.3 - 7.5Adjacent to oxygen (more deshielded) vs. adjacent to sulfur (less deshielded).
C2 ~150 - 152~152 - 154Both are deshielded, positioned between two heteroatoms.
C4 ~125 - 127~142 - 144Significant deshielding in thiazole.
C5 ~138 - 140~119 - 121Strong deshielding by oxygen in oxazole compared to sulfur in thiazole.

Note: These are approximate ranges and can vary significantly with substitution and solvent.

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying functional groups and confirming the core structure of a heterocycle.

Causality Behind the Spectra: The primary diagnostic difference in the IR spectra of oxazoles and thiazoles is found in the fingerprint region (<1500 cm⁻¹). The different masses of oxygen and sulfur, and the resulting differences in bond strengths (C-O vs. C-S), give rise to distinct vibrational modes.

  • Oxazole: Will exhibit characteristic C-O-C (asymmetric and symmetric) stretching vibrations. These are typically found in the 1300-1100 cm⁻¹ region.[6]

  • Thiazole: Will show vibrations corresponding to the C-S-C and C-S bonds. The C-S stretch is generally weaker and found at lower wavenumbers, often in the 800-600 cm⁻¹ range.[6]

  • Common Vibrations: Both rings will show C=N stretching (~1680-1620 cm⁻¹), C=C stretching (~1600-1475 cm⁻¹), and C-H stretching (>3000 cm⁻¹) vibrations. These can be used to confirm the presence of the aromatic heterocyclic core.[6]

Comparative IR Data Summary:

Vibrational ModeOxazole Typical Wavenumber (cm⁻¹)Thiazole Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 30003100 - 3000
C=N Stretch ~1650~1630
Ring C=C Stretch ~1580, ~1490~1550, ~1480
C-O-C Stretch ~1250, ~1150 N/A
C-S-C / C-S Stretch N/A~750

Part 5: Experimental Guide & Protocols

A robust comparison requires consistent and validated experimental protocols. The following workflow and step-by-step procedures provide a reliable framework for analyzing oxazole and thiazole isosteres.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesize/Obtain Isostere Pair (Oxazole & Thiazole) Dissolve Dissolve in Appropriate Solvents (e.g., EtOH, MeCN, CDCl3-d, etc.) Sample->Dissolve UVVis UV-Vis Spectroscopy (λmax, ε) Dissolve->UVVis Quartz Cuvette Fluorescence Fluorescence Spectroscopy (λem, Quantum Yield) Dissolve->Fluorescence Quartz Cuvette NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR NMR Tube FTIR FT-IR Spectroscopy (Vibrational Modes) Dissolve->FTIR Salt Plate / KBr Compare Compare Spectra: - Chemical Shifts (δ) - Wavelengths (λ) - Frequencies (cm⁻¹) UVVis->Compare Fluorescence->Compare NMR->Compare FTIR->Compare Correlate Correlate Spectral Data to Molecular Structure Compare->Correlate

Figure 2: General experimental workflow for spectroscopic comparison.

Protocol 1: UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of the oxazole and thiazole compounds (~1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). Create a dilution series to find an optimal concentration that yields an absorbance between 0.1 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).

  • Measurement: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Repeat for each compound and solvent.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the oxazole or thiazole sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Shimming & Locking: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum (e.g., 16 scans, 1-2 second relaxation delay).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the residual solvent peak or an internal standard (TMS). Analyze the chemical shifts, integration (for ¹H), and multiplicities.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the wavenumbers of the key vibrational bands and compare them to known values for C=N, C-O-C, C-S-C, etc.

Conclusion

The isosteric relationship between oxazole and thiazole is a subtle yet powerful concept in molecular design. While their structures are analogous, the substitution of oxygen for sulfur creates distinct electronic and steric environments that are clearly differentiable through a suite of standard spectroscopic techniques. Thiazoles generally exhibit red-shifted UV-Vis absorption, while oxazoles show more deshielded proton and carbon signals in NMR adjacent to the heteroatom. The most definitive diagnostic, however, lies in the fingerprint region of their IR spectra, where the characteristic C-O-C and C-S-C vibrations serve as unambiguous identifiers. A thorough understanding and application of these spectroscopic comparisons are essential for any researcher working to characterize, validate, and optimize molecules containing these ubiquitous heterocyclic cores.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of Methyl 2-aminooxazole-5-carboxylate (CAS No: 934236-40-5). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document moves beyond a simple checklist, explaining the scientific reasoning behind each step to foster a culture of safety and responsibility.

Compound Profile and Hazard Assessment

Methyl 2-aminooxazole-5-carboxylate is a heterocyclic organic compound utilized as a building block in medicinal chemistry and pharmaceutical research.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a professional hazard assessment requires analyzing data from structurally analogous compounds.

Oxazole and aminothiazole derivatives often exhibit specific toxicological profiles.[2] For instance, similar molecules like 2-Amino-5-methylthiazole are known to be harmful if swallowed, may cause organ damage through repeated exposure, and are very toxic to aquatic life.[3] Others, such as Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate, are documented to cause skin, eye, and respiratory irritation.[4]

Precautionary Principle: Based on this data, Methyl 2-aminooxazole-5-carboxylate must be handled as a hazardous chemical. The disposal plan must assume the potential for irritation, acute toxicity, and environmental hazards.

Potential Hazard Classification Basis (Based on Analogs) Primary Safety Concern
Acute Oral Toxicity Harmful if swallowed (Analog: 2-Amino-5-methylthiazole[3])Ingestion can lead to acute health effects.
Skin & Eye Irritation Causes skin and serious eye irritation (Analog: Methyl isoxazole derivative[4])Direct contact can cause chemical burns or irritation.
Respiratory Irritation May cause respiratory irritation (Analog: Methyl isoxazole derivative[4])Inhalation of dust can irritate the respiratory tract.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (Analog: 2-Amino-5-methylthiazole[3])Improper disposal can cause significant environmental harm.
Chemical Incompatibility Incompatible with strong oxidizing agents (Analog: 2-Aminooxazole-5-carboxylic acid[5])Risk of exothermic or violent reactions.
The Core Principle: Waste Minimization and Pre-Disposal Management

The most effective disposal procedure begins with generating the least amount of waste. Before disposal, waste must be managed correctly within the laboratory. This is accomplished through the establishment of a Satellite Accumulation Area (SAA) . An SAA is a designated location at or near the point of waste generation where hazardous waste is collected under the control of laboratory personnel.[6][7] This practice is a cornerstone of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

Causality: The rationale for an SAA is to minimize the movement of hazardous materials and ensure that waste is properly segregated and contained from the moment it is generated, preventing accidental mixing and exposure.[8]

Step-by-Step Disposal Protocol

Disposing of Methyl 2-aminooxazole-5-carboxylate is a multi-step process that ensures safety and compliance.

Step 1: Designate as Hazardous Waste Immediately classify all waste containing Methyl 2-aminooxazole-5-carboxylate (including pure compound, contaminated consumables like gloves or weigh boats, and cleanup materials) as hazardous chemical waste. Federal and local regulations prohibit the disposal of such chemicals in standard trash or down the sewer system.[8][9]

Step 2: Select an Appropriate Waste Container Choose a container that is chemically compatible with the waste. For solid Methyl 2-aminooxazole-5-carboxylate, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended. The container must be free from damage or deterioration and have a leak-proof closure.[6][8]

Step 3: Segregate the Waste Collect waste Methyl 2-aminooxazole-5-carboxylate in a dedicated container.

  • Do Not Mix: Never mix this waste with other chemical waste streams unless their compatibility has been explicitly verified.

  • Prevent Incompatible Reactions: Crucially, ensure this waste is stored separately from strong oxidizing agents. The causality for this segregation lies in preventing potentially violent reactions. Mixing nitrogen-containing compounds like this oxazole derivative with strong oxidizers can lead to rapid gas generation or thermal runaway.[5][10]

Step 4: Proper Labeling The waste container must be meticulously labeled from the moment the first piece of waste is added. This labeling protocol acts as a self-validating safety system, ensuring that anyone handling the container is immediately aware of its contents and dangers.[11] The label must include:

  • The words "Hazardous Waste" .[7]

  • The full chemical name: "Methyl 2-aminooxazole-5-carboxylate" .

  • The date accumulation started.

  • An indication of the hazards (e.g., "Irritant," "Toxic," "Environmental Hazard").[7]

Step 5: Accumulate in a Satellite Accumulation Area (SAA) Store the labeled, closed container in your designated SAA. The SAA must be at or near the point of generation and under the control of laboratory personnel.[6] Keep the container closed at all times except when adding waste.

Step 6: Arrange for Professional Disposal The final step is to transfer the waste to a licensed professional for disposal. This is typically handled through your institution's Environmental Health & Safety (EH&S) department. Contact them to schedule a waste pickup. The likely disposal method for this type of organic compound is high-temperature incineration at an approved waste disposal plant.[3][4][12]

Emergency Procedures: Spill Management

In the event of a small, contained spill of solid Methyl 2-aminooxazole-5-carboxylate, follow these steps:

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and safety goggles.[5]

  • Prevent Dust Generation: Do not use a dry brush to sweep. Gently cover the spill with a plastic sheet or tarp to minimize spreading.[5]

  • Clean Up: Carefully scoop the material into a designated hazardous waste container. If necessary, lightly moisten a paper towel with water to wipe up the final residue, taking care not to dissolve and spread the material.

  • Decontaminate: Clean the spill surface thoroughly with soap and water.[5]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, etc.) must be placed in the hazardous waste container along with the spilled chemical.[13]

Visualization of Workflows

The following diagrams illustrate the critical decision-making processes for disposal and spill response.

G cluster_0 Disposal Workflow A Identify Waste: Methyl 2-aminooxazole-5-carboxylate B Designate as Hazardous Waste A->B C Select Compatible HDPE Container B->C D Segregate from Incompatibles (Oxidizers) C->D E Label Container: 'Hazardous Waste' + Name + Date D->E F Store Closed in SAA E->F G Contact EH&S for Professional Disposal F->G

Caption: Disposal Decision Workflow for Methyl 2-aminooxazole-5-carboxylate.

G cluster_1 Spill Response Workflow (Solid) S1 Spill Occurs S2 Assess & Secure Area S1->S2 S3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) S2->S3 S4 Contain Spill (Cover to prevent dust) S3->S4 S5 Carefully Scoop/Wipe Up Spilled Material S4->S5 S6 Place All Contaminated Materials in HazWaste Container S5->S6 S7 Decontaminate Surface S6->S7 S8 Label & Manage as Hazardous Waste S7->S8

Caption: Emergency Spill Response Workflow for Solid Methyl 2-aminooxazole-5-carboxylate.

References

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  • Rebcon (2025).
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  • Medical Laboratory Observer (2020).
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  • AK Scientific, Inc. SAFETY DATA SHEET: Methyl 5-amino-3-(4-methoxyphenyl)
  • Fisher Scientific (2021). SAFETY DATA SHEET: 2-Aminothiazole-5-carboxylic acid.
  • Santa Cruz Biotechnology (2018). SAFETY DATA SHEET: 2-Aminooxazole-5-carboxylic acid.
  • Capot Chemical (2008). MSDS of Oxazole.
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  • Chem-Impex.
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A Researcher's Guide to the Safe Handling of Methyl 2-aminooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-aminooxazole-5-carboxylate is a heterocyclic compound frequently utilized in medicinal chemistry and drug development as a building block for more complex molecules. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles.

Understanding the Risks: Hazard Identification

While specific toxicity data for Methyl 2-aminooxazole-5-carboxylate is not extensively documented, its structural motifs suggest potential hazards that warrant a cautious approach. Analogous compounds, such as other aminooxazoles and aminothiazoles, may cause skin and eye irritation.[1][2] Inhalation of dust particles can lead to respiratory irritation.[2] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, inhaled, or comes into contact with skin.[1]

Hazard Summary:

Hazard TypeDescriptionPrimary Routes of Exposure
Skin Irritation May cause redness, itching, or inflammation upon contact.Dermal
Eye Irritation Can cause serious eye irritation, including redness and pain.[1][2]Ocular
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[2]Inhalation
Acute Toxicity (Oral) Assumed to be potentially harmful if ingested.[1]Ingestion
Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. When handling Methyl 2-aminooxazole-5-carboxylate, especially in its powdered form, all operations should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[3][4] The fume hood provides a contained workspace and ensures that any airborne particles are effectively exhausted. Additionally, safety showers and eyewash stations must be readily accessible in the immediate work area.[3][4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

Where engineering controls are not sufficient to eliminate exposure, Personal Protective Equipment (PPE) is required. The following PPE is mandatory when handling Methyl 2-aminooxazole-5-carboxylate:

  • Eye and Face Protection : Chemical safety goggles are essential to protect against splashes and dust.[3][6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][7]

  • Skin Protection :

    • Gloves : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3][4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[4]

    • Lab Coat : A flame-resistant lab coat should be worn to protect against incidental skin contact.

  • Respiratory Protection : For routine handling within a fume hood, a dust respirator or a NIOSH/MSHA approved respirator may be necessary if there is a risk of generating dust.[3] Always adhere to your institution's respiratory protection program and local regulations.[3][7]

Step-by-Step Handling Protocol

The following protocol outlines the safe handling of Methyl 2-aminooxazole-5-carboxylate from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound In Fume Hood Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Cap & Label Cap & Label Dissolve/React->Cap & Label Decontaminate Decontaminate Cap & Label->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste Wash Hands Wash Hands Dispose Waste->Wash Hands

Caption: Workflow for the safe handling of Methyl 2-aminooxazole-5-carboxylate.

1. Preparation:

  • Don Appropriate PPE : Before entering the laboratory, put on a lab coat, safety goggles, and appropriate gloves.
  • Verify Fume Hood Function : Ensure the chemical fume hood is operational and the sash is at the recommended height.
  • Assemble Materials : Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood.

2. Weighing and Transfer:

  • Minimize Dust : When weighing the solid compound, do so carefully to avoid generating dust. Use a spatula to gently transfer the material.[3]
  • Immediate Containment : After weighing, promptly transfer the compound to the reaction vessel or a container for dissolution.
  • Clean Spills Immediately : Should a spill occur, carefully sweep the solid material into a designated waste container, avoiding dust dispersion.[3] The area should then be decontaminated.

3. Dissolution and Reaction:

  • Controlled Addition : When dissolving the compound, add the solvent slowly to prevent splashing.
  • Maintain Containment : Keep all containers capped when not in immediate use to prevent the release of vapors or dust.
Storage and Disposal: Ensuring Long-Term Safety

Storage:

  • Store Methyl 2-aminooxazole-5-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[3][6]

  • Avoid prolonged storage, as the compound may degrade over time.[3]

Disposal:

  • All waste containing Methyl 2-aminooxazole-5-carboxylate, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste.

  • Follow all federal, state, and local regulations for chemical waste disposal.[3]

  • Never dispose of this chemical down the drain.[4]

Emergency Procedures: Preparedness is Key
  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area gently with soap and plenty of water.[3] Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and ensure they are in a position comfortable for breathing.[3] If they feel unwell, seek medical advice.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to these guidelines, researchers can safely handle Methyl 2-aminooxazole-5-carboxylate, minimizing risks and fostering a secure laboratory environment.

References

  • TCI AMERICA - Spectrum Chemical. (2018). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Santa Cruz Biotechnology, Inc. (2018). Safety Data Sheet.
  • PubChem. (n.d.). Methyl 2-aminothiazole-5-carboxylate.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.